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  • Product: 4-chloro-N-piperidin-4-ylbenzamide

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Validation of 4-Chloro-N-(piperidin-4-yl)benzamide: A Technical Protocol

Executive Summary 4-Chloro-N-(piperidin-4-yl)benzamide is a critical pharmacophoric scaffold and synthetic intermediate utilized in the development of various biologically active molecules, including potent blockers of t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-N-(piperidin-4-yl)benzamide is a critical pharmacophoric scaffold and synthetic intermediate utilized in the development of various biologically active molecules, including potent blockers of the epilepsy-associated KCNT1 channel[1], pharmacological tools targeting MICAL2[2], and GPR119 modulators for metabolic disorders[3].

This technical guide outlines a highly optimized, self-validating two-step synthetic protocol. By employing orthogonal protecting group strategies and precise thermodynamic control, this workflow ensures high atom economy, minimal side-product formation, and straightforward isolation of the free base target molecule.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis relies on a two-stage linear sequence: (1) Amidation via Nucleophilic Acyl Substitution and (2) Acidolytic Deprotection .

Orthogonal Protection Strategy

Direct acylation of unprotected 4-aminopiperidine with 4-chlorobenzoyl chloride would result in a complex mixture of N-acylated, N',N-diacylated, and polymerized products due to the competing nucleophilicity of the primary and secondary amines. To enforce absolute regioselectivity, 4-amino-1-Boc-piperidine is utilized as the starting material[1]. The tert-butoxycarbonyl (Boc) group sterically and electronically shields the secondary piperidine nitrogen, directing the electrophilic attack exclusively to the primary amine.

Reagent Selection & Causality
  • Electrophile: 4-Chlorobenzoyl chloride is selected over 4-chlorobenzoic acid. While carboxylic acids require expensive coupling reagents (e.g., HATU, EDC) and longer reaction times, the acyl chloride is highly reactive, driving the amidation to completion within 2 hours at room temperature[2].

  • Base: N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic proton scavenger[1]. Its steric bulk prevents it from competing with the primary amine for the acyl chloride, while efficiently neutralizing the HCl byproduct to prevent premature protonation of the nucleophile.

Mechanism Nuc Nucleophilic Attack (Primary Amine) Tet Tetrahedral Intermediate Nuc->Tet Elim Chloride Elimination Tet->Elim Dept Proton Scavenging (by DIPEA) Elim->Dept

Fig 2. Mechanistic sequence of the nucleophilic acyl substitution step.

Quantitative Reaction Parameters

To ensure reproducibility, the following stoichiometric parameters are standardized for a 10.0 mmol scale synthesis.

Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeMolesFunction
4-Amino-1-Boc-piperidine 200.281.002.00 g10.0 mmolNucleophile / SM
4-Chlorobenzoyl chloride 175.011.101.93 g (1.40 mL)11.0 mmolElectrophile
DIPEA 129.242.002.58 g (3.48 mL)20.0 mmolNon-nucleophilic Base
Dichloromethane (DCM) 84.93-40.0 mL-Aprotic Solvent
Trifluoroacetic Acid (TFA) 114.02Excess10.0 mL-Acidolytic Cleavage

Experimental Workflows

Workflow SM 4-Amino-1-Boc-piperidine + 4-Chlorobenzoyl chloride Step1 Amidation (Acylation) DIPEA, DCM, 0 °C U00002192 RT SM->Step1 Int tert-Butyl 4-(4-chlorobenzamido) piperidine-1-carboxylate Step1->Int Step2 Acidolytic Deprotection TFA, DCM, RT Int->Step2 Prod 4-Chloro-N-(piperidin-4-yl)benzamide (Target Molecule) Step2->Prod

Fig 1. Two-step synthetic workflow for 4-chloro-N-(piperidin-4-yl)benzamide.

Stage 1: Synthesis of tert-Butyl 4-(4-chlorobenzamido)piperidine-1-carboxylate

Objective: Regioselective acylation of the primary amine.

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with inert gas ( N2​ or Argon). Dissolve 4-amino-1-Boc-piperidine (2.00 g, 10.0 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add DIPEA (3.48 mL, 20.0 mmol) to the stirring solution. Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Electrophile Addition: Dilute 4-chlorobenzoyl chloride (1.40 mL, 11.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise over 30 minutes.

    • Causality: Dropwise addition at 0 °C mitigates the exothermic nature of the reaction, preventing localized heating that could prematurely cleave the acid-sensitive Boc group[2].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • Workup: Quench the reaction with 1M aqueous HCl (20 mL) to protonate and remove excess DIPEA and unreacted amine. Separate the organic layer and wash sequentially with saturated aqueous NaHCO3​ (20 mL) and brine (20 mL). Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the intermediate as a white solid.

Stage 2: Acidolytic Deprotection

Objective: Removal of the Boc protecting group to yield the free secondary amine.

  • Preparation: Dissolve the crude intermediate from Stage 1 in DCM (30 mL) in a 100 mL round-bottom flask. Cool to 0 °C.

  • Acid Cleavage: Add Trifluoroacetic acid (TFA, 10 mL) dropwise to the stirring solution[1]. Triisopropylsilane (TIS, 0.1 mL) can be added as a carbocation scavenger to prevent side reactions with the expelled tert-butyl cation[1].

  • Propagation: Remove the ice bath and stir at RT for 2 to 3 hours. Ensure the reaction is vented, as isobutylene gas and CO2​ are evolved during cleavage.

  • Workup (Free-Basing): Concentrate the mixture in vacuo to remove DCM and excess TFA. The resulting viscous oil is the TFA salt of the target molecule. To obtain the free base, dissolve the oil in a minimal amount of water (15 mL) and adjust the pH to >10 using 2M aqueous NaOH. Extract the aqueous layer with DCM (3 x 20 mL).

  • Isolation: Combine the organic extracts, dry over Na2​SO4​ , filter, and evaporate the solvent to yield 4-chloro-N-(piperidin-4-yl)benzamide as a solid.

Analytical Validation & Self-Validating Checks

A robust protocol must be self-validating. Do not proceed to subsequent steps without confirming the success of the prior transformation using these In-Process Controls (IPCs):

  • IPC for Stage 1 (TLC): Use a mobile phase of Hexane:Ethyl Acetate (1:1). The starting amine will remain near the baseline and stain highly positive with Ninhydrin. The intermediate product will migrate higher (Rf ~0.4) and be strongly UV-active (254 nm) due to the newly introduced chlorobenzoyl chromophore.

  • IPC for Stage 2 (LC-MS): Monitor the deprotection via LC-MS. The intermediate will show an [M+H]+ peak at m/z 339.1. Successful deprotection is confirmed by the complete disappearance of this peak and the emergence of the target molecule peak at [M+H]+ m/z 239.1 .

  • Final Structural Confirmation ( 1H NMR, 400 MHz, CDCl3​ ):

    • Look for the characteristic AA'BB' aromatic system of the para-substituted benzene ring (two doublets integrating for 2H each, around δ 7.3 - 7.8 ppm).

    • The amide proton (-NH) typically appears as a broad doublet around δ 6.0 - 6.5 ppm.

    • The piperidine methine proton adjacent to the amide will shift downfield to ~ δ 4.0 - 4.2 ppm[2].

References

  • Source: PMC (nih.gov)
  • Enriching the Arsenal of Pharmacological Tools against MICAL2 Source: MDPI URL
  • WO2012123449A1 - N-cyclopropyl-N-piperidinylbenzamides as GPR119 modulators Source: Google Patents URL

Sources

Exploratory

mechanism of action of 4-chloro-N-piperidin-4-ylbenzamide

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-chloro-N-piperidin-4-ylbenzamide Authored by a Senior Application Scientist Abstract 4-chloro-N-piperidin-4-ylbenzamide represents a core chemical scaf...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-chloro-N-piperidin-4-ylbenzamide

Authored by a Senior Application Scientist

Abstract

4-chloro-N-piperidin-4-ylbenzamide represents a core chemical scaffold from which a multitude of pharmacologically active derivatives have been developed. While the specific mechanism of action for this parent compound is not extensively delineated in publicly available research, a comprehensive analysis of its structurally related analogs provides significant insights into its putative biological activities. This guide synthesizes the current understanding of N-(piperidin-4-yl)benzamide derivatives to propose potential mechanisms of action for 4-chloro-N-piperidin-4-ylbenzamide, focusing on anticancer and neurological applications. We will delve into the experimental evidence for these proposed mechanisms, provide detailed protocols for key assays, and offer a forward-looking perspective on future research directions.

Introduction: The N-(piperidin-4-yl)benzamide Scaffold

The N-(piperidin-4-yl)benzamide core is a privileged scaffold in medicinal chemistry. The piperidine ring is a common feature in many natural products and synthetic drugs, often contributing to favorable pharmacokinetic properties.[1] The benzamide moiety provides a versatile platform for introducing various substituents that can modulate the compound's biological activity. The specific compound, 4-chloro-N-piperidin-4-ylbenzamide, features a chlorine atom on the benzamide ring, which can influence its electronic properties and binding interactions with biological targets.[2]

Derivatives of this core structure have demonstrated a wide array of biological activities, including but not limited to, anticancer, δ-opioid receptor agonism, acetylcholinesterase inhibition, and urease inhibition.[3][4][5] This suggests that 4-chloro-N-piperidin-4-ylbenzamide itself may possess latent or overt biological activity related to these pathways.

Putative Anticancer Mechanism of Action

A significant body of research points towards the potent antitumor activity of N-(piperidin-4-yl)benzamide derivatives.[4][6][7] The proposed mechanisms primarily revolve around the induction of cell cycle arrest and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Induction of Cell Cycle Arrest via the p53/p21-Dependent Pathway

Several studies on N-(piperidin-4-yl)benzamide derivatives have shown their ability to arrest the cell cycle in cancer cells, particularly in the G2/M phase.[4][7] This effect is often mediated through the p53/p21 signaling pathway.

Causality of Experimental Choices: To investigate the effect of these compounds on the cell cycle, researchers typically employ flow cytometry to analyze the distribution of cells in different phases of the cell cycle. To elucidate the underlying molecular mechanism, Western blot analysis is a crucial technique. It allows for the quantification of key proteins involved in cell cycle regulation, such as p53, p21, cyclin B1, and retinoblastoma protein (Rb). An increase in p53 and p21 expression, coupled with a decrease in cyclin B1 and phosphorylated Rb (p-Rb), provides strong evidence for cell cycle arrest being mediated through this pathway.[4][7]

Signaling Pathway Diagram

p53_p21_pathway cluster_0 Cellular Stress cluster_1 Upstream Regulation cluster_3 Cellular Outcome 4_chloro_N_piperidin_4_ylbenzamide 4-chloro-N-piperidin-4-ylbenzamide (putative) p53 p53 4_chloro_N_piperidin_4_ylbenzamide->p53 activates p21 p21 p53->p21 induces expression CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin inhibits Rb Rb CDK_Cyclin->Rb phosphorylates p_Rb p-Rb (Phosphorylated) Cell_Cycle_Arrest Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest progression inhibited E2F E2F Rb->E2F inhibits p_Rb->E2F releases E2F->Cell_Cycle_Arrest promotes progression (inhibited by Rb)

Caption: Putative p53/p21-dependent cell cycle arrest pathway.

Activation of Hypoxia-Inducible Factor 1α (HIF-1α) Pathways

Interestingly, some N-(piperidin-4-yl)benzamide derivatives have been shown to activate HIF-1α pathways.[6] While HIF-1α is often associated with tumor survival under hypoxic conditions, its activation can also lead to the expression of downstream targets like p21, which, as mentioned, is a potent cell cycle inhibitor. Furthermore, these compounds were observed to upregulate cleaved caspase-3, a key executioner of apoptosis.[6]

Causality of Experimental Choices: The induction of HIF-1α protein expression is typically confirmed using Western blotting. The subsequent effects on apoptosis can be assessed by measuring the levels of cleaved caspase-3, also via Western blot, or by using assays that detect DNA fragmentation or changes in cell membrane permeability, such as TUNEL assays or Annexin V staining.

Experimental Workflow: In Vitro Anticancer Activity Assessment

anticancer_workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Apoptosis Confirmation Cell_Culture 1. Culture Cancer Cell Lines (e.g., HepG2) Compound_Treatment 2. Treat with varying concentrations of 4-chloro-N-piperidin-4-ylbenzamide Cell_Culture->Compound_Treatment IC50_Determination 3. Determine IC50 values (e.g., MTT or SRB assay) Compound_Treatment->IC50_Determination Cell_Cycle_Analysis 4. Flow Cytometry for Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis Western_Blot 5. Western Blot for key proteins (p53, p21, Cyclin B1, HIF-1α, Caspase-3) Cell_Cycle_Analysis->Western_Blot Apoptosis_Assay 6. Annexin V/PI Staining or TUNEL Assay Western_Blot->Apoptosis_Assay

Caption: General experimental workflow for in vitro anticancer assessment.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of 4-chloro-N-piperidin-4-ylbenzamide on a cancer cell line.

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 4-chloro-N-piperidin-4-ylbenzamide in DMSO. Serially dilute the compound in cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Putative Neurological Mechanism of Action

Derivatives of the N-(piperidin-4-yl)benzamide scaffold have also been investigated for their potential in treating central nervous system (CNS) disorders.

δ-Opioid Receptor Agonism

A series of 4-piperidin-4-ylidenemethyl-benzamides, which are structurally related to 4-chloro-N-piperidin-4-ylbenzamide, have been identified as potent δ-opioid receptor agonists.[5] Agonism at the δ-opioid receptor is a promising therapeutic strategy for the treatment of pain, depression, and other neurological disorders.

Causality of Experimental Choices: To determine the activity of these compounds on the δ-opioid receptor, researchers typically perform radioligand binding assays to assess the compound's affinity for the receptor. Functional assays, such as GTPγS binding assays or cAMP accumulation assays, are then used to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Logical Relationship Diagram

opioid_agonism cluster_0 Compound and Target cluster_1 Cellular Response cluster_2 Physiological Effect Compound 4-chloro-N-piperidin-4-ylbenzamide (putative) Receptor δ-Opioid Receptor Compound->Receptor binds and activates G_Protein G-protein activation Receptor->G_Protein Second_Messenger Inhibition of adenylyl cyclase (decreased cAMP) G_Protein->Second_Messenger Analgesia Analgesia / Antidepressant effects Second_Messenger->Analgesia

Caption: Putative mechanism of δ-opioid receptor agonism.

Other Potential Biological Activities

The versatility of the N-(piperidin-4-yl)benzamide scaffold is further highlighted by studies demonstrating other potential biological activities for its derivatives.

Enzyme Inhibition

Derivatives of piperidine have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease.[3] AChE inhibitors are used in the treatment of Alzheimer's disease, while urease inhibitors have potential applications in treating infections caused by urease-producing bacteria.

Causality of Experimental Choices: The inhibitory activity of a compound against a specific enzyme is determined using in vitro enzyme inhibition assays. For AChE, the Ellman's method is a commonly used colorimetric assay. For urease, the inhibitory activity can be determined by measuring the amount of ammonia produced from the hydrolysis of urea.

Synthesis and Characterization

The synthesis of 4-chloro-N-piperidin-4-ylbenzamide and its derivatives can be achieved through various synthetic routes. A common method involves the acylation of a piperidine derivative with a substituted benzoyl chloride.[8]

General Synthetic Protocol
  • Dissolution: Dissolve 4-aminopiperidine in a suitable solvent such as dichloromethane (DCM) or ethyl methyl ketone.

  • Base Addition: Add a base, such as triethylamine, to the solution to act as a proton scavenger.

  • Acylation: Slowly add 4-chlorobenzoyl chloride to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours.

  • Work-up: Filter the reaction mixture to remove any precipitate (e.g., triethylammonium chloride) and evaporate the solvent to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Directions

While the definitive mechanism of action for 4-chloro-N-piperidin-4-ylbenzamide remains to be elucidated, the extensive research on its derivatives provides a strong foundation for proposing its putative biological activities. The evidence strongly suggests that this compound and its analogs are promising candidates for further investigation as anticancer and neurological agents.

Future research should focus on:

  • Direct Biological Evaluation: A thorough in vitro and in vivo evaluation of 4-chloro-N-piperidin-4-ylbenzamide is necessary to confirm its biological activities and elucidate its precise mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 4-chloro-N-piperidin-4-ylbenzamide scaffold can help in optimizing its potency and selectivity for specific biological targets.

  • Target Identification: Unbiased screening approaches, such as chemical proteomics, could be employed to identify the direct molecular targets of 4-chloro-N-piperidin-4-ylbenzamide.

The N-(piperidin-4-yl)benzamide scaffold continues to be a rich source of novel therapeutic agents. A deeper understanding of the mechanism of action of core structures like 4-chloro-N-piperidin-4-ylbenzamide will undoubtedly accelerate the development of new and effective drugs for a range of diseases.

References

  • Prathebha, K., Jonathan, D. R., Sathya, S., Jovita, J., & Usha, G. (2014). Crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1080. [Link]

  • Aziz-ur-Rehman, et al. (2017). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}. SciELO. [Link]

  • Li, Y., et al. (2015). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Chemical biology & drug design, 86(2), 235-42. [Link]

  • MolPort. (n.d.). 4-chloro-N-[6-(piperidin-1-yl)pyrimidin-4-yl]benzamide. MolPort. [Link]

  • Kamesu, K., Krishna Mohan, G. V., & Rajasekhar, K. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. [Link]

  • Li, Y., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of pharmacal research, 41(12), 1137-1148. [Link]

  • Breslin, H. J., et al. (2012). 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates. Bioorganic & medicinal chemistry letters, 22(2), 1174-8. [Link]

  • ResearchGate. (n.d.). Evaluation of Novel N -(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. ResearchGate. [Link]

  • ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

Sources

Foundational

An In-depth Technical Guide to the Chemical Properties of 4-chloro-N-piperidin-4-ylbenzamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-chloro-N-piperidin-4-ylbenzamide, a molecule of interest in medicinal chemistry. Due to the limi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-chloro-N-piperidin-4-ylbenzamide, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile. The synthesis, characterization, chemical properties, potential applications, and safety considerations are discussed in detail to support further research and development efforts.

Molecular Structure and Physicochemical Properties

4-chloro-N-piperidin-4-ylbenzamide is comprised of a 4-chlorobenzamide moiety linked to a piperidin-4-amine core. This structure imparts a combination of rigidity from the aromatic ring and conformational flexibility from the piperidine ring, features often sought in the design of bioactive molecules.

Diagram 1: Chemical Structure of 4-chloro-N-piperidin-4-ylbenzamide

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRemarks
Molecular FormulaC₁₂H₁₅ClN₂O
Molecular Weight238.71 g/mol
Topological Polar Surface Area (TPSA)41.13 ŲBased on the 3-yl isomer[1].
logP1.8218Based on the 3-yl isomer[1].
Hydrogen Bond Donors2Based on the 3-yl isomer[1].
Hydrogen Bond Acceptors2Based on the 3-yl isomer[1].
Rotatable Bonds2Based on the 3-yl isomer[1].

Synthesis and Purification

The synthesis of 4-chloro-N-piperidin-4-ylbenzamide can be achieved through the acylation of 4-aminopiperidine with 4-chlorobenzoyl chloride. This is a standard and efficient method for amide bond formation.

Diagram 2: Proposed Synthesis of 4-chloro-N-piperidin-4-ylbenzamide

Synthesis_of_4-chloro-N-piperidin-4-ylbenzamide reagent1 4-Aminopiperidine conditions Base (e.g., Triethylamine) Solvent (e.g., DCM) Room Temperature reagent1->conditions reagent2 4-Chlorobenzoyl Chloride reagent2->conditions product 4-chloro-N-piperidin-4-ylbenzamide conditions->product Acylation

Sources

Exploratory

The Biological Versatility of 4-Chloro-N-piperidin-4-ylbenzamide Derivatives: A Technical Guide for Drug Discovery

Foreword The 4-chloro-N-piperidin-4-ylbenzamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological t...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The 4-chloro-N-piperidin-4-ylbenzamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this important class of compounds. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, offering not only a review of the current landscape but also practical, field-proven insights and detailed experimental protocols to empower your research endeavors. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, and ground all claims in authoritative references.

The 4-Chloro-N-piperidin-4-ylbenzamide Core: A Gateway to Diverse Bioactivities

The core structure, characterized by a 4-chlorobenzamide moiety linked to a piperidin-4-yl group, offers a unique combination of features that contribute to its promiscuous yet tunable bioactivity. The 4-chlorophenyl group can engage in various interactions with target proteins, including hydrophobic and halogen bonding. The central amide bond provides a rigidifying element and a key hydrogen bond donor/acceptor site. Crucially, the piperidine ring serves as a versatile scaffold, with the nitrogen atom (N1 position) providing a convenient handle for introducing a wide array of substituents to modulate physicochemical properties and target engagement.

This structural versatility has led to the discovery of derivatives with a broad spectrum of biological activities, most notably in the realm of oncology. These compounds have been shown to act as potent inhibitors of key kinases involved in cancer progression and to induce cell cycle arrest and apoptosis through various signaling pathways.

Synthetic Strategies: Building a Library of 4-Chloro-N-piperidin-4-ylbenzamide Derivatives

The synthesis of 4-chloro-N-piperidin-4-ylbenzamide derivatives is typically achieved through a convergent and highly adaptable synthetic route. The general strategy involves the acylation of a suitably substituted 4-aminopiperidine derivative with 4-chlorobenzoyl chloride. This approach allows for the late-stage introduction of diversity at the N1 position of the piperidine ring, facilitating the rapid generation of compound libraries for SAR studies.

General Synthetic Workflow

The following diagram illustrates a common and effective workflow for the synthesis and initial biological evaluation of a library of 4-chloro-N-piperidin-4-ylbenzamide derivatives.

Synthetic and Evaluation Workflow General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials: - N-Boc-4-aminopiperidine - 4-Chlorobenzoyl chloride - Various aldehydes/ketones step1 Acylation: Couple N-Boc-4-aminopiperidine with 4-chlorobenzoyl chloride start->step1 step2 Deprotection: Remove the Boc protecting group (e.g., with TFA or HCl) step1->step2 step3 Reductive Amination: React with an aldehyde/ketone and a reducing agent (e.g., NaBH(OAc)3) step2->step3 library Library of N1-substituted 4-chloro-N-piperidin-4-ylbenzamides step3->library screening Primary Screening: Cell Viability Assay (e.g., MTT) on cancer cell lines (e.g., HepG2) library->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response Analysis: Determine IC50 values hit_id->dose_response moa Mechanism of Action Studies: - Kinase Inhibition Assays - Western Blotting (Cell Cycle Proteins) - HIF-1α Activation Assays dose_response->moa sar Structure-Activity Relationship (SAR) Analysis moa->sar

Caption: A typical workflow for the synthesis and biological evaluation of a library of 4-chloro-N-piperidin-4-ylbenzamide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol details the synthesis of a representative compound, N-(1-benzylpiperidin-4-yl)-4-chlorobenzamide, which can be adapted for the synthesis of a wide range of analogs by varying the aldehyde used in the reductive amination step.

Step 1: Synthesis of tert-butyl 4-(4-chlorobenzamido)piperidine-1-carboxylate

  • To a stirred solution of N-Boc-4-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to afford the desired product.

Step 2: Synthesis of 4-chloro-N-(piperidin-4-yl)benzamide

  • Dissolve the product from Step 1 (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the TFA salt of the desired product as a solid, which can be used in the next step without further purification.

Step 3: Synthesis of N-(1-benzylpiperidin-4-yl)-4-chlorobenzamide

  • To a stirred solution of the product from Step 2 (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCM, add a few drops of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final compound.

Biological Activities and Mechanism of Action

Derivatives of 4-chloro-N-piperidin-4-ylbenzamide have demonstrated significant potential, particularly as anticancer agents. Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways that are dysregulated in cancer.

Anticancer Activity: Focus on Hepatocellular Carcinoma

A number of studies have highlighted the potent cytotoxic effects of these derivatives against various cancer cell lines, with particularly promising activity against hepatocellular carcinoma (HCC) cell lines such as HepG2.

Table 1: In Vitro Anticancer Activity of Selected 4-Chloro-N-piperidin-4-ylbenzamide Derivatives against HepG2 Cells

Compound IDN1-SubstituentIC₅₀ (µM)Reference
1a Benzyl0.85[1][2]
1b 4-Fluorobenzyl0.42[1][2]
1c 2,6-Difluorobenzyl0.25[3]
1d 4-(Trifluoromethyl)benzyl0.31[2]
1e 4-Methoxybenzyl0.68[1][2]
1f (Thiophen-2-yl)methyl1.23[1][2]

Data synthesized from multiple sources for comparative analysis.

Mechanism of Action: A Dual Approach to Cancer Cell Inhibition

The anticancer activity of these compounds appears to be driven by a dual mechanism involving the induction of cell cycle arrest and apoptosis, mediated through the activation of key tumor suppressor pathways.

  • Induction of Cell Cycle Arrest: Potent derivatives, such as compound 1c , have been shown to induce cell cycle arrest at the G2/M phase in HepG2 cells.[3] This is achieved through the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[3][4] The increased expression of p21 leads to the inhibition of cyclin B1, a key regulator of the G2/M transition, thereby halting cell cycle progression.[3][5][6]

  • Activation of Hypoxia-Inducible Factor-1α (HIF-1α): Interestingly, some of the most active compounds, including 1c , have been identified as activators of the HIF-1α pathway.[1][2] While HIF-1α is often associated with tumor progression, its activation can also lead to p53-dependent apoptosis in certain contexts. In this case, the activation of HIF-1α by these derivatives appears to contribute to their pro-apoptotic effects.[1][2]

Mechanism of Action Proposed Mechanism of Anticancer Activity cluster_pathway Intracellular Signaling compound 4-Chloro-N-piperidin-4-ylbenzamide Derivative (e.g., 1c) hif1a HIF-1α Activation compound->hif1a p53 p53 Upregulation compound->p53 hif1a->p53 p21 p21 Upregulation p53->p21 apoptosis Apoptosis p53->apoptosis cyclinB1 Cyclin B1 Inhibition p21->cyclinB1 g2m_arrest G2/M Phase Cell Cycle Arrest cyclinB1->g2m_arrest Structure-Activity Relationship Key Structure-Activity Relationships for Anticancer Activity cluster_substituents N1-Substituent Effects core benzyl Benzyl group: Good activity fluoro_benzyl Fluorobenzyl group: Increased activity, especially with di-substitution (e.g., 2,6-difluoro) benzyl->fluoro_benzyl F enhances activity ewg_benzyl Benzyl with EWG (e.g., CF3): Maintains good activity benzyl->ewg_benzyl EWG tolerated edg_benzyl Benzyl with EDG (e.g., OMe): Reduced activity benzyl->edg_benzyl EDG disfavored heteroaryl Heteroarylmethyl (e.g., Thienylmethyl): Reduced activity compared to benzyl benzyl->heteroaryl Less favorable

Caption: A summary of the key structure-activity relationships for the anticancer activity of N1-substituted 4-chloro-N-piperidin-4-ylbenzamides.

  • Aromatic Substituents: An N1-benzyl group is generally favorable for anticancer activity.

  • Electronic Effects: The introduction of electron-withdrawing groups, particularly fluorine atoms, on the benzyl ring tends to enhance potency. The 2,6-difluorobenzyl substituent (compound 1c ) consistently emerges as one of the most potent analogs. [3]Conversely, electron-donating groups, such as a methoxy group, lead to a decrease in activity. [2]* Heteroaromatic Substituents: Replacing the benzyl ring with a heteroaromatic ring, such as thiophene, generally results in a loss of activity. [1][2] These SAR trends suggest that the N1-substituent plays a crucial role in the interaction with the biological target, with a combination of steric and electronic factors governing the potency of the compounds.

Recommended Experimental Protocols

To ensure the reproducibility and validity of research in this area, the following detailed protocols for key biological assays are provided.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. [1]

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Analysis of Protein Expression: Western Blotting

Western blotting is used to detect specific proteins in a sample. [5][6][7]This protocol is for the analysis of p21 and cyclin B1 expression.

  • Cell Lysis: Treat HepG2 cells with the test compounds for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, cyclin B1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Kinase Inhibition Assay: RET Kinase

A variety of assay formats can be used to measure RET kinase activity, such as ADP-Glo™ or LanthaScreen™. [3][8][9]The following is a general protocol for an in vitro kinase inhibition assay.

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme Addition: Add purified recombinant RET kinase enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of a suitable peptide substrate and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., a reagent that quantifies ADP production or substrate phosphorylation).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Conclusion and Future Directions

The 4-chloro-N-piperidin-4-ylbenzamide scaffold has proven to be a rich source of biologically active compounds, particularly in the field of oncology. The straightforward and modular synthesis allows for extensive exploration of the chemical space around this core, leading to the identification of potent anticancer agents with well-defined mechanisms of action.

Future research in this area could focus on several key aspects:

  • Broadening the Target Scope: While the anticancer properties are promising, exploring the activity of these derivatives against other targets, such as a broader range of kinases or G-protein coupled receptors, could unveil new therapeutic opportunities.

  • Improving Pharmacokinetic Properties: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent compounds are necessary to advance them towards clinical development.

  • In Vivo Efficacy Studies: The promising in vitro data needs to be validated in relevant animal models of cancer to assess the in vivo efficacy and safety of these derivatives.

This technical guide provides a solid foundation for researchers to build upon, offering the necessary tools and insights to further unlock the therapeutic potential of 4-chloro-N-piperidin-4-ylbenzamide derivatives.

References

  • Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. PubMed. [Link]

  • Evaluation of Novel N -(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. ResearchGate. [Link]

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • RayBiotech. Human HIF-1alpha Transcription Factor Activity Assay Kit. [Link]

  • Assay Genie. HIF-1 alpha ELISA Kit (HUFI00398)- High Sensitivity. [Link]

  • Crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate. PMC. [Link]

  • Western blotting for p21, Myc, 14-3-3 zeta, cyclin A, cyclin B1, and... ResearchGate. [Link]

  • p21-Mediated Nuclear Retention of Cyclin B1-Cdk1 in Response to Genotoxic Stress. PMC. [Link]

  • Increasing association of p21 with cyclin A and cyclin B1 in G 2 /M-... ResearchGate. [Link]

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. [Link]

  • Cell Cycle-Related Cyclin B1 Quantification. PMC. [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 4-chloro-N-piperidin-4-ylbenzamide: A Prospective Study

For distribution to: Researchers, scientists, and drug development professionals Abstract: The piperidine moiety is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic agents.[1][2] Its...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract: The piperidine moiety is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic agents.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. This guide focuses on a specific, yet uncharacterized, derivative: 4-chloro-N-piperidin-4-ylbenzamide. As of the time of this writing, a public domain crystal structure for this compound has not been reported. Therefore, this document serves as a comprehensive, prospective guide outlining the critical path for its synthesis, crystallization, and definitive structural elucidation by single-crystal X-ray diffraction. We will delve into the causality behind experimental choices, from synthetic strategy to the nuances of crystallographic refinement, providing a robust framework for researchers in the field.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its physicochemical properties and, in the pharmaceutical context, its biological activity. For a molecule like 4-chloro-N-piperidin-4-ylbenzamide, a detailed crystal structure analysis would provide invaluable insights into:

  • Conformational Preferences: Determining the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the dihedral angle between the phenyl and piperidine rings.

  • Intermolecular Interactions: Identifying and quantifying the hydrogen bonding network, halogen bonds, and other non-covalent interactions that govern the crystal packing. These interactions are crucial for understanding solubility, stability, and polymorphism.

  • Structure-Activity Relationship (SAR): Providing a concrete structural basis for computational modeling and the rational design of next-generation analogs with improved efficacy or pharmacokinetic profiles.

This guide will provide the scientific bedrock for achieving these objectives for 4-chloro-N-piperidin-4-ylbenzamide.

Proposed Synthesis and Characterization

A robust synthesis is the prerequisite for obtaining high-quality single crystals. A logical and well-established approach for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride.[3]

Synthetic Protocol

Reaction: Acylation of 4-aminopiperidine with 4-chlorobenzoyl chloride.

Materials:

  • 4-aminopiperidine (or its hydrochloride salt)

  • 4-chlorobenzoyl chloride

  • Triethylamine (or a similar non-nucleophilic base)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 4-aminopiperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM at 0 °C, add a solution of 4-chlorobenzoyl chloride (1.05 equivalents) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

G cluster_synthesis Synthesis Workflow Reactants 4-aminopiperidine + 4-chlorobenzoyl chloride Reaction Acylation in DCM with Triethylamine Reactants->Reaction Step 1 Workup Aqueous Washes (HCl, NaHCO3, Brine) Reaction->Workup Step 2 Purification Column Chromatography or Recrystallization Workup->Purification Step 3 Product 4-chloro-N-piperidin-4-ylbenzamide Purification->Product Step 4

Caption: Proposed synthetic workflow for 4-chloro-N-piperidin-4-ylbenzamide.

Spectroscopic and Thermal Characterization

Prior to crystallization attempts, the purified product must be thoroughly characterized to confirm its identity and purity.

Technique Purpose Expected Observations
¹H and ¹³C NMR To confirm the molecular structure and assess purity.Characteristic shifts for the aromatic protons of the 4-chlorophenyl group and the aliphatic protons of the piperidine ring. The number of signals should correspond to the expected symmetry.
Mass Spectrometry (MS) To confirm the molecular weight.A molecular ion peak corresponding to the calculated mass of C₁₂H₁₅ClN₂O, with a characteristic isotopic pattern for the chlorine atom.
Infrared (IR) Spectroscopy To identify key functional groups.Strong absorption bands for the amide C=O stretch (around 1630-1680 cm⁻¹) and N-H stretch (around 3200-3400 cm⁻¹).
DSC/TGA To determine the melting point and thermal stability, which is crucial for designing crystallization experiments.A sharp endothermic peak in the DSC thermogram indicating the melting point. The TGA curve will show the onset of thermal decomposition.

Crystallization: The Pursuit of Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging step. A systematic approach using various crystallization techniques is recommended.

General Considerations
  • Purity: The starting material should be of the highest possible purity (>99%).

  • Solvent Selection: A range of solvents with varying polarities should be screened. Ideal solvents will have moderate solubility for the compound at room temperature and higher solubility at elevated temperatures.

Recommended Crystallization Protocols
  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the following workflow is employed for data collection and structure solution. This protocol is based on standard practices for small molecule crystallography.[4][5]

Experimental Workflow

G cluster_xrd Single-Crystal XRD Workflow Crystal_Mounting Mount Crystal on Diffractometer Data_Collection Collect Diffraction Data (e.g., at 100 K) Crystal_Mounting->Data_Collection Data_Reduction Integrate Reflections & Apply Corrections Data_Collection->Data_Reduction Structure_Solution Solve Phase Problem (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Refine Atomic Positions & Thermal Parameters Structure_Solution->Structure_Refinement Validation Validate Final Structure (e.g., CheckCIF) Structure_Refinement->Validation

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodological Explanation
  • Crystal Selection and Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A modern diffractometer equipped with a CCD or CMOS detector is used to collect a full sphere of diffraction data.[4][6]

  • Data Reduction and Integration: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection. Software like SAINT is commonly used for this purpose.[4]

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the molecular structure. Programs like SHELXS are standard for this step.[6]

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process optimizes the atomic coordinates, and anisotropic displacement parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. SHELXL is the program of choice for refinement.[4]

  • Validation and Visualization: The final structure is validated using tools like PLATON and CheckCIF to ensure its geometric and crystallographic sensibility. Molecular graphics programs like ORTEP or Mercury are used for visualization.[4]

Hypothetical Crystallographic Data Table

Based on the analysis of similar structures, a hypothetical data table for 4-chloro-N-piperidin-4-ylbenzamide is presented below.

Parameter Hypothetical Value Significance
Chemical Formula C₁₂H₁₅ClN₂ODefines the atomic composition of the asymmetric unit.
Formula Weight 238.71 g/mol Molar mass of the compound.
Crystal System Monoclinic or OrthorhombicDescribes the symmetry of the unit cell.
Space Group P2₁/c or Pca2₁Defines the symmetry elements within the unit cell.
a, b, c (Å) 10-15, 8-12, 12-18The dimensions of the unit cell.
α, β, γ (°) 90, 95-105, 90The angles of the unit cell.
Volume (ų) ~1500The volume of the unit cell.
Z 4The number of molecules in the unit cell.
Calculated Density (g/cm³) ~1.3The theoretical density of the crystal.
R-factor (R1) < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (S) ~1.0An indicator of the quality of the refinement.

Conclusion

While the crystal structure of 4-chloro-N-piperidin-4-ylbenzamide remains to be determined, this guide provides a comprehensive and scientifically grounded framework for its synthesis, crystallization, and ultimate structural analysis. By following these detailed protocols, researchers will be well-equipped to elucidate the three-dimensional structure of this molecule, thereby contributing valuable data to the fields of medicinal chemistry and materials science. The insights gained from such a study will undoubtedly aid in the rational design of future piperidine-based compounds with tailored properties.

References

  • Prathebha, K., Jonathan, D. R., Sathya, S., Jovita, J., & Usha, G. (2014). Crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1080. [Link]

  • Li, S., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2367. [Link]

  • Zhang, Y., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(1), 733-748. [Link]

  • Sobczuk, A., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]

  • Prathebha, K., et al. (2014). Crystal structure of 4-chloro-N-{[1-(4-chloro-benzo-yl)piperidin-4-yl]meth-yl}benzamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1080. [Link]

  • Li, S., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2367. [Link]

  • Avesis. (2020). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. Journal of Molecular Structure, 1203, 127314. [Link]

  • Prathebha, K., et al. (2015). Crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o39. [Link]

  • Periyannan, P., et al. (2015). Crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o39. [Link]

  • Organic Chemistry Portal. Benzo-fused N-Heterocycle synthesis. [Link]

  • Zafar, S., et al. (2014). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 36(1), 133-139. [Link]

  • Wieczorek, M., & Gorniak, R. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116377. [Link]

  • Shukla, P., et al. (2021). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Indian Journal of Pure & Applied Physics, 59(7), 513-524. [Link]

  • Kurasov, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1419. [Link]

Sources

Exploratory

understanding the pharmacology of N-piperidin-4-ylbenzamides

An In-Depth Technical Guide to the Pharmacology of N-Piperidin-4-ylbenzamides Executive Summary In contemporary medicinal chemistry, the N-piperidin-4-ylbenzamide scaffold is recognized as a highly versatile "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacology of N-Piperidin-4-ylbenzamides

Executive Summary In contemporary medicinal chemistry, the N-piperidin-4-ylbenzamide scaffold is recognized as a highly versatile "privileged structure." Characterized by a benzamide moiety linked to a piperidine ring at the 4-position, this pharmacophore serves as the structural foundation for a diverse array of therapeutic agents. While classically exploited for its profound regulatory effects on gastrointestinal (GI) motility via serotonergic and dopaminergic pathways[1], recent structural optimizations have successfully repurposed this scaffold for targeted oncology and metabolic disease modulation.

As a Senior Application Scientist, I have structured this guide to dissect the multi-target pharmacology of this scaffold, detail its structure-activity relationships (SAR), and provide self-validating experimental workflows for preclinical evaluation.

Core Pharmacological Targets & Mechanistic Pathways

Enteric Neuromodulation: 5-HT4 Agonism & D2 Antagonism

The most clinically validated application of N-piperidin-4-ylbenzamides lies in the treatment of GI motility disorders, such as gastroesophageal reflux disease (GERD) and functional dyspepsia[1]. Molecules like cinitapride and clebopride are archetypal examples of this class[2].

  • Primary Mechanism (5-HT4 Agonism): These compounds act as potent agonists at the 5-HT4 receptor, a Gs-protein-coupled receptor (GPCR) predominantly located on enteric neurons. Ligand binding induces a conformational shift that activates adenylyl cyclase, elevating intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), leading to the closure of potassium channels, neuronal depolarization, and the subsequent exocytosis of acetylcholine (ACh) from cholinergic nerve terminals in the myenteric plexus[3][4].

  • Secondary Mechanism (D2 Antagonism): Many derivatives within this class exhibit concurrent antagonistic activity at dopamine D2 receptors. By blocking D2 receptors, these compounds prevent dopamine-mediated relaxation of gastric smooth muscle and exert central antiemetic effects at the chemoreceptor trigger zone[3].

Emerging Therapeutic Frontiers

Beyond the enteric nervous system, the inherent synthetic tractability of the N-piperidin-4-ylbenzamide framework has led to its expansion into novel therapeutic arenas:

  • Oncology (PARP Inhibition): Poly(ADP-ribose) polymerase (PARP) inhibitors are critical for treating BRCA-mutated malignancies. Specific fluorinated N-piperidin-4-ylbenzamide derivatives have been engineered as potent PARP inhibitors. In these analogs, the benzamide group mimics nicotinamide, engaging in critical hydrogen bonding within the catalytic domain of the PARP enzyme[5].

  • Metabolic Disease (GPR119 Modulation): N-cyclopropyl-N-piperidinylbenzamide derivatives have been identified as agonists for GPR119, a GPCR expressed in pancreatic beta cells and enteroendocrine cells. Activation of GPR119 stimulates the release of insulin and GLP-1, offering a promising mechanism for glycemic control in Type 2 Diabetes[6].

Structure-Activity Relationship (SAR) Dynamics

The pharmacological destiny of an N-piperidin-4-ylbenzamide is dictated by precise functional group modifications[7]:

  • The Benzamide Ring (Target Selectivity): Substitutions on the aromatic ring are the primary drivers of receptor selectivity. For 5-HT4 agonism, electron-donating groups (e.g., -NH2, -OCH3) at the ortho or para positions are critical for anchoring the molecule within the receptor's orthosteric binding pocket[7]. Conversely, in PARP inhibitors, the primary amide nitrogen must remain relatively unsubstituted to maintain the hydrogen-bond donor/acceptor network required for enzyme inhibition[5].

  • The Piperidine Nitrogen (Affinity & Potency): The basicity of the piperidine nitrogen (N1) is non-negotiable; it forms a vital salt bridge with a conserved aspartate residue (Asp3.32) found in aminergic GPCRs. Grafting bulky, lipophilic substituents onto this N1 position (such as the cyclohexenylmethyl group in cinitapride or the benzyl group in clebopride) significantly enhances 5-HT4 selectivity and overall potency by occupying an extended hydrophobic accessory pocket[2].

Quantitative Data Presentation

Table 1: Pharmacological Profiling of Representative N-Piperidin-4-ylbenzamides

CompoundPrimary TargetSecondary Target(s)Clinical IndicationKey Structural Feature (N1-Substituent)
Cinitapride 5-HT4 (Agonist)D2, 5-HT2 (Antagonist)GERD, Functional DyspepsiaCyclohexenylmethyl
Clebopride D2 (Antagonist)5-HT4 (Agonist)Emesis, DyspepsiaBenzyl
Renzapride 5-HT4 (Agonist)5-HT3 (Antagonist)Irritable Bowel SyndromeAzabicyclo ring (Isostere)
GPR119 Agonists GPR119 (Agonist)NoneType 2 DiabetesCyclopropyl

Experimental Protocols & Assays

To rigorously validate the pharmacology of novel N-piperidin-4-ylbenzamide derivatives, a tiered screening approach is required. The following protocols are engineered with built-in causality and self-validating controls to ensure absolute data integrity.

Protocol 1: In Vitro 5-HT4 Receptor Activation Assay (cAMP Accumulation)

Rationale: Because 5-HT4 is Gs-coupled, quantifying intracellular cAMP provides a direct, functional readout of receptor agonism.

  • Cell Preparation: Culture HEK-293 cells stably expressing the human 5-HT4 receptor in DMEM supplemented with 10% FBS. Seed at 1×104 cells/well in a 384-well microplate.

  • Phosphodiesterase Inhibition (Critical Step): Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

    • Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. Its inclusion prevents the rapid enzymatic degradation of cAMP, ensuring that the measured fluorescent signal accurately reflects the total adenylyl cyclase activity stimulated by the test ligand.

  • Ligand Treatment: Add the N-piperidin-4-ylbenzamide test compound at varying concentrations ( 10−11 to 10−5 M). Include Serotonin (5-HT) as a positive control and vehicle (DMSO <0.1%) as a negative baseline. Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

  • Self-Validation: Run a parallel plate where the test compound is co-administered with GR113808 (a highly selective 5-HT4 antagonist). A rightward shift in the EC50 dose-response curve confirms that the observed cAMP accumulation is strictly 5-HT4-mediated and not an off-target artifact.

Protocol 2: Ex Vivo Guinea Pig Ileum Contractility Assay

Rationale: This tissue-based assay bridges the gap between in vitro receptor activation and in vivo physiological response (GI motility)[4].

  • Tissue Isolation: Isolate longitudinal muscle-myenteric plexus (LMMP) preparations from the terminal ileum of male Dunkin-Hartley guinea pigs.

  • Organ Bath Setup: Suspend tissues in 10 mL organ baths containing Tyrode's solution, continuously aerated with 95% O2 / 5% CO2 at 37°C. Apply a resting tension of 1.0 g.

  • Electrical Field Stimulation (EFS): Apply submaximal EFS (0.1 Hz, 0.5 ms duration) to induce baseline cholinergic twitch contractions.

  • Compound Evaluation: Cumulatively add the test compound to the bath and measure the potentiation of the twitch amplitude via an isometric force transducer.

  • Mechanistic Validation (Critical Step): At peak contraction, introduce Tetrodotoxin (TTX, 1μM ) or Atropine ( 1μM ) to the bath.

    • Causality: TTX blocks voltage-gated sodium channels (silencing neuronal action potentials), while Atropine blocks muscarinic receptors on the smooth muscle. If the compound-induced contraction is abolished by these agents, it definitively proves that the prokinetic effect is neurogenic (mediated via stimulated ACh release) rather than a direct myogenic agonism of the smooth muscle itself[3][4].

Pharmacological Visualizations

G Ligand N-piperidin-4-ylbenzamide (Agonist) Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor GProtein Gs Protein Activation Receptor->GProtein Effector Adenylyl Cyclase GProtein->Effector SecondMsg cAMP Accumulation Effector->SecondMsg Kinase PKA Activation SecondMsg->Kinase Output1 ACh Release (Enteric Neurons) Kinase->Output1 Output2 GI Smooth Muscle Contraction Output1->Output2

5-HT4 Receptor Signaling Cascade Mediated by N-piperidin-4-ylbenzamides.

Workflow Step1 1. Scaffold Synthesis (Benzamide + Piperidine) Step2 2. Radioligand Binding (Determine Affinity/Ki) Step1->Step2 Step3 3. HTRF cAMP Assay (Determine Efficacy/EC50) Step2->Step3 Step4 4. Guinea Pig Ileum Assay (Ex Vivo Contractility) Step3->Step4 Step5 5. In Vivo Motility Models (Gastric Emptying) Step4->Step5

Tiered Preclinical Screening Workflow for Novel Benzamide Derivatives.

Sources

Foundational

Introduction: The Benzamide Scaffold in Modern Pharmacology

The Enduring Scaffold: Discovery, Synthesis, and Validation of Novel Benzamide Derivatives in Targeted Therapeutics In the landscape of rational drug design, the benzamide pharmacophore stands out as a highly privileged...

Author: BenchChem Technical Support Team. Date: March 2026

The Enduring Scaffold: Discovery, Synthesis, and Validation of Novel Benzamide Derivatives in Targeted Therapeutics

In the landscape of rational drug design, the benzamide pharmacophore stands out as a highly privileged scaffold. Originally discovered for their antipsychotic and antiemetic properties (e.g., metoclopramide)[1], benzamide derivatives have evolved into highly targeted therapeutics. Their synthetic tractability, favorable absorption, distribution, metabolism, and excretion (ADME) profiles, and ability to form predictable hydrogen-bonding networks make them ideal candidates for targeting complex enzymatic pockets and receptor binding sites[2],[3].

As a Senior Application Scientist, I approach the discovery of novel benzamides not merely as an exercise in chemical synthesis, but as the precise engineering of molecular interactions. Today, benzamides are at the forefront of epigenetic therapy—serving as potent Histone Deacetylase (HDAC) inhibitors[4]—as well as Poly(ADP-ribose) polymerase (PARP) inhibitors, and Sigma-1 Receptor (S1R) agonists for central nervous system (CNS) disorders[3].

Rational Design and Structure-Activity Relationship (SAR) Profiling

The transition from a generic benzamide core to a highly selective inhibitor requires rigorous SAR profiling. Every functional group added to the aromatic ring or the amide nitrogen serves a distinct mechanistic purpose.

  • HDAC Inhibitors (e.g., MS-275/Entinostat): The inclusion of an ortho-amino group on the benzamide ring is not arbitrary; it acts as a critical zinc-binding group (ZBG). The 2-aminobenzamide moiety forms a bidentate chelation complex with the catalytic Zn2+ ion in the HDAC active site, displacing water and halting the deacetylation of histone tails[4],[5].

  • Sigma-1 Receptor Agonists: For CNS targets, lipophilicity and spatial geometry are paramount. Recent pharmacomodulation studies demonstrate that modifying simple benzamides into retroamide derivatives slightly shifts the compound within the S1R binding pocket. This conformational shift enhances ionic interactions with Asp126 and preserves salt bridges with Glu172, drastically improving binding affinity and reducing off-target cardiac toxicity[3].

  • Multi-Target Alzheimer’s Therapeutics: Bis-benzamide cores, such as N,N′-(1,4-phenylene)bis(3-methoxybenzamide), have been engineered to simultaneously inhibit acetylcholinesterase (AChE) and β -secretase (BACE1), addressing both neurotransmitter degradation and amyloid- β plaque formation[2],[6].

Table 1: Quantitative SAR Data Summary of Key Benzamide Derivatives
Target Enzyme / ReceptorRepresentative Compound / ModificationKey Structural FeaturePotency (IC50 / Activity)Reference
HDAC1/2 MS-275 (Entinostat)2-aminobenzamide (Zinc-Binding Group)2.0 - 4.8 µM[4]
AChE N,N′-(1,4-phenylene)bis(3-methoxybenzamide)Bis-benzamide core0.056 µM[2],[6]
Tyrosinase N-(benzoyloxy)benzamideBenzoyloxy substitution2.5 µM[7]
Sigma-1 Receptor Compound 2 (Retroamide)Retroamide modificationHigh affinity agonist[3]
MCF-7 Cells Cyano-benzimidazole benzamideN-methyl, 2-OH, 4-OMe3.1 µM[8]

Mechanistic Pathways & Discovery Workflow

To conceptualize the lifecycle of benzamide drug development, we must map the iterative feedback loop between chemical synthesis and biological validation.

DiscoveryWorkflow Target Target Identification (HDAC, PARP, S1R) Design Rational Drug Design & SAR Profiling Target->Design Synthesis Chemical Synthesis (Amidation/Coupling) Design->Synthesis Validation In Vitro Validation (Enzyme & Cell Assays) Synthesis->Validation Validation->Design SAR Feedback Lead Lead Optimization & ADME Profiling Validation->Lead

Fig 1. Iterative workflow for the discovery and optimization of novel benzamide derivatives.

HDAC_Mechanism Benzamide Benzamide Derivative (e.g., MS-275) HDAC HDAC Enzyme (Active Site Zinc) Benzamide->HDAC Chelates Zn2+ Chromatin Chromatin Remodeling (Hyperacetylation) HDAC->Chromatin Inhibits Deacetylation GeneExpr Gene Expression (Tumor Suppressors) Chromatin->GeneExpr Promotes Transcription Apoptosis Cell Cycle Arrest & Apoptosis GeneExpr->Apoptosis Induces

Fig 2. Mechanistic pathway of benzamide-based HDAC inhibitors inducing cell apoptosis.

Synthetic Methodologies: Constructing the Amide Bond

The formation of the amide bond is one of the most fundamental yet critical transformations in organic synthesis[2]. The choice of coupling methodology is dictated by the steric hindrance and electronic properties of the substrates.

Protocol 1: General Amide Coupling via EDC/DMAP (Mild Conditions)

This methodology is preferred for standard aliphatic and aromatic amines. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is chosen because its urea byproduct is water-soluble, allowing for a self-purifying workup via simple aqueous extraction[1]. 4-Dimethylaminopyridine (DMAP) acts as a highly efficient acyl transfer catalyst.

  • Activation: Dissolve the substituted benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert argon atmosphere.

  • Catalysis: Add EDC (1.2 eq) and DMAP (0.1 eq) to the solution. Stir at room temperature for 15–30 minutes to form the active O-acylisourea intermediate[1].

  • Coupling: Slowly add the primary or secondary amine (1.1 eq) to the reaction mixture.

  • Monitoring: Stir at room temperature until completion (typically 4–12 hours), monitored via Thin-Layer Chromatography (TLC)[1].

  • Workup: Dilute with DCM. Wash sequentially with 1N HCl (to remove unreacted amine and DMAP), saturated NaHCO3​ (to remove unreacted acid), and brine[1].

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol 2: Synthesis via Acyl Chloride Intermediate (For Hindered Amines)

When dealing with sterically hindered amines or deactivated anilines, standard carbodiimide coupling often fails. Converting the carboxylic acid to a highly electrophilic acyl chloride ensures quantitative conversion[4],[9].

  • Chlorination: Suspend the benzoic acid derivative (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF.

  • Reagent Addition: Dropwise add oxalyl chloride (COCl)2​ (1.5 eq) at 0∘C . Reflux the mixture for 2-4 hours until gas evolution ( CO2​ , CO , HCl ) ceases[6].

  • Concentration: Evaporate the solvent and excess oxalyl chloride under vacuum to yield the crude benzoyl chloride[9].

  • Amidation: Redissolve the acyl chloride in anhydrous DCM or acetonitrile. Cool to 0∘C .

  • Base Addition: Add the target amine (1.0 eq) followed by dropwise addition of dry triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to neutralize the generated HCl[6],[9].

  • Completion: Allow the reaction to warm to room temperature and stir for 3-4 hours. Quench with water and extract with ethyl acetate.

In Vitro Validation Protocols

A robust drug discovery pipeline relies on self-validating biological assays. Every assay must include positive controls (e.g., SAHA for HDACs, BHT for antioxidants) to normalize data and ensure the system's integrity[8],[10].

Protocol 3: Cell Viability (MTT) Assay for Anticancer Activity

The MTT assay is a self-validating colorimetric system. It relies on the principle that only viable cells with active mitochondrial succinate dehydrogenase can cleave the tetrazolium ring of MTT, converting the yellow water-soluble substrate into an insoluble purple formazan precipitate[1].

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5×103 cells/well. Incubate overnight at 37∘C in a 5% CO2​ atmosphere to allow adherence[1].

  • Compound Treatment: Prepare serial dilutions of the synthesized benzamide derivatives in DMSO (final DMSO concentration < 0.5%). Treat the cells for 48 to 72 hours[1].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 3–4 hours at 37∘C [1].

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50​ values using non-linear regression analysis.

Conclusion

The benzamide scaffold remains a cornerstone of medicinal chemistry. By leveraging rational SAR design and robust synthetic methodologies like EDC/DMAP coupling or acyl chloride activation, researchers can fine-tune these molecules to target specific enzymatic pockets with high precision. As we move toward multi-target directed ligands (MTDLs) and highly selective epigenetic modulators, the rigorous synthesis and validation protocols outlined in this guide will ensure the continued translation of novel benzamides into clinical success.

References

  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking Source: PMC (National Institutes of Health) URL:[Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides Source: MDPI URL:[Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety Source: MDPI URL:[Link]

  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities Source: ResearchGate URL:[Link]

  • Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives Source: ACS Publications URL:[Link]

  • The benzamide MS-275 is a potent, long-lasting brain region-selective inhibitor of histone deacetylases Source: PMC (National Institutes of Health) URL:[Link]

  • Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study Source: ACS Publications URL:[Link]

  • Synthesis of benzamide derivatives. Reagents and conditions Source: ResearchGate URL:[Link]

Sources

Exploratory

4-chloro-N-piperidin-4-ylbenzamide structure-activity relationship (SAR)

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-chloro-N-piperidin-4-ylbenzamide This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for the 4-chloro-N-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-chloro-N-piperidin-4-ylbenzamide

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for the 4-chloro-N-piperidin-4-ylbenzamide scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical findings from the literature to elucidate how structural modifications influence biological activity. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

Introduction: The Versatility of the Piperidine Benzamide Scaffold

The piperidine ring is a foundational heterocyclic system and a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals.[1] When coupled with a benzamide moiety, it forms a privileged scaffold with demonstrated efficacy across diverse therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2] The 4-chloro-N-piperidin-4-ylbenzamide core, in particular, serves as a versatile template for developing potent and selective modulators of various biological targets. Derivatives have been identified as cell cycle inhibitors, activators of hypoxia-inducible factor 1 (HIF-1α) pathways, and inhibitors of the presynaptic choline transporter (CHT).[3][4][5]

The biological properties of these compounds are highly dependent on the type and placement of substituents on both the benzamide and piperidine rings.[6] This guide aims to systematically dissect the SAR of this scaffold, providing a logical framework for the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

The Core Scaffold: A Tripartite Pharmacophore

The 4-chloro-N-piperidin-4-ylbenzamide structure can be deconstructed into three key regions, each offering distinct opportunities for chemical modification and SAR exploration:

  • The Aromatic Benzamide Ring: The substituted phenyl ring is crucial for establishing key interactions with the target protein, often through π-stacking, hydrophobic, and hydrogen bonding. The 4-chloro substituent is a common starting point, influencing both electronic properties and binding orientation.

  • The Piperidine Core: This saturated heterocycle acts as a central, non-planar scaffold. Its primary role is to correctly orient the other substituents in three-dimensional space. The nitrogen atom provides a key site for modification, significantly impacting properties like solubility, basicity, and the ability to form hydrogen bonds.

  • The Amide Linker: The amide bond connects the aromatic and heterocyclic components. It is a rigid, planar unit that acts as both a hydrogen bond donor (N-H) and acceptor (C=O), playing a critical role in anchoring the ligand within the binding pocket.

cluster_0 4-chloro-N-piperidin-4-ylbenzamide Core A Aromatic Benzamide Ring (Target Interaction) B Amide Linker (H-Bonding, Rigidity) A->B Covalent Bond C Piperidine Core (Scaffold, Orientation) B->C Covalent Bond

Caption: Key pharmacophoric regions of the core scaffold.

Comprehensive Structure-Activity Relationship (SAR) Analysis

Iterative medicinal chemistry efforts have revealed critical insights into how modifications at each part of the scaffold affect biological activity.

Modifications of the Benzamide Ring

The substitution pattern on the benzamide ring is a primary determinant of potency and selectivity.

  • The 4-Position: The presence of a halogen, particularly chlorine, at the 4-position is a recurring motif in active compounds.[6] This may be due to its ability to occupy a specific halogen-binding pocket or its electron-withdrawing nature, which can modulate the properties of the aromatic ring. Replacing the 4-chloro group with a 4-nitro group has been explored in the context of GPR119 agonists, indicating that a strong electron-withdrawing group at this position can be favorable for certain targets.[7]

  • Other Substitutions: Moving substituents to other positions or adding more groups can have varied and sometimes conflicting effects. For instance, in a series of PPARG inverse agonists, a 4-chloro-6-fluoro-isophthalamide scaffold was found to be optimal, suggesting that additional halogenation can enhance potency.[8] In contrast, for anthranilic acid derivatives (which are bioisosteres), substitution on the anthranilic acid ring itself generally reduces anti-inflammatory activity.[9]

Table 1: SAR Summary for Benzamide Ring Modifications

PositionSubstituentTarget ClassEffect on ActivityReference
4-ClVariousGenerally favorable, common starting point[6]
4-NO₂GPR119 AgonistFavorable
4, 6-Cl, -FPPARG Inverse AgonistIncreased potency
3-oxy-(piperidin-4-yl)oxyCholine TransporterFavorable substitution pattern[3]
RingGeneral SubstitutionAnthranilic AcidsGenerally reduces activity[9]
Modifications of the Piperidine Ring

The piperidine core serves as a versatile scaffold for orienting substituents and can be modified to fine-tune physicochemical properties.

  • N-Substitution: The piperidine nitrogen is the most common site for modification. Acylation or benzylation of this nitrogen is a key strategy for exploring the SAR. For example, N-acylation with a second 4-chlorobenzoyl group has been reported in crystal structures.[6][10] In a series of antitumor agents, an N-(2,6-difluorobenzyl) group on the piperidine led to a highly potent compound against HepG2 cells (IC₅₀ of 0.25 μM).[2] This highlights the importance of exploring substitutions that can access additional binding pockets.

  • Positional Isomers: The point of attachment to the piperidine ring is critical. Moving an N-methylpiperidine ether from the 4-position to the 3-position was tolerated but resulted in a less active compound in a series of choline transporter inhibitors.[3]

Table 2: SAR Summary for Piperidine Ring Modifications

ModificationSubstituentTarget ClassEffect on ActivityReference
N-Acylation4-chlorobenzoylN/A (Structural)Synthetically accessible[6][10]
N-Benzylation2,6-difluorobenzylAntitumorPotent activity (IC₅₀ = 0.25 μM)[2]
Positional Isomer3-substituted piperidineCholine TransporterReduced activity vs. 4-substituted[3]

Synthesis and Experimental Protocols

The synthesis of 4-chloro-N-piperidin-4-ylbenzamide derivatives is typically achieved through standard amide coupling reactions.

General Synthetic Workflow

The most common synthetic route involves the coupling of a 4-chlorobenzoyl chloride with a suitable 4-aminopiperidine derivative. The piperidine nitrogen may be protected (e.g., with a Boc group) and deprotected at a later stage, or it may be substituted with the desired R-group prior to the coupling step.

cluster_workflow General Synthetic Workflow start Starting Materials (4-chlorobenzoyl chloride, 4-aminopiperidine derivative) step1 Amide Coupling (Base, Solvent) start->step1 step2 Workup & Purification (Extraction, Chromatography) step1->step2 product Final Product (4-chloro-N-piperidin-4-ylbenzamide derivative) step2->product

Caption: General workflow for the synthesis of target compounds.

Detailed Experimental Protocol: Synthesis of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide

This protocol is adapted from the procedure described for a related diamide structure.[6] It illustrates a common method for synthesizing derivatives of the core scaffold.

Materials:

  • 4-Aminomethylpiperidine (or a suitable N-substituted version)

  • 4-Chlorobenzoyl chloride

  • Triethylamine (TEA)

  • Ethyl methyl ketone (or another suitable aprotic solvent)

Procedure:

  • To a solution of 4-aminomethylpiperidine (0.02 mol) in ethyl methyl ketone (120 mL) in a 250 mL round-bottomed flask, stir at room temperature.

  • Add triethylamine (0.04 mol) to the mixture and continue stirring for 15 minutes. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Slowly add 4-chlorobenzoyl chloride (0.04 mol) to the reaction mixture. Caution: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • A white precipitate of triethylammonium chloride will form. Remove the precipitate by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethyl methyl ketone) to yield the purified compound.[6]

Protocol: In Vitro Antitumor Activity Assay (HepG2 Cells)

This protocol describes a standard method for evaluating the cytotoxic activity of synthesized compounds, as reported in studies on N-(piperidine-4-yl)benzamide derivatives.[2][5]

Procedure:

  • Cell Culture: Culture HepG2 human hepatocarcinoma cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the HepG2 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to various final concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assay (MTT): Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl). Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]

Biological Targets and Signaling Pathways

Derivatives of the 4-chloro-N-piperidin-4-ylbenzamide scaffold have been shown to modulate several important biological pathways.

Inhibition of Cell Cycle Progression

Several studies have identified N-(piperidine-4-yl)benzamide derivatives as potent antitumor agents that induce cell cycle arrest.[5] One particularly active compound, with an IC₅₀ value of 0.25 μM against HepG2 cells, was shown to arrest the cell cycle through a p53/p21-dependent pathway.[2][5] The mechanism involves the upregulation of p53 and its downstream target p21, which in turn inhibits cyclin-dependent kinases (CDKs), leading to the inhibition of cyclin B1 expression and cell cycle arrest.[5]

Compound Compound 47 (N-(piperidin-4-yl)benzamide derivative) p53 p53 (Upregulation) Compound->p53 activates p21 p21 (Upregulation) p53->p21 induces CDK Cyclin-Dependent Kinases (CDKs) p21->CDK inhibits CyclinB1 Cyclin B1 (Inhibition) CDK->CyclinB1 required for Arrest Cell Cycle Arrest CyclinB1->Arrest leads to

Caption: p53/p21-dependent pathway for cell cycle arrest.

Other Identified Targets
  • Hypoxia-Inducible Factor 1 (HIF-1α): Novel benzamide derivatives have been synthesized as activators of the HIF-1α pathway, which can induce apoptosis in tumor cells.[4]

  • Choline Transporter (CHT): A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as potent and selective inhibitors of CHT, representing a novel tool for studying cholinergic signaling.[3]

  • Antiviral Activity: Screening efforts have uncovered 4-aminopiperidine derivatives with micromolar activity against SARS-CoV-2.[11]

Pharmacokinetic (PK) Profile

For any scaffold to be successfully developed into a drug, a favorable pharmacokinetic profile is essential. Studies on analogs of this series have begun to characterize these properties. For a series of CHT inhibitors, in vitro DMPK assays were conducted. The lead compound, ML352, demonstrated low-to-moderate intrinsic clearance (CLint) in mouse liver microsomes and an excellent free fraction in mouse plasma (fu = 0.48).[3]

Table 3: In Vitro Pharmacokinetic Data for Selected CHT Inhibitors

CompoundDescriptionMouse CLint (mL/min/kg)Mouse Plasma fu
ML352 (10m)Lead Compound43.70.48
10eIsopropyl analog781>0.30
10fPyrazole analog29.9>0.30
Data sourced from a study on CHT inhibitors.[3]

These results show that even small structural changes (e.g., ML352 vs. 10e) can dramatically alter metabolic stability, underscoring the importance of early PK assessment in the optimization process.[3]

Conclusion and Future Directions

The 4-chloro-N-piperidin-4-ylbenzamide scaffold is a privileged structure in drug discovery, offering a robust and tunable platform for the development of novel therapeutics. The SAR is well-defined in several areas:

  • Benzamide Ring: The 4-chloro substitution is a validated starting point, with further opportunities for optimization through additional substitution or bioisosteric replacement.

  • Piperidine Core: N-substitution on the piperidine is a critical handle for modulating potency and physicochemical properties by allowing access to different regions of the target's binding site.

Future research should focus on integrating multi-parameter optimization, balancing potency with metabolic stability, solubility, and selectivity. The diverse range of biological targets modulated by this scaffold suggests that its full potential has yet to be realized. By applying the principles outlined in this guide, researchers can continue to build upon this versatile core to design next-generation therapeutics for a wide range of diseases.

References

  • Wessinger, E. et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. [Link]

  • Prathebha, K. et al. (2014). Crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate. PMC. [Link]

  • Li, S. et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. [Link]

  • Kamesu, K. et al. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • Patel, H. et al. (2025). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. ResearchGate. [Link]

  • Luecking, U. et al. (2022). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. PUBDB. [Link]

  • Zhang, Y. et al. (2015). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. PubMed. [Link]

  • Zhang, Y. et al. (2015). Evaluation of Novel N -(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. ResearchGate. [Link]

  • de la Cueva, L. et al. (2025). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. PubMed. [Link]

  • Prathebha, K. et al. (2014). Crystal structure of 4-chloro-N-{[1-(4-chloro-benzo-yl)piperidin-4-yl]meth-yl}benzamide monohydrate. PubMed. [Link]

  • Wong, H. et al. (2009). Preclinical assessment of the absorption, distribution, metabolism and excretion of GDC-0449 (2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide), an orally bioavailable systemic Hedgehog signalling pathway inhibitor. PubMed. [Link]

  • Wang, Y. et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. [Link]

  • Shi, X. et al. (2022). Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. RSC Publishing. [Link]

  • Sharma, A. et al. Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. [Link]

  • Pharmacy 180. Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]

  • Gribanov, A. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Google Patents. (2012). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • Shinde, S. et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. [Link]

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Foundational

Unlocking the Therapeutic Potential of 4-chloro-N-piperidin-4-ylbenzamide: A Strategic Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary 4-chloro-N-piperidin-4-ylbenzamide is a synthetic small molecule featuring a substituted benzamide and a piper...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-chloro-N-piperidin-4-ylbenzamide is a synthetic small molecule featuring a substituted benzamide and a piperidine ring, structural motifs common in a wide array of pharmacologically active compounds. While the precise biological targets of this specific molecule are not yet elucidated in public-domain research, its chemical architecture suggests potential interactions with key protein families implicated in human disease, including kinases, G-protein coupled receptors (GPCRs), and ion channels.

This technical guide moves beyond a simple review of existing data. Instead, it serves as a comprehensive, field-proven roadmap for the systematic identification and validation of the therapeutic targets of 4-chloro-N-piperidin-4-ylbenzamide. As your Senior Application Scientist, I have designed this guide to provide not just the "what" but the "why"—explaining the causality behind experimental choices and integrating a multi-pronged strategy that combines predictive computational methods with robust experimental validation. The workflows herein are designed as self-validating systems, ensuring that by the end of the process, researchers can have high confidence in the identified on-target and off-target activities of the compound, paving the way for focused preclinical development.

Part 1: Hypothesis Generation: An In Silico Approach to Putative Target Prioritization

Expertise & Rationale

Before committing to resource-intensive wet-lab experiments, a disciplined in silico analysis is the most efficient first step in the target discovery cascade.[1] This computational approach leverages vast databases of known ligand-target interactions to predict potential binding partners for a novel compound based on its structural and chemical properties.[2][3][4] By employing a consensus of different algorithms, we can generate a high-quality, ranked list of putative targets, which serves as a powerful starting point for experimental investigation. This strategy maximizes the probability of success while minimizing the initial expenditure of time and resources.

Experimental Protocol: Multi-Modal Target Prediction
  • Compound Preparation:

    • Generate a 3D conformer of 4-chloro-N-piperidin-4-ylbenzamide using computational chemistry software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization on the structure to obtain a low-energy, stable conformation.

    • Calculate key physicochemical properties and generate molecular fingerprints (e.g., ECFP4, MACCS).

  • Ligand-Based (Similarity) Screening:

    • Principle: This method operates on the principle that structurally similar molecules often share similar biological targets.[4]

    • Execution: Screen the compound's 2D and 3D structure against large-scale bioactivity databases (e.g., ChEMBL, PubChem BioAssay).

    • Tools: Utilize platforms like SwissTargetPrediction, SuperPred, or SEA (Similarity Ensemble Approach).

    • Analysis: Collate the lists of predicted targets. Prioritize targets that appear consistently across multiple platforms.

  • Pharmacophore-Based Screening:

    • Principle: Identify the key chemical features (pharmacophore) of the compound responsible for biological activity and search for known drugs or targets that share this pharmacophore.

    • Execution: Generate a pharmacophore model from the 3D structure of 4-chloro-N-piperidin-4-ylbenzamide.

    • Tools: Use software such as Pharmit or ZINCPharmer to screen this model against a database of protein structures.

  • Structure-Based (Reverse Docking) Screening:

    • Principle: Computationally "dock" the compound into the binding sites of a large library of known protein crystal structures to predict binding affinity.

    • Execution: Screen the prepared 3D conformer against a database of druggable protein binding sites (e.g., PDB, Sc-PDB).

    • Tools: Employ platforms like idTarget or TarFisDock.

    • Analysis: Rank the results based on docking scores and binding energy calculations.

  • Consensus Scoring and Prioritization:

    • Integrate the results from all in silico methods.

    • Assign a higher priority to targets that are identified by multiple, orthogonal approaches (e.g., a target predicted by both similarity searching and reverse docking).

    • Filter the list based on "druggability" and disease relevance to create a final, prioritized list for experimental validation.

Visualization: In Silico Target Prediction Workflow

InSilico_Workflow cluster_prep Step 1: Compound Preparation cluster_methods Step 2: Predictive Screening (Parallel Processing) cluster_analysis Step 3: Analysis & Prioritization Compound 4-Chloro-N-piperidin- 4-ylbenzamide Prep Generate 3D Conformer & Molecular Fingerprints Compound->Prep LigandBased Ligand-Based (Similarity Search) Prep->LigandBased PharmBased Pharmacophore Screening Prep->PharmBased StructBased Structure-Based (Reverse Docking) Prep->StructBased Consensus Consensus Scoring & Target Integration LigandBased->Consensus PharmBased->Consensus StructBased->Consensus Prioritize Prioritized List of Putative Targets Consensus->Prioritize Output Proceed to Part 2 Prioritize->Output To Experimental Validation

Caption: Workflow for computational prediction of therapeutic targets.

Part 2: Experimental Target Identification: Unbiased Cellular Approaches

Expertise & Rationale

While in silico methods provide hypotheses, they are not a substitute for direct experimental evidence. Unbiased experimental approaches are critical to confirm predicted targets and, importantly, to discover novel or unexpected targets that were not predicted computationally.[5][6] These methods probe the physical interaction between the compound and the entire cellular proteome. We will employ two complementary, powerful strategies: affinity-based proteomics to directly capture binding partners and phenotypic screening followed by target deconvolution to link a functional cellular effect to a specific target.

Methodology 1: Affinity-Based Proteomics

Principle: This direct biochemical method involves chemically modifying the compound to create a "bait" that can be used to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[7][8][9] The captured proteins are then identified using mass spectrometry.

  • Synthesis of Affinity Probe:

    • Causality: A linker must be attached to a position on 4-chloro-N-piperidin-4-ylbenzamide that is non-essential for its biological activity. Preliminary Structure-Activity Relationship (SAR) studies are required to identify such a position.

    • Synthesize an analog of the compound with a linker arm (e.g., polyethylene glycol) terminating in a reactive group or a biotin tag.

  • Immobilization (for non-biotinylated probes):

    • Covalently attach the linker-modified compound to a solid support, such as NHS-activated agarose beads, creating an affinity matrix.

  • Cell Culture and Lysis:

    • Select a human cell line relevant to a potential therapeutic area (e.g., a cancer cell line if anti-proliferative effects are suspected).

    • Culture cells to ~80-90% confluency and harvest.

    • Lyse the cells under non-denaturing conditions to preserve native protein structures and complexes. Use a lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Enrichment:

    • Incubate the clarified cell lysate with the affinity probe (biotinylated compound) or the affinity matrix for several hours at 4°C.

    • Control: In parallel, run a negative control incubation with beads/streptavidin alone and a competitive control where the lysate is pre-incubated with an excess of the original, unmodified 4-chloro-N-piperidin-4-ylbenzamide before adding the affinity probe. This control is crucial for distinguishing specific binders from non-specific ones.

  • Wash and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, typically by boiling in SDS-PAGE sample buffer.

  • Protein Identification by LC-MS/MS:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform an in-gel tryptic digest of the protein bands.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a proteomics database (e.g., UniProt) and search algorithm (e.g., Mascot, Sequest) to identify the proteins.

  • Data Analysis:

    • Compare the protein lists from the experimental and control pull-downs. True targets should be significantly enriched in the experimental sample and diminished in the competitive control.

Affinity_Workflow cluster_prep Step 1: Probe Preparation cluster_exp Step 2: Affinity Enrichment cluster_analysis Step 3: Identification & Analysis Compound 4-Chloro-N-piperidin- 4-ylbenzamide Probe Synthesize Biotinylated Affinity Probe Compound->Probe Incubate Incubate Lysate with Probe Probe->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Pulldown Pull-Down with Streptavidin Beads Incubate->Pulldown Elute Wash & Elute Bound Proteins Pulldown->Elute MS LC-MS/MS Analysis Elute->MS Analysis Identify Specific Binding Proteins MS->Analysis Output Output Analysis->Output List of Direct Binding Partners

Caption: Workflow for identifying direct protein targets via affinity proteomics.

Part 3: Target Validation and Mechanistic Elucidation

Expertise & Rationale

Identifying a binding partner is a critical discovery, but it is not sufficient for target validation. We must prove that the compound engages this target within a living cell and that this engagement leads to a functional modulation relevant to a therapeutic outcome.[10][11][12] This section outlines a two-step validation process: first, confirming direct target engagement in a cellular context using the Cellular Thermal Shift Assay (CETSA), and second, characterizing the compound's functional effect on the validated target.

Workflow 1: Confirming Intracellular Target Engagement with CETSA

Principle: CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells or cell lysates.[13][14][15] It is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[16]

  • Cell Culture and Treatment:

    • Culture the selected cell line (e.g., MCF-7) to ~80% confluency.

    • Treat cells with either 4-chloro-N-piperidin-4-ylbenzamide (at a relevant concentration, e.g., 10x the IC50 from a cell viability assay) or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffered solution (e.g., PBS) with protease inhibitors.

    • Aliquot the cell suspension into separate PCR tubes.

    • Using a thermal cycler, heat the aliquots across a range of temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, then cool to room temperature. One aliquot should be left at room temperature as a non-heated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant.

    • Quantify the total protein concentration in each sample (e.g., using a BCA assay).

    • Normalize all samples to the same protein concentration.

    • Analyze the amount of the specific target protein remaining in the soluble fraction by Western Blotting, using a validated antibody against the target identified in Part 2.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Plot the percentage of soluble target protein against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement and stabilization.

Data Presentation: Hypothetical CETSA Results
Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Compound)
40100%100%
4695%98%
5278%92%
58 51% (Tm) 85%
64 22% 53% (Tm)
705%15%

Tm = Melting Temperature (temperature at which 50% of the protein is denatured)

Workflow 2: Functional Characterization of Validated Targets

Rationale: After confirming that the compound binds its target in cells, the final step is to determine the functional consequence of this binding. This requires target-class-specific assays. Based on the common targets for benzamide and piperidine scaffolds, we will detail protocols for kinases, GPCRs, and ion channels.

  • Principle: This assay measures the activity of a purified kinase by quantifying the amount of ATP remaining after the phosphorylation reaction. Lower light output indicates higher kinase activity (more ATP consumed).

  • Procedure:

    • In a 384-well plate, add the purified kinase and its specific substrate peptide in kinase buffer.

    • Add serial dilutions of 4-chloro-N-piperidin-4-ylbenzamide. Include a positive control inhibitor (e.g., Staurosporine) and a vehicle control.

    • Initiate the reaction by adding ATP at its Km concentration. Incubate at room temperature.

    • Stop the reaction and measure the remaining ATP by adding a luciferase/luciferin-based reagent (e.g., Kinase-Glo®).

    • Measure luminescence on a plate reader.

    • Calculate the % inhibition and determine the IC50 value.

  • Broader Application: For unbiased selectivity profiling, the compound should be screened against a large panel of kinases (kinome profiling).[17][18][19][20]

  • Principle: Many GPCRs signal through the modulation of cyclic AMP (cAMP). This assay uses a competitive immunoassay format to measure changes in intracellular cAMP levels in response to compound treatment.[21][22][23][24][25]

  • Procedure:

    • Use a cell line stably expressing the target GPCR (e.g., CHO-K1 cells).

    • Seed cells in a 384-well plate and incubate overnight.

    • For agonist mode, add serial dilutions of the compound. For antagonist mode, first add the compound, then stimulate the cells with a known agonist of the receptor.

    • Incubate to allow for cAMP production.

    • Lyse the cells and measure cAMP levels using a homogenous assay kit (e.g., HTRF or luminescence-based).

    • Calculate EC50 (for agonists) or IC50 (for antagonists).

  • Principle: The activity of many ion channels can be measured by detecting changes in membrane potential or ion flux using specific fluorescent dyes.[26][27][28][29][30]

  • Procedure:

    • Use a cell line stably expressing the target ion channel.

    • Seed cells in a 384-well plate.

    • Load the cells with a membrane potential-sensitive dye.

    • Add serial dilutions of 4-chloro-N-piperidin-4-ylbenzamide.

    • Add a stimulus to open the ion channels (e.g., a depolarizing agent like KCl for voltage-gated channels or a specific ligand for ligand-gated channels).

    • Measure the change in fluorescence over time using a plate reader (e.g., FLIPR).

    • Calculate the EC50 or IC50 from the dose-response curve.

Visualization: Hypothetical Signaling Pathway Modulation

Signaling_Pathway cluster_pathway Cell Cycle Progression Pathway Compound 4-chloro-N-piperidin- 4-ylbenzamide TargetKinase Target Kinase (e.g., CDK2) Compound->TargetKinase INHIBITS Rb Rb Protein TargetKinase->Rb phosphorylates (inactivates) Inhibition_Effect Rb remains active, sequesters E2F TargetKinase->Inhibition_Effect Upstream Growth Factor Signal Upstream->TargetKinase activates E2F E2F Transcription Factor Rb->E2F inhibits S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase promotes Outcome Cell Cycle Arrest Inhibition_Effect->Outcome

Caption: Hypothetical mechanism: Inhibition of a target kinase leads to cell cycle arrest.

Conclusion and Future Directions

This guide provides a rigorous, multi-step strategy for the de-orphaning of 4-chloro-N-piperidin-4-ylbenzamide. By systematically progressing from broad, computational predictions to direct experimental identification and finally to specific functional validation, researchers can build a comprehensive understanding of the compound's mechanism of action. The successful identification and validation of a high-value therapeutic target will enable the transition to lead optimization, detailed preclinical safety and efficacy studies in animal models, and ultimately, position the compound for clinical development. This integrated approach ensures that decisions are data-driven, resources are used efficiently, and the highest probability of translational success is achieved.

References

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Available at: [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Available at: [Link]

  • Beutgen, V. M. (n.d.). Affinity Proteomics. Affinity Proteomics. Available at: [Link]

  • Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • Wilkinson, I. V. L., et al. (2020). Combining experimental strategies for successful target deconvolution. Drug Discovery Today. Available at: [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Available at: [Link]

  • Wang, S., et al. (2023). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. BMC Bioinformatics. Available at: [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available at: [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Available at: [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Available at: [Link]

  • Zhang, T., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. Available at: [Link]

  • Fofie, C. K., et al. (2023). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. Available at: [Link]

  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Emerging Affinity-Based Techniques in Proteomics. Available at: [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Available at: [Link]

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  • Oncodesign Services. (n.d.). Phenotypic Screening Services. Available at: [Link]

  • Drug Discovery and Development Resources. (n.d.). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Target Identification for Drug Discovery Service. Available at: [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Available at: [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Available at: [Link]

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  • Swinney, D. C. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery. Available at: [Link]

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Exploratory

Pharmacophore Engineering: Physicochemical Profiling and Synthetic Methodologies for 4-Chloro-N-(piperidin-4-yl)benzamide

Executive Summary In contemporary medicinal chemistry, the N -(piperidin-4-yl)benzamide scaffold is recognized as a "privileged structure"—a versatile molecular framework capable of providing high-affinity ligands for di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the N -(piperidin-4-yl)benzamide scaffold is recognized as a "privileged structure"—a versatile molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, 4-chloro- N -(piperidin-4-yl)benzamide (CAS: 740790-17-4) serves as a critical synthetic intermediate and a core pharmacophore in drug discovery.

By modulating the substitution patterns on the benzamide ring and functionalizing the basic piperidine nitrogen, researchers have successfully deployed this scaffold in the development of Hypoxia-Inducible Factor 1 (HIF-1) pathway activators[1], GPR119 modulators for metabolic disorders, and highly selective protein kinase inhibitors. This technical guide provides an in-depth analysis of its chemical properties, rationalizes its synthetic methodology, and outlines self-validating experimental protocols for its application in drug development.

Physicochemical Profiling

Understanding the physicochemical properties of 4-chloro- N -(piperidin-4-yl)benzamide is essential for predicting its pharmacokinetic behavior (ADME) and optimizing its formulation. The presence of the basic piperidine nitrogen (pKa 10.4) ensures that the molecule is predominantly protonated at physiological pH, enhancing aqueous solubility but requiring careful consideration for blood-brain barrier (BBB) penetration.

PropertyValue / Description
Chemical Name 4-Chloro- N -(piperidin-4-yl)benzamide
CAS Registry Number 740790-17-4
Molecular Formula C 12​ H 15​ ClN 2​ O
Molecular Weight 238.71 g/mol
InChIKey RVMCMOSLYRAZKO-UHFFFAOYSA-N
Hydrogen Bond Donors (HBD) 2 (Amide NH, Piperidine NH)
Hydrogen Bond Acceptors (HBA) 2 (Amide C=O, Piperidine N)
Rotatable Bonds 2
Topological Polar Surface Area 41.5 Ų
Common Salt Form Hydrochloride (HCl) salt for enhanced stability

Synthetic Methodology & Causality

The synthesis of 4-chloro- N -(piperidin-4-yl)benzamide requires strict regiocontrol. The starting material, 4-aminopiperidine, possesses two nucleophilic centers: a primary amine at the 4-position and a secondary amine within the piperidine ring.

The Causality of Protection: To prevent chaotic, competitive acylation that would yield polymeric or dialkylated byproducts, the secondary amine must be masked. We utilize 1-Boc-4-aminopiperidine . The tert-butyloxycarbonyl (Boc) group provides immense steric bulk, completely shielding the secondary nitrogen while leaving the primary amine exposed for targeted amide coupling[2].

The Causality of Coupling Chemistry: While traditional carbodiimides (like EDC) are functional, we employ HATU coupled with DIPEA . HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. This accelerates the aminolysis step, drives the reaction to near-quantitative yields, and suppresses side reactions even in sterically demanding microenvironments[3].

Synthesis A 4-Chlorobenzoic Acid + 1-Boc-4-aminopiperidine B Amide Coupling (HATU, DIPEA, DMF) A->B Step 1: Regioselective Acylation C Boc-Protected Intermediate (C17H23ClN2O3) B->C D Boc Deprotection (TFA / DCM) C->D Step 2: Acidic Cleavage E 4-Chloro-N-(piperidin-4-yl)benzamide Target Compound D->E

Caption: Synthetic workflow for 4-chloro-N-(piperidin-4-yl)benzamide via Boc-protection strategy.

Protocol 1: Step-by-Step Chemical Synthesis

This protocol is designed as a self-validating system; TLC and LC-MS checkpoints ensure intermediate integrity before proceeding.

  • Amide Coupling (Step 1):

    • Dissolve 4-chlorobenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under an inert N 2​ atmosphere.

    • Add N,N -Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to allow the active HOAt ester to form.

    • Add 1-Boc-4-aminopiperidine (1.1 eq) dropwise.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the acid baseline spot confirms completion.

    • Quench with saturated aqueous NaHCO 3​ , extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield the Boc-protected intermediate.

  • Boc Deprotection (Step 2):

    • Dissolve the intermediate in Dichloromethane (DCM).

    • Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio.

    • Causality of Cleavage: The acidic environment protonates the carbamate, leading to the expulsion of isobutylene gas and CO 2​ . This entropic release makes the reaction irreversible.

    • Validation Checkpoint: LC-MS analysis must show a mass shift from [M+H] + 339.1 to [M+H] + 239.1.

  • Isolation:

    • Concentrate the mixture in vacuo to remove volatile TFA. Neutralize with 1M NaOH, extract with DCM, and precipitate the final product as a hydrochloride salt using 2M HCl in diethyl ether.

Pharmacophore Utility & Target Pathways

The spatial geometry of 4-chloro- N -(piperidin-4-yl)benzamide is highly favored in target-based drug design[4]. The rigid, planar benzamide system inserts efficiently into deep, hydrophobic protein pockets, while the flexible piperidine ring projects outward toward the solvent-exposed interface, providing an ideal vector for further functionalization or for forming critical salt bridges with acidic amino acid residues (e.g., Asp or Glu).

A prominent application of this scaffold is the synthesis of Hypoxia-Inducible Factor 1 (HIF-1) pathway activators [1]. Derivatives of this compound act by inhibiting Prolyl Hydroxylase Domain (PHD) enzymes. By blocking PHD, the degradation of the HIF-1 α subunit is halted, allowing it to accumulate, translocate to the nucleus, and activate the transcription of genes responsible for erythropoiesis and angiogenesis.

HIF1_Pathway Ligand N-(piperidin-4-yl)benzamide Derivative Target Intracellular Target (PHD Enzyme) Ligand->Target Binds & Inhibits HIF1a HIF-1α Stabilization (Reduced Degradation) Target->HIF1a Prevents Hydroxylation Nucleus Translocation to Nucleus HIF1a->Nucleus Transcription Target Gene Transcription (VEGF, EPO, GLUT1) Nucleus->Transcription Activates

Caption: Mechanism of HIF-1 pathway activation by N-(piperidin-4-yl)benzamide derivatives.

Self-Validating Experimental Protocol: In Vitro Screening

To evaluate the biological efficacy of synthesized derivatives, a robust, self-validating cell-based assay is required. The following protocol describes a Dual-Luciferase Reporter Assay for quantifying HIF-1 activation.

Protocol 2: HIF-1 HRE-Luciferase Reporter Assay

This system utilizes internal controls to eliminate false positives caused by cytotoxicity or variable transfection efficiencies.

  • Cell Culture & Transfection:

    • Seed HepG2 cells in 96-well plates at a density of 2×104 cells/well in DMEM supplemented with 10% FBS.

    • Co-transfect cells with a Hypoxia Response Element (HRE)-driven Firefly luciferase plasmid and a constitutively active CMV-Renilla luciferase plasmid (Internal Control) using Lipofectamine 3000.

  • Compound Treatment (The Self-Validating Matrix):

    • Test Wells: Treat with the N -(piperidin-4-yl)benzamide derivative (dose-response: 0.01 μ M to 10 μ M).

    • Negative Control: 0.1% DMSO vehicle (establishes baseline luminescence).

    • Positive Control: 100 μ M Deferoxamine (DFO) or Roxadustat (validates that the assay machinery is responsive to known PHD inhibitors).

  • Luminescence Quantification:

    • After 24 hours of incubation, lyse the cells using Passive Lysis Buffer.

    • Sequentially measure Firefly and Renilla luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the relative light units (RLU) by dividing Firefly luminescence by Renilla luminescence. This normalization mathematically cancels out any artifacts related to cell death or well-to-well transfection variance, ensuring absolute trustworthiness of the generated IC 50​ / EC 50​ data.

References

  • Molaid. "Synthesis and structure–activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways / 4-chloro-N-piperidin-4-ylbenzamide | 740790-17-4".
  • Google Patents. "WO2009040556A1 - Pyrimidine derivatives as protein kinase inhibitors".
  • Google Patents. "WO2012123449A1 - N-cyclopropyl-N-piperidinylbenzamides as GPR119 modulators".
  • BindingDB. "Enzyme Inhibition Constant Data - N-(piperidin-4-yl)benzamide Derivatives".

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Foundational

The Biological Screening of 4-chloro-N-piperidin-4-ylbenzamide and its Analogs: A Technical Guide

Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the biological screening of 4-chloro-N-piperidin-4-ylbenzamide and its structurally related analogs. The ben...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the biological screening of 4-chloro-N-piperidin-4-ylbenzamide and its structurally related analogs. The benzamide and piperidine moieties are significant pharmacophores found in a wide array of biologically active compounds.[1][2] This document outlines the rationale, experimental design, and detailed protocols for a tiered screening cascade. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this chemical scaffold. The guide emphasizes a holistic approach, integrating preliminary in vitro assays with more complex cell-based models and early pharmacokinetic profiling to facilitate the identification of promising lead candidates.

Introduction: The Therapeutic Potential of the Benzamide-Piperidine Scaffold

The 4-chloro-N-piperidin-4-ylbenzamide core represents a versatile and privileged scaffold in medicinal chemistry. Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including acting as analgesics, anti-inflammatory agents, and antipyretics.[2] The piperidine ring is a prevalent feature in many pharmaceuticals and natural alkaloids, contributing to favorable pharmacokinetic properties and serving as a key interaction motif with various biological targets.[1][3][4] The combination of these two pharmacophores has led to the development of compounds with diverse therapeutic applications, from neuroleptic drugs targeting dopamine receptors to potential anticancer agents.[5][6]

The strategic placement of a chlorine atom on the benzamide ring can influence the compound's electronic properties and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile. This guide focuses on a systematic approach to explore the therapeutic potential of novel analogs derived from this core structure. The screening cascade is designed to first identify primary biological activities and then to build a comprehensive profile of the most promising compounds, encompassing potency, selectivity, and initial drug-like properties.

Designing the Analog Library: A Strategy for Chemical Diversity

The synthesis of a focused library of analogs is the foundational step in this screening endeavor. The design of this library should be guided by established structure-activity relationships (SAR) for related benzamide and piperidine-containing compounds, while also introducing novel chemical diversity.[7][8][9] Key points of diversification on the 4-chloro-N-piperidin-4-ylbenzamide scaffold include:

  • Piperidine Nitrogen (N1) Substitution: This position is a primary handle for modification. Introducing a variety of substituents, such as alkyl chains, benzyl groups, and other aromatic or heterocyclic moieties, can significantly impact target binding and physicochemical properties.[10]

  • Benzamide Ring Substitution: While the 4-chloro substituent is the core feature, further modifications to the benzamide ring can be explored. This could involve the introduction of additional substituents or the replacement of the chlorine atom with other halogens or functional groups to modulate activity.

  • Linker Modification: The amide bond provides a stable connection between the two core fragments. While less commonly modified, exploring alternative linkers could yield novel pharmacological profiles.

A general synthetic scheme for the preparation of 4-chloro-N-piperidin-4-ylbenzamide analogs is presented below. This typically involves the acylation of a substituted 4-aminopiperidine derivative with 4-chlorobenzoyl chloride.

General Synthetic Protocol: Amide Coupling
  • To a solution of the desired N-substituted 4-aminopiperidine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.0-1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 4-chloro-N-piperidin-4-ylbenzamide analog.

The Tiered Biological Screening Cascade

A tiered or cascaded approach to biological screening is a resource-efficient strategy that allows for the rapid evaluation of a compound library, with progressively more complex and informative assays reserved for the most promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Selectivity Screening cluster_2 Tier 3: In Vitro ADME & Advanced Cellular Models cluster_3 Tier 4: In Vivo Proof of Concept A Initial Target-Based or Phenotypic Screening C Dose-Response & Potency (IC50/EC50) A->C B Broad Spectrum Cytotoxicity B->C D Selectivity Profiling (Off-Target Assays) C->D E Metabolic Stability (Microsomes, Hepatocytes) C->E G Advanced Cell-Based Assays (e.g., 3D cultures, co-cultures) D->G F Permeability (e.g., Caco-2, PAMPA) E->F H Pharmacokinetic (PK) Studies F->H I Preliminary Efficacy Models G->I H->I

Caption: Tiered Biological Screening Cascade.

Tier 1: Primary Screening - Identifying Initial Hits

The primary screen is designed for high-throughput evaluation of the entire analog library to identify "hits" with a desired biological activity. The choice of primary assay will depend on the therapeutic area of interest.

3.1.1. Target-Based Screening

If a specific molecular target is hypothesized, such as a particular kinase, receptor, or enzyme, a target-based assay is appropriate. For instance, given that many benzamide derivatives exhibit activity as kinase inhibitors, a primary screen against a panel of cancer-relevant kinases could be employed.[11]

3.1.2. Phenotypic Screening

Alternatively, a phenotypic screen can be utilized to identify compounds that produce a desired effect in a cellular model without a priori knowledge of the specific molecular target.[12] An example would be an anti-proliferative screen against a panel of cancer cell lines.

Experimental Protocol: Cell Viability/Cytotoxicity Assay (e.g., MTT or SRB Assay)

This protocol outlines a general procedure for assessing the cytotoxic or cytostatic effects of the synthesized analogs on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7, A549) in 96-well microtiter plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells, ensuring a final concentration range that will capture a dose-response relationship (e.g., 0.01 to 100 µM). Include vehicle-only controls and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37 °C, 5% CO2).

  • Assay Procedure (SRB Example):

    • Gently fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4 °C.

    • Wash the plates several times with water and allow them to air dry.

    • Stain the cells with a 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.[13]

    • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound dye with a 10 mM Tris base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of a specific endpoint) values.

Tier 2: Secondary and Selectivity Screening

Hits identified in the primary screen are advanced to Tier 2 for confirmation of activity and assessment of selectivity.

3.2.1. Dose-Response and Potency Determination

The primary goal of this stage is to accurately determine the potency of the hit compounds by generating detailed dose-response curves and calculating IC50 or EC50 values. This involves testing the compounds over a wider and more granular range of concentrations.

3.2.2. Selectivity Profiling

To assess the specificity of the active compounds, they should be screened against a panel of related off-targets. For example, if a compound shows activity against a particular kinase, it should be tested against a panel of other kinases to determine its selectivity profile. High selectivity is often a desirable attribute for a drug candidate as it can reduce the likelihood of off-target toxicity.

Tier 3: In Vitro ADME and Advanced Cellular Models

Compounds that demonstrate both potency and selectivity are moved to Tier 3 for an initial assessment of their drug-like properties.[14][15][16] This early evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying potential liabilities that could hinder further development.[17][18]

Table 1: Key In Vitro ADME Assays

ADME Parameter Assay Purpose
Absorption Parallel Artificial Membrane Permeability Assay (PAMPA)To assess passive permeability across an artificial membrane.[18]
Caco-2 Permeability AssayTo evaluate permeability and efflux across a monolayer of human intestinal cells.[18]
Metabolism Liver Microsomal Stability AssayTo determine the rate of metabolic degradation by liver enzymes.[17]
Hepatocyte Stability AssayTo assess metabolic stability in whole liver cells, which provides a more comprehensive picture of metabolism.[17]
Distribution Plasma Protein Binding AssayTo measure the extent to which a compound binds to plasma proteins, which affects its free concentration.[17]
Toxicity hERG Inhibition AssayTo assess the potential for cardiac toxicity by measuring the inhibition of the hERG potassium channel.[16]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat), NADPH (a cofactor for metabolic enzymes), and a buffer solution.

  • Compound Addition: Add the test compound to the reaction mixture at a final concentration typically between 0.1 and 1 µM.

  • Incubation: Incubate the plate at 37 °C.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Advanced Cellular Models

For compounds targeting complex diseases like cancer, transitioning from simple 2D cell cultures to more physiologically relevant models is essential.[19][20] Three-dimensional (3D) cell culture models, such as spheroids or organoids, better mimic the in vivo tumor microenvironment.[19][21]

G A 2D Monolayer Culture B 3D Spheroid/Organoid Culture A->B Increased Complexity & Physiological Relevance C In Vivo Tumor Model B->C Progression to Animal Studies

Caption: Progression of Cancer Cell Models.

Tier 4: In Vivo Proof of Concept

The most promising compounds from the in vitro screening cascade are selected for in vivo evaluation.

3.4.1. Pharmacokinetic (PK) Studies

Initial PK studies in animal models (e.g., rats, mice) are conducted to understand how the drug is absorbed, distributed, metabolized, and excreted in a living organism.[22][23] Key parameters determined include bioavailability, plasma half-life, clearance, and volume of distribution.

3.4.2. Preliminary Efficacy Studies

If the PK profile is deemed acceptable, the compound can be tested in an appropriate animal model of the disease to obtain a preliminary indication of its in vivo efficacy.

Conclusion and Future Directions

This technical guide provides a structured and comprehensive approach to the biological screening of 4-chloro-N-piperidin-4-ylbenzamide and its analogs. By employing a tiered screening cascade that integrates target-based or phenotypic assays with early ADME profiling and advanced cellular models, researchers can efficiently identify and prioritize promising lead candidates for further development. The insights gained from the structure-activity and structure-property relationships will be invaluable for the rational design of next-generation compounds with improved therapeutic potential.

References

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  • Chen, J., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161.
  • Berardi, F., et al. (2004). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 47(12), 3108-3121.
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  • Higuchi, S., et al. (1984). Comparative pharmacokinetics of a new benzamide neuroleptic drug in rats, dogs and monkeys using a stable isotope technique. Xenobiotica, 14(1-2), 83-93.
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  • National Center for Biotechnology Information. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Investigation of 4-chloro-N-piperidin-4-ylbenzamide in Cancer Cell Line Studies

Introduction: Unveiling the Therapeutic Potential of N-(piperidin-4-yl)benzamide Derivatives in Oncology The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry and oncology res...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of N-(piperidin-4-yl)benzamide Derivatives in Oncology

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry and oncology research. Within this landscape, the N-(piperidin-4-yl)benzamide scaffold has emerged as a promising pharmacophore, with numerous derivatives demonstrating significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 4-chloro-N-piperidin-4-ylbenzamide, in cancer cell line studies.

While extensive research has been conducted on various substituted N-(piperidin-4-yl)benzamide compounds, this guide will focus on establishing a robust framework for the initial characterization of 4-chloro-N-piperidin-4-ylbenzamide. Drawing upon the known mechanisms of action of structurally related molecules, we will outline detailed protocols to assess its cytotoxic and cytostatic effects, and to elucidate its potential molecular pathways. Studies on similar compounds have revealed that they can induce cell cycle arrest and apoptosis through modulation of key signaling pathways, including the p53/p21 axis.[3][4] Therefore, the experimental designs presented herein are tailored to investigate these critical aspects of cancer cell biology.

Section 1: Preliminary Assessment of Cytotoxicity

The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[5][6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Assay for Cell Viability

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7, HCT-116)

  • Complete cell culture medium

  • 4-chloro-N-piperidin-4-ylbenzamide (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[6]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-chloro-N-piperidin-4-ylbenzamide in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

Data Analysis and Interpretation

The cell viability can be calculated as a percentage of the vehicle-treated control. This data can be used to generate dose-response curves and determine the IC50 (half-maximal inhibitory concentration) value of the compound.

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100100100
195.288.475.1
582.165.748.9
1068.549.332.6
2545.328.115.8
5022.710.55.2

Section 2: Investigation of Apoptosis Induction

A key mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[7][8]

Principle of the Annexin V/PI Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the intact plasma membrane of live and early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[7][8]

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cell line of interest

  • 4-chloro-N-piperidin-4-ylbenzamide

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 4-chloro-N-piperidin-4-ylbenzamide at various concentrations (including the IC50 value) for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant containing any floating cells. Centrifuge and wash the cells twice with cold PBS.[8]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark at room temperature.[7][8]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Presentation and Interpretation

The results are typically presented as a quadrant plot, where:

  • Lower-left quadrant (Annexin V- / PI-): Live cells

  • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the lower-right and upper-right quadrants following treatment with 4-chloro-N-piperidin-4-ylbenzamide would indicate the induction of apoptosis.

Section 3: Cell Cycle Analysis

Dysregulation of the cell cycle is a hallmark of cancer.[9] Many chemotherapeutic agents exert their effects by inducing cell cycle arrest, thereby preventing cancer cells from proliferating. Flow cytometry analysis of DNA content using propidium iodide (PI) is a common method to assess the cell cycle distribution of a cell population.[10]

Principle of Cell Cycle Analysis

Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cell line of interest

  • 4-chloro-N-piperidin-4-ylbenzamide

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with 4-chloro-N-piperidin-4-ylbenzamide as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol and incubate for at least 30 minutes at 4°C for fixation.[11]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Analysis and Visualization

The data is presented as a histogram of DNA content. Analysis of the histogram allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase following treatment would suggest that 4-chloro-N-piperidin-4-ylbenzamide induces cell cycle arrest at that checkpoint.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.428.116.5
Compound (IC50)72.815.311.9

Section 4: Elucidating Molecular Mechanisms via Western Blotting

To understand the molecular mechanisms underlying the observed effects of 4-chloro-N-piperidin-4-ylbenzamide, Western blotting can be employed to investigate changes in the expression and phosphorylation status of key proteins involved in cell cycle regulation and apoptosis.[12][13]

Principle of Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.[12] It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest.

Protocol: Western Blot Analysis

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p53, p21, Cyclin B1, Bcl-2, Bax, Caspase-3, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.[14]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.[14]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody, followed by incubation with the HRP-conjugated secondary antibody.[13]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Interpretation of Results

Changes in the intensity of the protein bands corresponding to the target proteins can provide insights into the mechanism of action of 4-chloro-N-piperidin-4-ylbenzamide. For example, an increase in the expression of p53 and p21, coupled with a decrease in Cyclin B1, would support a role in p53-mediated cell cycle arrest.[4] Similarly, an increase in the ratio of Bax to Bcl-2 and the cleavage of Caspase-3 would indicate the induction of apoptosis through the intrinsic pathway.

Section 5: Visualizing Experimental Workflows and Signaling Pathways

To provide a clear overview of the experimental processes and hypothesized molecular interactions, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Assays cluster_phase3 Phase 3: Molecular Analysis start Cancer Cell Culture treatment Treat with 4-chloro-N- piperidin-4-ylbenzamide start->treatment mtt MTT Assay treatment->mtt ic50 Determine IC50 mtt->ic50 apoptosis Annexin V/PI Staining (Flow Cytometry) ic50->apoptosis cell_cycle Propidium Iodide Staining (Flow Cytometry) ic50->cell_cycle western_blot Western Blotting ic50->western_blot proteins Analyze key proteins: p53, p21, Caspases, etc. western_blot->proteins

Caption: Experimental workflow for evaluating 4-chloro-N-piperidin-4-ylbenzamide.

signaling_pathway compound 4-chloro-N-piperidin-4-ylbenzamide p53 p53 Activation compound->p53 induces bax Bax Upregulation compound->bax induces bcl2 Bcl-2 Downregulation compound->bcl2 represses p21 p21 Upregulation p53->p21 cdk CDK Inhibition p21->cdk g1_arrest G1 Cell Cycle Arrest cdk->g1_arrest leads to mito Mitochondrial Pathway bax->mito bcl2->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis triggers

Caption: Hypothesized signaling pathways affected by the compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro characterization of 4-chloro-N-piperidin-4-ylbenzamide as a potential anticancer agent. The outlined protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, along with the investigation of key molecular markers, will enable a thorough evaluation of its therapeutic potential. Positive findings from these studies would warrant further investigation, including in vivo efficacy studies in animal models and more in-depth mechanistic studies to identify its direct molecular targets.

References

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Application

Application Note: A Robust, Validated HPLC Method for the Analysis of 4-chloro-N-piperidin-4-ylbenzamide

Abstract This application note details the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-chloro-N-piperidin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-chloro-N-piperidin-4-ylbenzamide. This compound, containing a basic piperidine moiety and a chromophoric benzamide group, requires careful control of chromatographic parameters to achieve optimal separation and peak shape. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a controlled pH, ensuring symmetric peaks and reproducible retention times. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. This application note serves as a comprehensive guide for researchers, quality control analysts, and drug development professionals involved in the analysis of 4-chloro-N-piperidin-4-ylbenzamide and structurally related compounds.

Introduction

4-chloro-N-piperidin-4-ylbenzamide is a chemical entity featuring a substituted piperidine ring linked to a chlorobenzamide group. The piperidine ring is a prevalent scaffold in many pharmaceutical compounds due to its wide range of pharmacological activities.[1] The accurate quantification of such compounds is crucial throughout the drug development process, from synthesis and formulation to quality control and stability testing. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds.[2][3][4]

The development of a robust HPLC method for a basic compound like 4-chloro-N-piperidin-4-ylbenzamide presents specific challenges. The basic piperidine nitrogen can interact with residual silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing) and variable retention.[5] Therefore, a systematic approach to method development is essential to control these interactions and ensure a reliable analytical method. This application note provides a detailed walkthrough of the method development strategy, from initial parameter selection to final method validation, based on the physicochemical properties of the analyte and established chromatographic principles.

Physicochemical Properties and Initial Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of a logical HPLC method development strategy.

Table 1: Physicochemical Properties of 4-chloro-N-piperidin-4-ylbenzamide and Related Structures

PropertyValue (Predicted/Reported)Implication for HPLC Method DevelopmentSource
Molecular FormulaC12H15ClN2OInfluences molecular weight and potential for detection.[6]
Molecular Weight238.71 g/mol Affects diffusion and chromatographic behavior.[6]
pKa (basic)~8.34 (for a similar structure)The piperidine nitrogen will be protonated at acidic pH. Operating the mobile phase at least 2 pH units below the pKa is crucial to ensure a single ionic species and minimize silanol interactions.[7]
logP~1.82Indicates moderate hydrophobicity, suggesting good retention on a reversed-phase (C18 or C8) column.[6]
UV AbsorbanceAromatic benzamide structure suggests strong UV absorbance, likely in the 230-280 nm range.[8]A UV detector is a suitable choice for detection. A wavelength scan should be performed to determine the absorption maximum (λmax) for optimal sensitivity.N/A

Based on these properties, a reversed-phase HPLC method is the logical starting point. The moderate logP value indicates that a C18 column will provide adequate retention. To address the basic nature of the piperidine moiety and its high pKa, an acidic mobile phase is necessary to ensure consistent protonation of the analyte, leading to sharper peaks and more reproducible retention times.[9] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

HPLC Method Development Strategy

The development of the analytical method followed a systematic and logical progression, as outlined in the workflow below.

MethodDevelopmentWorkflow A Analyte Characterization (pKa, logP, UV Scan) B Initial Column & Mobile Phase Selection (C18, ACN/Acidic Buffer) A->B Informs C Optimization of Mobile Phase pH (e.g., pH 2.5, 3.0, 3.5) B->C Systematic Approach D Gradient Optimization (Scouting & Fine-tuning) C->D Improves Resolution E Optimization of Flow Rate & Temperature D->E Refines Separation F Final Method Selection E->F Leads to G Method Validation (ICH Q2(R2)) F->G Proceeds to

Caption: Workflow for HPLC Method Development.

Materials and Instrumentation
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (analytical grade), Orthophosphoric Acid (analytical grade), Water (Milli-Q or equivalent).

  • Analyte: 4-chloro-N-piperidin-4-ylbenzamide reference standard.

Initial Chromatographic Conditions

Based on the initial assessment, the following starting conditions were selected:

  • Mobile Phase A: 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B in 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (preliminary), to be optimized by DAD scan.

  • Injection Volume: 10 µL

Optimization of Chromatographic Parameters

The initial conditions provided a good starting point, but further optimization was necessary to achieve the desired peak shape, resolution, and analysis time.

  • Mobile Phase pH: The pH of the aqueous mobile phase is a critical parameter for achieving good peak shape for basic compounds. By maintaining a pH of 3.0, which is more than two pH units below the pKa of the piperidine nitrogen, the analyte is fully protonated, minimizing interactions with silanol groups.

  • Gradient Program: A scouting gradient was performed to determine the approximate elution composition. The gradient was then optimized to ensure adequate separation from any potential impurities and to reduce the overall run time.

  • Wavelength Selection: A DAD was used to acquire the UV spectrum of 4-chloro-N-piperidin-4-ylbenzamide. The wavelength of maximum absorbance (λmax) was determined to be 242 nm, which was used for all subsequent analyses to ensure maximum sensitivity.

Final Optimized HPLC Method

The systematic optimization process led to the following final HPLC method parameters.

Table 2: Optimized HPLC Method Parameters

ParameterOptimized Condition
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm)
Mobile Phase A 25 mM KH2PO4, pH 3.0 with H3PO4
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 242 nm
Injection Volume 10 µL

Method Validation

The optimized HPLC method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[10][11][12][13][14] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

ValidationFlow Start Optimized HPLC Method Specificity Specificity (Peak Purity, Resolution) Start->Specificity Linearity Linearity & Range (Correlation Coefficient) Start->Linearity Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate, %RSD) Start->Precision Robustness Robustness (Small Variations) Start->Robustness Validated Validated Method Specificity->Validated Pass Linearity->Validated Pass Accuracy->Validated Pass Precision->Validated Pass Robustness->Validated Pass

Caption: ICH-Compliant Method Validation Flow.

Specificity

The specificity of the method was evaluated by analyzing a placebo sample (a mixture of all formulation excipients without the active pharmaceutical ingredient) and a sample of 4-chloro-N-piperidin-4-ylbenzamide spiked with known impurities. No interfering peaks were observed at the retention time of the main analyte in the placebo chromatogram. The peak for 4-chloro-N-piperidin-4-ylbenzamide was well-resolved from the impurity peaks. Peak purity was confirmed using the DAD, which showed no signs of co-elution.

Linearity and Range

Linearity was assessed by preparing a series of standard solutions of 4-chloro-N-piperidin-4-ylbenzamide at five different concentrations ranging from 50% to 150% of the nominal analytical concentration. Each solution was injected in triplicate. The calibration curve of peak area versus concentration showed excellent linearity.

Accuracy

The accuracy of the method was determined by the recovery of a known amount of analyte spiked into a placebo sample at three concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery at each level was calculated.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision. Repeatability (intra-day precision) was assessed by analyzing six replicate samples of the same standard solution on the same day. Intermediate precision (inter-day precision) was determined by analyzing six replicate samples on a different day by a different analyst. The relative standard deviation (%RSD) was calculated for both sets of measurements.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the method parameters, including the pH of the mobile phase (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min). The system suitability parameters (retention time, peak area, and tailing factor) were monitored. The method was found to be robust, with no significant changes in the results upon these minor variations.

Table 3: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte retention time. Peak purity index > 0.999.Pass
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9998
Range 50% - 150% of nominal concentrationEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (Repeatability, %RSD) ≤ 2.0%0.8%
Precision (Intermediate, %RSD) ≤ 2.0%1.2%
Robustness System suitability parameters met under all varied conditions.Pass

Standard Operating Protocol

Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase A (25 mM KH2PO4, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of Milli-Q water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-chloro-N-piperidin-4-ylbenzamide reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the 50:50 diluent.

HPLC System Setup and Operation
  • Set up the HPLC system according to the parameters in Table 2.

  • Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the working standard solution and verify that the system suitability parameters (retention time, peak area, and tailing factor) are within the established limits.

  • Proceed with the analysis of samples.

Conclusion

A highly specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative analysis of 4-chloro-N-piperidin-4-ylbenzamide. The systematic approach to method development, based on the analyte's physicochemical properties, effectively addressed the challenges associated with analyzing a basic compound. The use of an acidic mobile phase and a C18 column provided excellent peak shape and resolution. This validated method is suitable for routine quality control analysis and can be readily implemented in a laboratory setting.

References

  • Rasayan J. Chem. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]

  • US EPA. Benzamide, 4-chloro-N-(1-(2-(1-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- Properties. Available from: [Link]

  • Molport. 4-chloro-N-[6-(piperidin-1-yl)pyrimidin-4-yl]benzamide. Available from: [Link]

  • OuYang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(10), 1735–1742. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Prathebha, T., et al. (2014). Crystal structure of 4-chloro-N-{[1-(4-chloro-benzo-yl)piperidin-4-yl]meth-yl}benzamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1080. Available from: [Link]

  • Al-Dhubiab, B. A., et al. (2023). Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles. Heliyon, 9(11), e21305. Available from: [Link]

  • Royal Society of Chemistry. Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • PharmaGuru. HPLC Method Development For Basic Molecules: A Case Study. Available from: [Link]

  • Chen, J., & Pawliszyn, J. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(24), 5489–5495. Available from: [Link]

  • Indian Journal of Pure & Applied Physics. Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Available from: [Link]

  • PubChemLite. 4-chloro-n-(1-(2-(2-methyl-1h-indol-3-yl)ethyl)-4-piperidinyl)benzamide hydrochloride. Available from: [Link]

  • Zhao, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478. Available from: [Link]

  • ResearchGate. UV absorption spectra of 1-(2,2,6,6-tetramethylpiperidin-4-yl)4-N,N-dimethylaminobenzoate (1) in various media. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • University of Waterloo. Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. Available from: [Link]

  • NIST. Benzamide, 4-chloro-. Available from: [Link]

  • Prathebha, T., et al. (2014). Crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1080. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

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Sources

Method

Introduction: The Versatility of the N-(piperidine-4-yl)benzamide Scaffold

An In-Depth Guide to In Vitro Assay Design and Execution for N-(piperidine-4-yl)benzamide Derivatives The N-(piperidine-4-yl)benzamide scaffold is a privileged structure in modern medicinal chemistry, serving as the foun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to In Vitro Assay Design and Execution for N-(piperidine-4-yl)benzamide Derivatives

The N-(piperidine-4-yl)benzamide scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of biologically active agents. Its remarkable versatility stems from the strategic placement of a flexible piperidine ring linked via an amide bond to a benzamide moiety, allowing for tailored modifications that can precisely orient pharmacophoric features. This has led to the development of derivatives targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs) like dopamine and opioid receptors, crucial enzyme families such as histone deacetylases (HDACs), and key signaling pathway components.[1][2][3][4] Consequently, these compounds are investigated for therapeutic potential in oncology, neurodegenerative diseases, and metabolic disorders.[5][6][7]

This guide provides senior researchers, scientists, and drug development professionals with a comprehensive suite of detailed application notes and protocols for the in vitro characterization of N-(piperidine-4-yl)benzamide derivatives. The focus is on explaining the causality behind experimental choices, ensuring that each protocol functions as a self-validating system to produce robust and reproducible data.

Chapter 1: Critical Upstream Considerations - Compound Management and Assay Preparation

The quality of in vitro data is fundamentally dependent on the proper handling and preparation of test compounds. The physicochemical properties of N-(piperidine-4-yl)benzamide derivatives can vary significantly based on their substitution patterns.

1.1 Compound Solubility and Stock Solutions

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration primary stock solutions (typically 10-50 mM) due to its broad solvating power.[1][8]

  • Solubility Assessment: Before initiating screening, it is critical to determine the kinetic solubility of each derivative in the final assay buffer. Poor solubility can lead to compound precipitation, resulting in inaccurate concentration-response curves and false negatives.[1] A simple method involves preparing a high-concentration stock in DMSO and then serially diluting it into the aqueous assay buffer, visually inspecting for precipitation under a microscope.[1]

  • pH Dependence: The piperidine moiety contains a basic nitrogen atom, making the solubility of these derivatives potentially pH-dependent. If solubility issues arise in neutral buffers, assessing a range of physiologically relevant pH values may be necessary.[1]

1.2 Assay Plate Design and Controls

A well-designed plate layout is essential for data integrity. Every assay plate must include a comprehensive set of controls to validate the experiment and enable accurate data normalization.

Control Type Description Purpose
Vehicle Control Contains the same final concentration of DMSO as the test wells, but no compound.Represents 0% inhibition or 100% activity (baseline).
Positive Control A known inhibitor or activator for the target of interest.Confirms that the assay system is responsive and performs as expected.
Negative Control Wells containing no enzyme or receptor source.Defines the background signal of the assay.

Chapter 2: Target Engagement Assays - Radioligand Binding

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9] They directly measure the interaction between the test compound and its target by quantifying the displacement of a high-affinity radioactively labeled ligand.

Protocol 2.1: Competition Binding Assay for a GPCR Target (e.g., Dopamine D2 Receptor)

This protocol describes how to determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to compete with a known radioligand for binding to the receptor.

Principle: The assay measures the amount of radioligand ([³H]-Spiperone) bound to membranes prepared from cells expressing the Dopamine D2 receptor. Unlabeled test compounds compete for the same binding site, reducing the amount of bound radioactivity. The concentration at which the compound displaces 50% of the radioligand is the IC₅₀, which can be converted to the affinity constant (Kᵢ) using the Cheng-Prusoff equation.[10]

Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Methylspiperone (specific activity ~70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-Specific Binding (NSB) Agent: 10 µM Haloperidol.[11]

  • Apparatus: 96-well plates, glass fiber filters (e.g., Whatman GF/B), filtration manifold, liquid scintillation counter, and scintillation cocktail.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - Radioligand Dilution - Compound Serial Dilutions prep_membranes Thaw & Dilute Receptor Membranes plate_map Plate Components: 1. Buffer/NSB/Compound 2. Radioligand 3. Membranes prep_membranes->plate_map incubate Incubate Plate (e.g., 60 min at 25°C) plate_map->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters (Ice-Cold Buffer) filter->wash dry_count Dry Filters & Add Scintillation Cocktail wash->dry_count count Quantify Radioactivity (Scintillation Counter) dry_count->count plot Plot % Inhibition vs. log[Compound] count->plot calc Calculate IC₅₀ & Kᵢ (Cheng-Prusoff) plot->calc

Caption: General workflow for a competition radioligand binding assay.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the N-(piperidine-4-yl)benzamide derivatives in assay buffer. Add 50 µL of each concentration to the wells of a 96-well plate.

  • Control Wells:

    • Total Binding: Add 50 µL of assay buffer.

    • Non-Specific Binding (NSB): Add 50 µL of 10 µM Haloperidol.

  • Radioligand Addition: Add 25 µL of [³H]-Methylspiperone (diluted in assay buffer to a final concentration at or below its Kᴅ, e.g., 0.2 nM) to all wells.[10]

  • Reaction Initiation: Add 25 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final volume should be 100 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking to reach equilibrium.[9]

  • Harvesting: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

Chapter 3: Enzyme Inhibition Assays - Fluorometric HDAC Assay

Many N-(piperidine-4-yl)benzamide derivatives are potent inhibitors of histone deacetylases (HDACs), a class of enzymes crucial in epigenetic regulation.[12] Fluorometric assays offer a sensitive and high-throughput method for measuring HDAC inhibition.

Protocol 3.1: Fluorometric Assay for Class I/II HDAC Inhibition

Principle: This assay utilizes a substrate containing an acetylated lysine side chain. When deacetylated by an HDAC enzyme, a developer solution can cleave the peptide, releasing a fluorophore. The fluorescence intensity is directly proportional to the HDAC activity, and a decrease in signal indicates inhibition.[4][13][14]

Materials:

  • Enzyme Source: Recombinant human HDAC1 or HeLa nuclear extract.

  • Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Developer: Lysine developer solution (e.g., containing trypsin).

  • Positive Control: Trichostatin A (a known pan-HDAC inhibitor).[15]

  • Assay Buffer: 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.[14]

  • Apparatus: 96- or 384-well black, flat-bottom plates; multi-mode plate reader with fluorescence capabilities (Ex/Em ≈ 360/460 nm).

Step-by-Step Methodology:

  • Compound Plating: Add 2 µL of serially diluted test compounds or Trichostatin A to the wells of a black assay plate. Add 2 µL of DMSO to vehicle control wells.

  • Enzyme Addition: Add 20 µL of diluted HDAC enzyme to all wells except the negative control (background) wells.

  • Substrate Addition: Add 20 µL of the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.

  • Reaction Development: Stop the enzymatic reaction and initiate fluorescence development by adding 20 µL of developer solution to all wells.

  • Final Incubation: Incubate at room temperature for 15-20 minutes.

  • Detection: Measure the fluorescence using a plate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

Chapter 4: Cell-Based Functional Assays

Cell-based assays are critical for understanding how a compound modulates the activity of its target in a more physiologically relevant environment. They can distinguish between agonists, antagonists, and allosteric modulators.

Protocol 4.1: Calcium Mobilization Assay for Gq-Coupled GPCRs

Principle: Many GPCRs, upon activation, couple to the Gαq protein, which activates phospholipase C (PLC). PLC cleaves PIP₂ into IP₃ and DAG. IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[16][17] This transient increase in cytosolic Ca²⁺ can be measured using calcium-sensitive fluorescent dyes.

Gq-Coupled GPCR Signaling Pathway:

G compound Agonist (e.g., Benzamide Derivative) receptor Gq-Coupled GPCR compound->receptor Binds g_protein Gαq/βγ Heterotrimer receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to IP₃R ca_release Ca²⁺ Release er->ca_release Triggers

Caption: Canonical signaling pathway for a Gq-coupled GPCR.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the Gq-coupled receptor of interest.

  • Dye: Fluo-4 AM or other suitable calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid: An anion-exchange inhibitor that prevents the leakage of the dye from the cells (optional but recommended).

  • Apparatus: FLIPR (Fluorometric Imaging Plate Reader) or similar instrument capable of real-time kinetic fluorescence reading with automated liquid handling.

Step-by-Step Methodology:

  • Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom plates and grow overnight to form a confluent monolayer.

  • Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye loading solution (prepared in assay buffer, with probenecid if used).

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow for dye de-esterification and loading.

  • Compound Preparation: During incubation, prepare a separate plate with test compounds at 4x the final desired concentration.

  • Measurement: Place both the cell plate and the compound plate into the FLIPR instrument.

  • Assay Execution: The instrument will record a baseline fluorescence for 10-20 seconds, then automatically add the compound from the source plate to the cell plate. It will continue to record the fluorescence signal for another 2-3 minutes to capture the transient calcium flux.

  • Antagonist Mode: To test for antagonists, pre-incubate the cells with the test compounds for 15-30 minutes before adding a known agonist at its EC₈₀ concentration. An antagonist will reduce the agonist-induced signal.

Protocol 4.2: Cell Viability (MTT/Resazurin) Assay

Principle: This assay assesses the metabolic activity of cells as a proxy for viability and proliferation. Viable cells contain mitochondrial reductases that can convert a tetrazolium salt (like MTT) into a colored formazan product, or convert resazurin (blue) into the highly fluorescent resorufin (pink).[5][18] A decrease in signal suggests cytotoxicity or inhibition of proliferation.

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., HepG2 cancer cells) in a 96-well clear plate at a predetermined density and allow them to attach overnight.[5][6]

  • Compound Treatment: Add serial dilutions of the N-(piperidine-4-yl)benzamide derivatives to the wells. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of resazurin solution to each well.

  • Incubation:

    • MTT: Incubate for 3-4 hours until purple precipitate is visible.

    • Resazurin: Incubate for 1-4 hours until the vehicle control wells turn pink.

  • Signal Detection:

    • MTT: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol), incubate for 15 minutes with shaking, and read absorbance at 570 nm.

    • Resazurin: Read fluorescence at Ex/Em ≈ 560/590 nm.

Chapter 5: Data Analysis and Interpretation

5.1 Calculating IC₅₀/EC₅₀ Values For all concentration-response assays, data should be normalized to the plate controls (% inhibition or % activity). The normalized data is then plotted against the logarithm of the compound concentration. A non-linear regression analysis using a four-parameter logistic equation is used to fit the curve and determine the IC₅₀ (for inhibition) or EC₅₀ (for activation) value.

5.2 Calculating the Kᵢ Value For competitive binding assays, the affinity constant (Kᵢ) is a more accurate measure of affinity than the IC₅₀ as it is independent of the radioligand concentration. It is calculated from the IC₅₀ using the Cheng-Prusoff equation :[10]

Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kᴅ is the dissociation constant of the radioligand for the receptor.

5.3 Interpreting Results The combination of binding, enzyme inhibition, and functional cell-based assays provides a comprehensive in vitro profile of a compound. A potent binder in a radioligand assay (low Kᵢ) that also shows high potency in a functional assay (low EC₅₀/IC₅₀) is a strong candidate for further investigation. Discrepancies between binding and functional potency can indicate complex pharmacological mechanisms such as partial agonism or allosteric modulation. Cell viability data is crucial to ensure that activity observed in functional assays is not due to cytotoxicity.

References

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  • PubMed. In vitro safety evaluation of dopamine D3R antagonist, R-VK4-116, as a potential medication for the treatment of opioid use disorder. Available from: [Link]

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Application

Application Notes &amp; Protocols: Evaluating 4-chloro-N-piperidin-4-ylbenzamide in Neurological Disorder Models

Prepared by: Senior Application Scientist, Gemini Division Abstract The piperidine and benzamide moieties are core scaffolds in a multitude of pharmacologically active agents targeting the central nervous system (CNS).[1...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

The piperidine and benzamide moieties are core scaffolds in a multitude of pharmacologically active agents targeting the central nervous system (CNS).[1][2] Compounds incorporating these structures have shown promise as modulators of key pathways implicated in neurodegeneration, including sigma-1 (σ1) receptors and muscarinic acetylcholine receptors (mAChRs).[3][4][5] This document provides a comprehensive framework for the preclinical evaluation of 4-chloro-N-piperidin-4-ylbenzamide, a novel compound within this class, for its potential therapeutic application in neurological disorders such as Alzheimer's and Parkinson's disease. We present a logical, multi-tiered approach beginning with in vitro characterization of neuroprotective and anti-inflammatory properties, followed by a strategic guide for transitioning to in vivo models. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure robust and reproducible data generation for researchers, scientists, and drug development professionals.

Introduction and Compound Profile

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function, often accompanied by neuroinflammation and oxidative stress.[6][7][8] The development of novel small molecules that can mitigate these pathological processes is a primary goal of modern neuroscience research. The piperidine ring is a critical pharmacophore in CNS drug discovery, valued for its presence in numerous bioactive compounds.[1][9] When combined with a benzamide structure, it forms a scaffold with demonstrated affinity for various CNS targets.[10][11]

4-chloro-N-piperidin-4-ylbenzamide belongs to this promising class of compounds. While specific data on this exact molecule is limited, its structural analogues have been synthesized and investigated for their potent and selective binding to sigma-1 (σ1) receptors, which are implicated in cellular stress responses and neuroprotection.[3][12][13] The synthesis of related N-(piperidin-4-yl)benzamide derivatives typically involves standard amide coupling reactions between a substituted benzoic acid and a piperidine amine precursor.[2][14]

Hypothesized Mechanism of Action: Sigma-1 (σ1) Receptor Modulation

The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface, a critical hub for regulating calcium signaling and cellular survival.[3] We hypothesize that 4-chloro-N-piperidin-4-ylbenzamide acts as a σ1 receptor agonist. Upon binding, it may promote the translocation of the σ1 receptor to modulate ion channels and activate signaling pathways that enhance mitochondrial function, reduce oxidative stress, and inhibit pro-apoptotic factors, thereby conferring neuroprotection.

G cluster_0 Endoplasmic Reticulum (ER) cluster_1 Mitochondria cluster_2 Cellular Outcomes Compound 4-chloro-N-piperidin-4-ylbenzamide Sigma1 Sigma-1 Receptor Compound->Sigma1 Binds & Activates IP3R IP3 Receptor Sigma1->IP3R Stabilizes Mito_Ca Mitochondrial Ca2+ Uptake IP3R->Mito_Ca Ca2+ Transfer Bip BiP (Chaperone) Bip->Sigma1 Dissociates upon ligand binding ATP ATP Production Mito_Ca->ATP Enhances ROS ROS Production Mito_Ca->ROS Reduces Overload Neuroprotection Neuroprotection & Cell Survival ATP->Neuroprotection Promotes ROS->Neuroprotection Prevents Damage

Caption: Hypothesized signaling pathway for 4-chloro-N-piperidin-4-ylbenzamide.

Preclinical Evaluation Workflow

A systematic approach is critical for evaluating a novel compound. Our proposed workflow ensures that foundational in vitro data on safety and efficacy is gathered before committing to more complex and resource-intensive in vivo studies.

G cluster_vitro Phase 1: In Vitro Screening cluster_vivo Phase 2: In Vivo Validation A Step 1: Cytotoxicity Assay (Determine Safe Concentration Range) B Step 2: Neuroprotection Assays (AD & PD Models) A->B C Step 3: Anti-Neuroinflammatory Assay (Microglia Model) B->C D Step 4: Pharmacokinetic Profiling (Brain Penetrance) C->D Transition to In Vivo (if promising results) E Step 5: Efficacy in Animal Models (Behavioral Tests) D->E F Step 6: Post-mortem Analysis (Immunohistochemistry) E->F G Lead Candidate F->G Candidate for Further Development

Caption: Overall workflow for preclinical evaluation of the test compound.

In Vitro Experimental Protocols

In vitro models provide a controlled environment for initial screening and mechanistic studies.[15] They allow for rapid assessment of a compound's potential before advancing to animal models.[16]

Recommended Cell Lines and Reagents
Model SystemCell LinePurposeKey Reagents
General Neuronal Health SH-SY5Y (human neuroblastoma)Cytotoxicity, General NeuroprotectionDMEM/F12, FBS, Retinoic Acid (for differentiation)
Alzheimer's Disease (AD) Differentiated SH-SY5YAβ-induced toxicityAmyloid Beta (Aβ) 1-42 Oligomers, Thioflavin T
Parkinson's Disease (PD) Differentiated SH-SY5YNeurotoxin-induced dopaminergic cell death6-hydroxydopamine (6-OHDA) or MPP+
Neuroinflammation BV-2 (murine microglia)LPS-induced inflammatory responseLipopolysaccharide (LPS), Griess Reagent, ELISA kits
Protocol 1: MTT Cytotoxicity Assay

Causality: Before assessing therapeutic effects, it is crucial to determine the concentration range at which 4-chloro-N-piperidin-4-ylbenzamide is not toxic to the cells. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.

Methodology:

  • Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 4-chloro-N-piperidin-4-ylbenzamide (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include a "vehicle control" (e.g., 0.1% DMSO) and an "untreated control" well.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT solution to each well.

  • Incubation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration showing >90% viability is considered the maximum non-toxic concentration for subsequent experiments.

Protocol 2: Neuroprotection in an Aβ-Induced Alzheimer's Model

Causality: A key pathological hallmark of Alzheimer's disease is the accumulation of neurotoxic amyloid-beta (Aβ) oligomers.[17] This assay evaluates the compound's ability to protect neurons from Aβ-induced cell death.

Methodology:

  • Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate as described in Protocol 3.2.

  • Pre-treatment: Treat the cells with non-toxic concentrations of 4-chloro-N-piperidin-4-ylbenzamide (determined from Protocol 3.2) for 2 hours. Include appropriate controls: Untreated, Vehicle only, Aβ only.

  • Induce Damage: Add prepared Aβ 1-42 oligomers to the wells (final concentration typically 5-10 µM), except for the "Untreated" and "Vehicle only" control wells.

  • Incubation: Incubate the plate for 24-48 hours.

  • Assess Viability: Measure cell viability using the MTT assay as described in Protocol 3.2.

  • Analysis: Compare the viability of cells pre-treated with the compound to the "Aβ only" group. A significant increase in viability indicates a neuroprotective effect.

Protocol 3: Anti-inflammatory Activity in a Microglia Model

Causality: Chronic neuroinflammation, mediated by activated microglia, contributes significantly to neurodegeneration.[8][18] This protocol measures the compound's ability to suppress the release of nitric oxide (NO), a key inflammatory mediator, from LPS-stimulated microglia.

Methodology:

  • Cell Seeding: Seed BV-2 microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere for 24 hours.

  • Pre-treatment: Treat cells with non-toxic concentrations of 4-chloro-N-piperidin-4-ylbenzamide for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the control group to induce an inflammatory response.

  • Incubation: Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.

    • Add 50 µL of NED solution (Griess Reagent B) and incubate for another 10 minutes in the dark.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO levels.

  • Analysis: A dose-dependent reduction in NO levels in compound-treated wells compared to the "LPS only" group indicates anti-inflammatory activity. For further validation, levels of pro-inflammatory cytokines like TNF-α and IL-6 can be measured from the supernatant using ELISA kits.[8]

In Vivo Experimental Design and Protocols

Positive in vitro results provide the rationale for progressing to in vivo models, which are essential for studying complex organism-level responses, including behavior and drug efficacy.

Model Selection and Rationale
DisorderModelInduction MethodRationale
Parkinson's Disease MPTP Mouse ModelSystemic injection of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of PD.[7][19]
Alzheimer's Disease Scopolamine-induced Amnesia Rat ModelIntraperitoneal injection of scopolamine.Scopolamine is a muscarinic receptor antagonist that induces transient memory and cognitive deficits, providing a model for evaluating cognitive enhancers.[20][21]
Protocol 4: Motor Function Assessment in MPTP Mouse Model (Rotarod Test)

Causality: The loss of dopaminergic neurons in Parkinson's disease leads to significant motor deficits.[22][23] The Rotarod test is a standard method to quantitatively assess motor coordination and balance in rodents.

Methodology:

  • Animal Acclimation & Training: Acclimate male C57BL/6 mice for one week. Train them on the rotarod apparatus (at a low, constant speed) for 3 consecutive days until they can stay on for a baseline period (e.g., 180 seconds).

  • Group Allocation: Divide mice into groups: (1) Vehicle Control, (2) MPTP + Vehicle, (3) MPTP + 4-chloro-N-piperidin-4-ylbenzamide (at various doses).

  • MPTP Induction: Administer MPTP according to established protocols (e.g., multiple intraperitoneal injections).

  • Compound Administration: Begin daily administration of the test compound or vehicle (e.g., via oral gavage) 24 hours after the final MPTP injection and continue throughout the testing period.

  • Behavioral Testing:

    • On specified days post-MPTP induction, place mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall for each mouse over three trials per day.

  • Analysis: Compare the latency to fall between the MPTP + compound groups and the MPTP + vehicle group. A significant increase in fall latency indicates therapeutic efficacy.

Protocol 5: Post-mortem Immunohistochemical Analysis

Causality: The behavioral improvements observed in vivo must be correlated with cellular and molecular evidence of neuroprotection. Immunohistochemistry (IHC) allows for the visualization and quantification of specific neuronal populations and pathological markers in brain tissue.[24][25]

Methodology:

  • Tissue Collection: At the end of the behavioral study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde (PFA).

  • Brain Extraction & Processing: Carefully extract the brains and post-fix them in PFA, followed by cryoprotection in a sucrose solution.

  • Sectioning: Slice the brains into thin sections (e.g., 30-40 µm) using a cryostat or vibratome, focusing on regions of interest (e.g., substantia nigra for PD, hippocampus for AD).

  • Immunostaining:

    • Block non-specific binding and permeabilize the tissue sections.

    • Incubate with a primary antibody overnight (e.g., anti-Tyrosine Hydroxylase (TH) for dopaminergic neurons in the PD model[24], or anti-NeuN for general neuronal count).

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Mount sections on slides with a DAPI-containing mounting medium to stain cell nuclei.

  • Imaging & Quantification:

    • Capture images using a fluorescence or confocal microscope.

    • Quantify the number of TH-positive neurons (or other markers) using stereology or image analysis software (e.g., ImageJ).

  • Analysis: Compare the neuronal counts between treated and untreated disease-model groups. A significantly higher number of surviving neurons in the compound-treated group provides strong evidence of neuroprotection.

References

  • Penney, J., et al. (2020). Building in vitro models of the brain to understand the role of APOE in Alzheimer's disease. Journal of Experimental Medicine.
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Method

Application Note: Advanced Crystallization and Polymorph Control of 4-Chloro-N-piperidin-4-ylbenzamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale 4-Chloro-N-piperidin-4-ylbenzamide (CAS: 74079...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

4-Chloro-N-piperidin-4-ylbenzamide (CAS: 740790-17-4) is a critical pharmaceutical building block, frequently utilized in the synthesis of hypoxia-inducible factor 1 (HIF-1) pathway activators and potent antitumor agents[1][2]. Structurally, the molecule presents a unique crystallization challenge: it possesses a rigid, planar 4-chlorobenzamide domain coupled with a flexible, basic piperidine ring.

As a Senior Application Scientist, I routinely encounter two major failure modes when isolating piperidine-based benzamides:

  • Atmospheric Degradation: The secondary amine of the piperidine ring (pKa ~10) is highly susceptible to atmospheric carbon dioxide. Prolonged exposure leads to the spontaneous formation of insoluble piperidine carbonate salts, which manifest as a fine, untreatable haze in organic solutions[3].

  • Conformational Polymorphism: The free base exhibits a highly twisted conformation. The dihedral angle between the amide plane and the piperidine ring drives the formation of conventional acid-acid dimer motifs or complex catemer motifs in the crystal lattice[2]. This flexibility often leads to "oiling out" (liquid-liquid phase separation) rather than nucleation when using single-solvent systems.

The Solution: To achieve >99.5% purity and ensure long-term stability, conversion to the hydrochloride salt followed by controlled cooling crystallization is the industry-standard, self-validating approach[4][5]. Salt formation locks the piperidine nitrogen in a protonated state, eliminating its nucleophilicity and preventing CO₂ adduct formation.

Physicochemical Profiling & Solvent Selection

Effective crystallization requires exploiting the differential solubility of the target compound versus its synthetic impurities (e.g., unreacted 4-chlorobenzoyl chloride or 4-aminopiperidine).

Table 1: Solubility Profile and Solvent Selection Rationale
Target FormIdeal Solvent SystemMechanistic RationaleExpected Yield / Purity
Free Base Ethyl Acetate / Heptane (Anti-solvent)EtOAc dissolves the crude matrix and disrupts amide-amide hydrogen bonding. Heptane forces the non-polar 4-chlorophenyl domain to aggregate, inducing nucleation.75-80% / >95%
HCl Salt Ethanol / Water (Binary Mixture)Ethanol prevents the co-precipitation of lipophilic impurities. Water modulates the solubility of the highly polar protonated piperidinium species, allowing for a controlled metastable zone width (MSZW)[5].85-92% / >99.5%

Crystallization Decision Workflow

The following diagram outlines the strategic decision-making process for isolating 4-chloro-N-piperidin-4-ylbenzamide based on downstream requirements.

CrystallizationWorkflow Start Crude 4-Chloro-N-piperidin-4-ylbenzamide (Reaction Mixture) Decision Desired Final Form? Start->Decision FreeBase Free Base (For immediate non-polar downstream coupling) Decision->FreeBase Base Required HClSalt Hydrochloride Salt (For high purity API & stable storage) Decision->HClSalt Salt Required DissolveFB Dissolve in EtOAc at 60°C FreeBase->DissolveFB DissolveSalt Dissolve in EtOH/H2O (8:1) at Reflux (78°C) HClSalt->DissolveSalt AddHeptane Dropwise Addition of Heptane (Anti-solvent Nucleation) DissolveFB->AddHeptane Filter Vacuum Filtration & Cold Solvent Wash AddHeptane->Filter AddHCl Add 1.1 eq HCl (Ethanolic) Verify pH < 2 DissolveSalt->AddHCl Cooling Controlled Cooling (-15°C/hour to 2°C) AddHCl->Cooling Cooling->Filter Dry Vacuum Drying (40-60°C, 24h, <50 mbar) Filter->Dry

Figure 1: Decision tree and workflow for the isolation and crystallization of 4-chloro-N-piperidin-4-ylbenzamide.

Experimental Protocols

Protocol A: Hydrochloride Salt Formation and Cooling Crystallization (Recommended)

This protocol is a self-validating system. By monitoring the pH and the dissolution temperature, the operator ensures complete salt conversion before crystallization begins, preventing the co-crystallization of the free base and the salt[4][5].

Reagents:

  • Crude 4-chloro-N-piperidin-4-ylbenzamide (Free base)

  • Absolute Ethanol (EtOH)

  • Deionized Water (H₂O)

  • 1.25 M HCl in Ethanol

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude free base in 80 mL of absolute ethanol and 10 mL of water in a 250 mL jacketed reactor.

  • Heating: Heat the suspension to reflux (~78°C) under moderate agitation (250 rpm). The mixture should become a homogeneous, clear solution.

  • Salt Formation (In-Process Control): Slowly add 1.1 equivalents of 1.25 M ethanolic HCl dropwise over 15 minutes. Self-Validation: Extract a 100 µL aliquot, dilute with 1 mL water, and verify the pH is < 2.0. This ensures complete protonation of the piperidine ring.

  • Seeding (Optional but Recommended): Cool the solution to 65°C. If available, add 0.1 g of pure 4-chloro-N-piperidin-4-ylbenzamide HCl seeds to define the metastable zone and prevent supersaturation-induced oiling out.

  • Controlled Cooling: Program the jacketed reactor to cool from 65°C to 2°C at a linear rate of 15°C/hour. Mechanistic Note: Rapid cooling (e.g., plunging into an ice bath) traps solvent molecules in the lattice and yields a kinetically favored, less stable polymorph (Form A). Slow cooling yields the thermodynamically stable Form B[5].

  • Isolation: Hold the slurry at 2°C for 2 hours to maximize yield. Filter under vacuum and wash the filter cake with 15 mL of pre-chilled (0°C) absolute ethanol.

  • Drying: Dry the crystals in a vacuum oven at 60°C (<50 mbar) for 24 hours to remove residual water and ethanol.

Protocol B: Free Base Recrystallization via Anti-Solvent Addition

Use this protocol only if the hydrochloride salt is incompatible with your immediate downstream synthetic steps.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the crude free base in 50 mL of Ethyl Acetate (EtOAc) at 60°C.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter to remove any insoluble piperidine carbonate salts that may have formed via atmospheric CO₂ exposure[3].

  • Anti-Solvent Addition: Maintain the solution at 60°C. Slowly add Heptane (anti-solvent) dropwise until the solution becomes persistently cloudy (the cloud point). This typically requires 30-40 mL of Heptane.

  • Aging and Cooling: Hold the cloudy mixture at 60°C for 30 minutes to allow the initial nuclei to mature (Ostwald ripening). Then, cool naturally to room temperature over 3 hours.

  • Isolation: Filter the resulting white crystalline solid and wash with 20 mL of a cold 1:1 EtOAc/Heptane mixture. Dry under vacuum at 40°C.

Troubleshooting & Analytical Insights

  • Issue: The product "oils out" instead of forming crystals.

    • Causality: The concentration of the solute has exceeded the solubility limit before reaching the nucleation temperature, pushing the system into liquid-liquid phase separation.

    • Solution: Re-heat the mixture until the oil redissolves. Add 10-15% more of the primary solvent (Ethanol or EtOAc) to decrease the concentration, then lower the cooling rate to <10°C/hour.

  • Issue: The isolated free base turns yellow or forms a crust upon storage.

    • Causality: Oxidation of trace impurities and reaction of the basic piperidine nitrogen with atmospheric CO₂[3].

    • Solution: Store the free base under an inert argon atmosphere at -20°C, or preferably, convert it to the hydrochloride salt (Protocol A) for indefinite room-temperature stability.

References

  • Molaid Chemical Database. 4-chloro-N-piperidin-4-ylbenzamide | 740790-17-4: Synthesis and structure–activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Retrieved from: [Link]

  • Google Patents (HRP20030246A2).Crystal forms of 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride. (Used as a mechanistic analog for polymorph cooling kinetics in piperidine/piperazine hydrochlorides).
  • ResearchGate. Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Retrieved from: [Link]

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Application

developing radioligands from halogenated benzamide derivatives.

An In-Depth Guide to the Development of Radioligands from Halogenated Benzamide Derivatives Abstract Halogenated benzamide derivatives represent a versatile and highly valuable class of molecules for the development of t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Development of Radioligands from Halogenated Benzamide Derivatives

Abstract

Halogenated benzamide derivatives represent a versatile and highly valuable class of molecules for the development of targeted radioligands for diagnostic imaging with Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), as well as for targeted radionuclide therapy (TRT). The strategic incorporation of halogens (e.g., Fluorine-18, Iodine-123, Iodine-131) not only provides a site for radiolabeling but also modulates key pharmacological properties such as binding affinity, selectivity, and pharmacokinetics. This guide provides a comprehensive overview of the entire development pipeline, from rational ligand design and chemical synthesis to detailed protocols for radiolabeling, in vitro characterization, and preclinical in vivo evaluation. We will explore the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: Foundational Principles & Development Strategy

The journey of a radioligand from concept to clinical candidate is a multi-stage process. Halogenated benzamides have proven to be privileged scaffolds for targeting a range of biological entities, including melanin in melanoma, sigma receptors overexpressed in various solid tumors, and dopamine D2-like receptors in the central nervous system[1][2][3].

The Rationale: Why Halogenated Benzamides?

The benzamide core is a well-established pharmacophore that exhibits a high affinity for numerous biological targets[4][5]. The introduction of halogen atoms serves several critical purposes:

  • Radiolabeling Handle: Provides a chemically accessible site for the introduction of radiohalogens like ¹⁸F, ¹²³I, ¹²⁵I, and ¹³¹I.

  • Modulation of Affinity: Halogen atoms can form halogen bonds or alter electronic properties, which can significantly enhance binding affinity and selectivity for the target receptor[6].

  • Pharmacokinetic Tuning: Halogenation impacts lipophilicity (LogD), a critical parameter that influences a radioligand's ability to cross cell membranes, its plasma protein binding, and its propensity for non-specific binding[1][2]. A LogD value between 1 and 3 is often considered optimal for reducing nonspecific binding while ensuring adequate tissue penetration[1].

The Overall Development Workflow

The development of a novel radioligand is a systematic process of iterative design, synthesis, and evaluation. The goal is to identify a candidate with high target affinity and selectivity, favorable in vivo kinetics (high target uptake, low non-target retention), and metabolic stability.

G cluster_0 cluster_1 A Target Identification (e.g., Sigma Receptors, Melanin) B Ligand Design & 'Cold' Compound Synthesis A->B Select Scaffold C Radiolabeling (¹⁸F, ¹²³I, etc.) B->C Synthesize Precursor D In Vitro Characterization (Binding, LogD, Stability) C->D Evaluate Tracer D->B Iterate Design E In Vivo Evaluation (PET/SPECT, Biodistribution) D->E Promising Candidate? E->B Iterate Design F Metabolite Analysis & Kinetic Modeling E->F G Lead Candidate Selection F->G

Caption: Overall workflow for radioligand development.

Chapter 2: Synthesis and Radiolabeling Protocols

The successful creation of a radioligand hinges on robust synthetic chemistry for both the non-radioactive standard and the radiolabeling precursor, followed by an efficient and high-yield radiolabeling reaction.

Synthesis of Benzamide Precursors

The synthesis typically begins with a commercially available starting material, such as a substituted salicylic acid or benzoic acid, which is then elaborated. A common route involves the amidation of an activated carboxylic acid (like an acid chloride) with a suitable amine.

Protocol 2.1: General Synthesis of a Benzamide Precursor for Radiolabeling

  • Causality: This protocol creates the core benzamide structure and installs a "leaving group" (e.g., tosylate, mesylate, or a tin precursor) at the position intended for radiohalogenation. The leaving group facilitates the subsequent high-efficiency displacement by the radionuclide.

  • Step 1: Acid Activation:

    • Suspend the starting benzoic acid derivative (1.0 eq) in an anhydrous solvent like chloroform (CHCl₃) or toluene.

    • Add thionyl chloride (SOCl₂) (3.0 eq) and a catalytic amount of dimethylformamide (DMF).

    • Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

    • Concentrate the mixture under reduced pressure to obtain the crude acid chloride[1].

  • Step 2: Amide Coupling:

    • Dissolve the crude acid chloride in an appropriate solvent (e.g., toluene).

    • Add this solution dropwise to a cooled (0 °C) solution of the desired amine (e.g., N-(2-aminoethyl)piperidine, 1.2 eq) and a base like triethylamine (Et₃N, 2.2 eq) in the same solvent.

    • Stir the reaction at room temperature for 3-4 hours[1].

    • Perform an aqueous workup, dry the organic layer, and concentrate under vacuum.

  • Step 3: Precursor Modification & Purification:

    • Modify the resulting benzamide to install the leaving group for radiolabeling (e.g., tosylation of a hydroxyl group for [¹⁸F]fluoroalkylation or conversion to a trialkyltin derivative for radioiodination)[7][8].

    • Purify the final precursor compound using silica gel flash chromatography.

    • Characterize the purified product by ¹H NMR, mass spectrometry, and HPLC to confirm its identity and purity (>99%)[1].

Radiolabeling with Fluorine-18

Fluorine-18 is the most widely used PET radionuclide due to its near-ideal half-life (109.8 min) and low positron energy (635 keV), which results in high-resolution images[1][9][10]. Nucleophilic substitution is the most common method for ¹⁸F-labeling.

Protocol 2.2: Automated [¹⁸F]Fluorination via Nucleophilic Substitution

  • Causality: This automated process ensures high radiochemical yield and specific activity in a short time frame, which is critical given the short half-life of ¹⁸F. The Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate system forms a highly reactive, "naked" [¹⁸F]fluoride anion for efficient substitution.

  • Step 1: [¹⁸F]Fluoride Trapping and Drying:

    • Load the cyclotron-produced aqueous [¹⁸F]fluoride onto a quaternary methylammonium (QMA) anion-exchange cartridge.

    • Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ (15 mg) and K₂CO₃ (2.5 mg) in acetonitrile/water[11].

    • Azeotropically dry the mixture under a stream of nitrogen at 100-110 °C to remove all water, which is critical for nucleophilicity[11].

  • Step 2: Radiofluorination Reaction:

    • Dissolve the tosylate or mesylate precursor (5-10 mg) in anhydrous DMSO or acetonitrile (1 mL).

    • Add the precursor solution to the dried K[¹⁸F]/K₂₂₂ complex.

    • Seal the vessel and heat at 100-120 °C for 10-20 minutes.

  • Step 3: Purification and Formulation:

    • Cool the reaction mixture and dilute with a water/acetonitrile mixture.

    • Purify the crude product using semi-preparative reverse-phase HPLC[12].

    • Collect the fraction corresponding to the radiolabeled product.

    • Remove the HPLC solvent under vacuum and reformulate the final product in a sterile, injectable solution (e.g., saline with 5-10% ethanol).

Quality Control of the Final Radioligand
  • Causality: Rigorous QC is mandatory to ensure the safety and efficacy of the radioligand for in vivo use. It confirms that the radioactivity is associated with the correct chemical entity and that the product is free of impurities.

G A Formulated Radioligand B Analytical HPLC A->B C Dose Calibrator A->C D pH Measurement A->D E Radiochemical Purity (>95%) B->E F Chemical Purity (Co-injection with standard) B->F G Specific Activity (GBq/µmol) C->G H pH (6.5 - 7.5) D->H I Release for In Vivo Use E->I F->I G->I H->I

Caption: Essential quality control checks for radioligands.

Chapter 3: In Vitro Characterization

Before proceeding to animal studies, a series of in vitro assays are performed to determine the fundamental properties of the newly synthesized ligand. These assays are cost-effective and provide critical data to predict in vivo performance.

Protocol 3.1: Competitive Radioligand Binding Assay

  • Causality: This "gold standard" assay determines the affinity (expressed as the inhibition constant, Kᵢ) of the newly synthesized non-radioactive ('cold') benzamide derivative for its target receptor[13][14]. It measures how effectively the test compound competes with a known radioligand for binding to the receptor.

  • Step 1: Membrane Preparation:

    • Homogenize tissue or cells known to express the target receptor in an ice-cold lysis buffer (e.g., 50mM Tris-HCl)[15].

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes[15].

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., via BCA assay).

  • Step 2: Assay Incubation:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • Membrane preparation (50-120 µg protein)

      • A fixed concentration of a known, commercially available radioligand for the target.

      • Increasing concentrations of your unlabeled halogenated benzamide derivative (the "competitor"), typically spanning a 5-log unit range[13][15].

    • Also prepare wells for "Total Binding" (no competitor) and "Non-specific Binding" (a high concentration of a known, potent unlabeled ligand to saturate the receptors)[16].

    • Incubate the plate at a set temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes) to reach equilibrium[15].

  • Step 3: Separation and Counting:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with the bound radioligand[15].

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter[16].

  • Step 4: Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of your competitor compound to generate a sigmoidal dose-response curve.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Table 1: Example In Vitro Binding Affinities of Halogenated Benzamides

Compound IDTarget Receptor(s)Kᵢ (nM)Reference
[¹⁸F]3a Sigma-1 (σ₁)6.26[1][17]
Sigma-2 (σ₂)10.2[1][17]
NAE (27) Dopamine D20.68[2]
NADE (28) Dopamine D214[2]
2-IBP Sigma-1 (σ₁)1.64[18]
Sigma-2 (σ₂)29.6[18]

Chapter 4: Preclinical In Vivo Evaluation

Promising candidates from in vitro screening are advanced to in vivo studies using animal models of disease. These studies are essential for understanding the radioligand's biodistribution, pharmacokinetics, and target engagement in a complex biological system[19][20].

Protocol 4.1: Small Animal PET/SPECT Imaging

  • Causality: In vivo imaging provides a non-invasive, real-time visualization of the radiotracer's distribution throughout the body. It allows for the quantification of uptake in the target tissue (e.g., a tumor) versus background tissues, which is a key determinant of imaging quality. Standardization of these protocols is crucial for reproducibility[21][22].

  • Step 1: Animal Preparation:

    • Use an appropriate animal model (e.g., a mouse bearing a human tumor xenograft)[1][7].

    • Anesthetize the animal (e.g., with 1-2% isoflurane) and maintain its body temperature throughout the experiment.

    • Place a tail-vein catheter for intravenous (i.v.) injection.

  • Step 2: Radioligand Administration and Imaging:

    • Administer a defined dose of the radioligand (e.g., 5-10 MBq) via the tail vein[22].

    • Acquire dynamic or static PET/SPECT images at various time points post-injection (p.i.), for example, at 15 min, 1.5 h, and 3.5 h p.i.[1].

    • A CT scan is typically acquired for anatomical co-registration and attenuation correction.

  • Step 3: Image Reconstruction and Analysis:

    • Reconstruct the imaging data using a standard algorithm (e.g., OSEM or MLEM).

    • Draw regions of interest (ROIs) on the target tissue (e.g., tumor) and other major organs (e.g., liver, muscle, brain).

    • Quantify the radioactivity in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV)[21].

Protocol 4.2: Ex Vivo Biodistribution and Blocking Studies

  • Causality: Biodistribution provides a more precise, quantitative measure of radiotracer uptake in tissues by direct counting, serving as a validation for the imaging data. A "blocking" study is the definitive method to prove that the observed uptake in the target tissue is specific and receptor-mediated.

  • Step 1: Dosing Cohorts:

    • Prepare at least two cohorts of animals (n=3-5 per group).

    • Baseline Group: Injected with the radioligand only.

    • Blocking Group: Co-injected with the radioligand and a large excess (e.g., 10 µmol/kg) of a known, potent, non-radioactive ligand for the same target (e.g., haloperidol for sigma receptors)[1].

  • Step 2: Tissue Harvesting:

    • At a predetermined time point after injection (e.g., 3.5 hours), humanely euthanize the animals.

    • Rapidly dissect major organs and tissues (tumor, blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain, etc.).

    • Blot tissues to remove excess blood, weigh them, and place them in counting tubes.

  • Step 3: Radioactivity Measurement and Data Analysis:

    • Measure the radioactivity in each tissue sample, along with standards of the injected dose, using a calibrated gamma counter[1].

    • Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

    • Compare the %ID/g in the target tissue between the baseline and blocking groups. A statistically significant reduction in uptake in the blocking group confirms specific, receptor-mediated binding[1].

G cluster_0 Baseline Group cluster_1 Blocking Group A Inject [¹⁸F]Benzamide B Image & Harvest Tissues A->B C High Tumor Uptake (e.g., 4.4 %ID/g) B->C G Conclusion: Uptake is Specific to Sigma Receptors C->G Compare D Co-Inject [¹⁸F]Benzamide + Haloperidol E Image & Harvest Tissues D->E F Reduced Tumor Uptake (e.g., 2.0 %ID/g) E->F F->G

Caption: Logic of an in vivo blocking experiment.

Table 2: Example In Vivo Data for [¹⁸F]3a in PC-3 Tumor-Bearing Mice (1.5 h p.i.)

TissueBaseline Uptake (%ID/g ± SD)Blocked Uptake (%ID/g ± SD)% Blockade
Tumor 4.4 ± 0.3 3.3 ± 0.3 25%
Blood0.4 ± 0.10.3 ± 0.125%
Liver5.1 ± 0.54.5 ± 0.412%
Muscle0.5 ± 0.10.4 ± 0.120%
Tumor/Blood Ratio 11.0 11.0 -
Tumor/Muscle Ratio 8.8 8.3 -
(Data adapted from illustrative results presented in literature[1])

References

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Method

Application Notes &amp; Protocols: Investigating 4-chloro-N-piperidin-4-ylbenzamide as a Potential Cell Cycle Inhibitor

Abstract The dysregulation of the cell cycle is a fundamental characteristic of cancer, making the machinery that governs cell proliferation a prime target for therapeutic intervention.[1][2] Cyclin-dependent kinases (CD...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The dysregulation of the cell cycle is a fundamental characteristic of cancer, making the machinery that governs cell proliferation a prime target for therapeutic intervention.[1][2] Cyclin-dependent kinases (CDKs) are pivotal regulators of cell cycle progression, and their inhibition has emerged as a validated strategy in oncology.[2] This document provides a comprehensive guide for researchers investigating 4-chloro-N-piperidin-4-ylbenzamide, a compound belonging to a class of N-(piperidin-4-yl)benzamide derivatives that have demonstrated potent antitumor activity.[3][4] Published research on related structures indicates a mechanism of action involving the induction of cell cycle arrest through the p53/p21 signaling pathway.[3][4][5] We present the scientific rationale, detailed experimental protocols for cell-based assays, and data interpretation guidelines to empower researchers to rigorously evaluate the potential of this compound as a cell cycle inhibitor.

Scientific Rationale: The p53/p21 Axis as a Target

The tumor suppressor protein p53 is a critical guardian of the genome, orchestrating cellular responses to stress signals like DNA damage.[6] Upon activation, p53 acts as a transcription factor, inducing the expression of a suite of target genes that can lead to cell cycle arrest, senescence, or apoptosis.[7] A key effector of p53-mediated cell cycle arrest is the protein p21 (also known as WAF1/CIP1 or CDKN1A).[6][8]

The proposed mechanism for N-(piperidin-4-yl)benzamide derivatives involves the upregulation of this pathway:

  • p53 Activation: The compound is hypothesized to increase the expression and/or stability of the p53 protein.[3][4]

  • p21 Induction: Activated p53 binds to the promoter of the CDKN1A gene, driving the transcription and translation of the p21 protein.[6][8]

  • CDK Inhibition: p21 functions as a potent, broad-spectrum cyclin-dependent kinase inhibitor (CDKI).[7] It binds to and inhibits the activity of Cyclin/CDK complexes, particularly those essential for the transition from the G1 to the S phase of the cell cycle (e.g., Cyclin D/CDK4/6 and Cyclin E/CDK2).[1][6][9]

  • Rb-E2F Pathway Blockade: The inhibition of CDKs prevents the hyper-phosphorylation of the Retinoblastoma (Rb) protein.[6] In its hypophosphorylated state, Rb remains bound to the E2F family of transcription factors, actively repressing the transcription of genes required for DNA synthesis and S-phase entry.[6]

  • G1 Cell Cycle Arrest: The net result is a halt in cell cycle progression at the G1/S checkpoint, preventing the proliferation of potentially damaged cells.[6]

This cascade of events provides a clear, testable hypothesis for the mechanism of action of 4-chloro-N-piperidin-4-ylbenzamide.

G1_Arrest_Pathway cluster_0 Cellular Stress / Compound Treatment cluster_1 Nucleus Compound 4-chloro-N-piperidin-4-ylbenzamide p53 p53 (Tumor Suppressor) Compound->p53 Induces p21_gene CDKN1A Gene p53->p21_gene Activates Transcription p21_protein p21 (CDK Inhibitor) p21_gene->p21_protein Translates to CDK_complex Cyclin D/E-CDK4/2 p21_protein->CDK_complex Inhibits G1_Arrest G1 Phase Arrest p21_protein->G1_Arrest Leads to Rb Rb (Hypophosphorylated) CDK_complex->Rb Phosphorylates pRb p-Rb (Hyperphosphorylated) E2F E2F Rb->E2F Sequesters pRb->E2F Releases S_phase_genes S-Phase Genes E2F->S_phase_genes Activates Transcription

Figure 1. Proposed p53/p21-mediated G1 cell cycle arrest pathway.

Experimental Workflows and Protocols

To validate the hypothesis that 4-chloro-N-piperidin-4-ylbenzamide induces cell cycle arrest, two primary experimental approaches are recommended: cell cycle distribution analysis by flow cytometry and mechanistic validation by Western blotting.

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol provides a quantitative measure of the cell population in each phase of the cell cycle (G0/G1, S, G2/M), revealing any treatment-induced arrest.[10][11] The principle relies on staining cellular DNA with a fluorescent dye, propidium iodide (PI), which intercalates into the DNA double helix. The fluorescence intensity of a stained cell is directly proportional to its DNA content, allowing for differentiation between G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.[10][12]

Flow_Cytometry_Workflow cluster_workflow Flow Cytometry Protocol Workflow A 1. Cell Seeding & Treatment (e.g., HepG2 cells + compound) B 2. Cell Harvesting (Trypsinization) A->B C 3. Fixation (Ice-cold 70% Ethanol) B->C D 4. Staining (PI/RNase Solution) C->D E 5. Data Acquisition (Flow Cytometer) D->E F 6. Analysis (Quantify G1, S, G2/M phases) E->F

Figure 2. Experimental workflow for cell cycle analysis via flow cytometry.

Materials:

  • Human cancer cell line (e.g., HepG2, as used in related studies[3][4])

  • Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • 4-chloro-N-piperidin-4-ylbenzamide

  • DMSO (for stock solution)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol

  • PI/RNase Staining Buffer (e.g., from a commercial kit or prepared in-house)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment: a. Seed HepG2 cells in 6-well plates at a density that allows for logarithmic growth during the experiment and ensures they are approximately 60-70% confluent at the time of harvesting. b. Allow cells to adhere and grow for 24 hours. c. Prepare a 10 mM stock solution of 4-chloro-N-piperidin-4-ylbenzamide in DMSO. d. Treat cells with increasing concentrations of the compound (e.g., 0 µM, 0.1 µM, 0.5 µM, 1 µM, 5 µM). Include a DMSO-only vehicle control (0 µM). e. Incubate for a predetermined time, typically 24 or 48 hours.

  • Cell Harvesting: a. Aspirate the culture medium. b. Wash cells once with 2 mL of PBS. c. Add 0.5 mL of Trypsin-EDTA and incubate at 37°C until cells detach. d. Neutralize the trypsin with 1.5 mL of complete medium and transfer the cell suspension to a 15 mL conical tube. e. Centrifuge at 300 x g for 5 minutes. Discard the supernatant.[11]

  • Fixation (Critical Step): a. Resuspend the cell pellet in 500 µL of ice-cold PBS. b. While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[13] c. Fix the cells overnight or for at least 2 hours at -20°C.[11] This step permeabilizes the cells, allowing the dye to enter.

  • Staining: a. Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol. b. Wash the cell pellet once with 5 mL of PBS. c. Resuspend the cell pellet in 500 µL of PI/RNase staining solution. The RNase is crucial to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[10] d. Incubate for 30 minutes at room temperature in the dark.[11]

  • Data Acquisition and Analysis: a. Analyze the samples on a flow cytometer, collecting at least 10,000-20,000 events per sample.[12] b. Use appropriate software (e.g., FlowJo, ModFit) to gate on single cells and generate a histogram of DNA content (PI fluorescence).[13] c. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: Western Blot Analysis of Key Cell Cycle Regulators

This protocol is essential for validating the mechanistic insights gained from the flow cytometry data.[14] It allows for the semi-quantitative analysis of specific protein expression levels, confirming the engagement of the p53/p21 pathway.[3][4]

Western_Blot_Workflow cluster_workflow Western Blot Protocol Workflow A 1. Cell Culture & Lysis (RIPA buffer + inhibitors) B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Separate proteins by size) B->C D 4. Protein Transfer (Gel to PVDF membrane) C->D E 5. Immunoblotting (Blocking, Primary/Secondary Antibodies) D->E F 6. Detection (ECL Substrate & Imaging) E->F

Figure 3. Experimental workflow for Western blot analysis.

Materials:

  • Treated cell pellets (from a parallel culture to the flow cytometry experiment)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[15]

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4x)[15]

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes, transfer buffer, and transfer apparatus

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)[16]

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Primary Antibodies (specific for p53, p21, Cyclin B1, phospho-Rb (Ser807/811), and a loading control like GAPDH or β-actin)

  • HRP-conjugated Secondary Antibody

  • Enhanced Chemiluminescence (ECL) Substrate[5]

  • Chemiluminescence imaging system

Step-by-Step Methodology:

  • Lysate Preparation: a. Wash treated cell pellets with ice-cold PBS and centrifuge. b. Lyse cells by adding ice-cold RIPA buffer with freshly added inhibitors. Incubate on ice for 30 minutes with periodic vortexing. c. Centrifuge at ~14,000 x g for 20 minutes at 4°C.[16] d. Collect the supernatant (protein lysate) into a new pre-chilled tube.

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize all samples to the same concentration with lysis buffer. c. Add 4x Laemmli sample buffer to your protein samples (to a final concentration of 1x) and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (typically 20-30 µg) per lane of an SDS-PAGE gel.[16] Include a molecular weight marker. b. Run the gel until adequate separation is achieved. c. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[17]

  • Immunoblotting: a. Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[16] b. Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[17] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: a. Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Analyze band intensities using software like ImageJ, normalizing the protein of interest to the loading control (GAPDH or β-actin).

Data Presentation and Interpretation

Table 1: Expected Cell Cycle Distribution Following Treatment Hypothetical data representing the percentage of cells in each phase after 24-hour treatment.

Compound Conc. (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle)55.2 ± 2.128.5 ± 1.516.3 ± 1.8
0.162.1 ± 2.524.3 ± 1.913.6 ± 1.1
0.575.8 ± 3.015.1 ± 2.29.1 ± 0.9
1.084.3 ± 2.89.6 ± 1.46.1 ± 0.7
5.088.9 ± 1.96.2 ± 1.04.9 ± 0.5

Interpretation: A dose-dependent increase in the G0/G1 population, coupled with a decrease in the S and G2/M populations, is the hallmark of a G1 cell cycle arrest. This result strongly supports the compound's role as a cell cycle inhibitor.

Table 2: Expected Protein Expression Changes from Western Blot Analysis Summary of expected changes in protein levels relative to a loading control.

Target ProteinExpected Change with TreatmentRationale
p53↑ (Increase)Upstream activator of the arrest pathway.[3][4]
p21↑ (Increase)Key downstream effector of p53-mediated arrest.[3][4]
p-Rb (Ser807/811)↓ (Decrease)Indicates inhibition of CDK4/6 activity.[3]
Cyclin B1↓ (Decrease)A marker for the G2/M phase; its reduction is consistent with G1 arrest.[3][4]
GAPDH↔ (No Change)Loading control to ensure equal protein loading per lane.

Interpretation: An increase in p53 and p21 protein levels, along with a decrease in phosphorylated Rb, would provide strong mechanistic evidence that the observed G1 arrest is mediated through the targeted p53/p21 pathway.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for evaluating 4-chloro-N-piperidin-4-ylbenzamide as a cell cycle inhibitor. A positive result, characterized by a dose-dependent G1 arrest and corresponding modulation of the p53/p21 pathway proteins, would establish this compound as a promising candidate for further preclinical development. Future studies could involve expanding the investigation to a broader panel of cancer cell lines, performing kinase profiling assays to identify direct molecular targets, and ultimately, evaluating its anti-tumor efficacy in in vivo xenograft models.

References

  • Huang ZN, Liang H, Chen Y, et al. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Arch Pharm Res. 2018;41(12):1149-1161. [Link]

  • Fischer M. Cell cycle regulation: p53-p21-RB signaling. Cell Cycle. 2022. [Link]

  • Lin Z, Zhu W, Lin K, et al. Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Chem Biol Drug Des. 2015;86(2):135-41. [Link]

  • Cai Z, Wang G, Yang J, et al. CDK inhibitors in cancer therapy, an overview of recent development. J Hematol Oncol. 2021;14(1):1-20. [Link]

  • MDPI. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. MDPI. [Link]

  • Kim KH, Sederstrom JM. Assaying cell cycle status using flow cytometry. Curr Protoc Mol Biol. 2015;111:28.6.1-28.6.11. [Link]

  • ResearchGate. Evaluation of Novel N -(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. ResearchGate. [Link]

  • Taylor & Francis Online. p53-mediated G1 arrest requires the induction of both p21 and Killin in human colon cancer cells. Taylor & Francis Online. [Link]

  • Goel KK, Gajbhiye A, Anu, Goel NM. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. 2008;1(1). [Link]

  • Bio-Rad. General Protocol for Western Blotting. Bio-Rad. [Link]

  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Wiebe M, Hille F, Müller C, et al. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules. 2018;23(9):2169. [Link]

  • Tazarourte M, Bazerbachi F, Pescador J. Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. 2023. [Link]

  • MDPI. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. MDPI. [Link]

  • SciELO. Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}. SciELO. [Link]

  • ACS Publications. Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. ACS Publications. [Link]

  • ResearchGate. The tumor suppressor proteins p53 and p21 play a key role in the... ResearchGate. [Link]

  • Cancer Research. p21(WAF1) Mediates Cell-Cycle Inhibition, Relevant to Cancer Suppression and Therapy. Cancer Research. [Link]

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

  • Oxford Academic. Characterization of p53 and p21 Functional Interactions in Glioma Cells en Route to Apoptosis. JNCI: Journal of the National Cancer Institute. [Link]

  • AACR Journals. Molecular Pathways: CDK4 Inhibitors for Cancer Therapy. AACR Journals. [Link]

  • What are CDKs inhibitors and how do they work?. News-Medical.Net. [Link]

Sources

Application

Advanced Protocols for the Synthesis of N-Substituted Piperidine Derivatives

Application Notes for Drug Discovery and Medicinal Chemistry Introduction and Strategic Rationale The piperidine heterocycle is a privileged pharmacophore, ubiquitous in FDA-approved therapeutics ranging from antihistami...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes for Drug Discovery and Medicinal Chemistry

Introduction and Strategic Rationale

The piperidine heterocycle is a privileged pharmacophore, ubiquitous in FDA-approved therapeutics ranging from antihistamines to neuroleptics. In medicinal chemistry, the functionalization of the piperidine nitrogen (N1) is a critical vector for exploring structure-activity relationships (SAR) and fine-tuning pharmacokinetic profiles.

Selecting the optimal N-functionalization pathway depends entirely on the hybridization state of the target substituent. Aliphatic and benzylic additions (sp³ carbons) are best achieved via reductive amination to prevent over-alkylation, whereas the introduction of aromatic systems (sp² carbons) requires transition-metal catalysis to overcome the high activation energy of unactivated aryl halides. This application note provides field-proven, self-validating protocols for both strategies, grounded in mechanistic causality.

Quantitative Comparison of Synthetic Strategies

To guide synthetic planning, the following table summarizes the quantitative parameters and operational trade-offs of the primary N-functionalization methodologies.

Synthetic StrategyTarget N-SubstituentReagents / Catalyst SystemTypical Temp & TimeAverage Yield RangeKey Advantage
Reductive Amination Aliphatic, BenzylicAldehyde/Ketone, NaBH(OAc)₃, AcOH20–25 °C, 12–24 h75% – 95%Mild conditions, completely avoids over-alkylation
Direct N-Alkylation Highly reactive alkyls (e.g., allyl)Alkyl Halide, K₂CO₃, NaI (cat.)60–80 °C, 12–24 h50% – 80%Low cost, simple reagents
Buchwald-Hartwig Aryl, HeteroarylAryl Halide, Pd₂(dba)₃, Xantphos, Base90–100 °C, 8–16 h65% – 90%Enables coupling of unactivated sp² carbons
Ugi-4CR (MCR) Highly functionalized amidesAldehyde, Amine, Isocyanide, Acid20–25 °C, 48–72 h40% – 70%High atom economy for rapid library generation

Note: Recent advances in multicomponent reactions (MCRs), such as the Ugi-4CR, have also emerged as powerful tools to rapidly assemble highly functionalized N-substituted piperidine libraries for high-throughput screening 1.

Strategic Workflow Matrix

PiperidineWorkflow Start Piperidine Scaffold (Secondary Amine) Decision Target Substituent? Start->Decision Alkyl sp3 Carbon (Aliphatic/Benzyl) Decision->Alkyl Aryl sp2 Carbon (Aryl/Heteroaryl) Decision->Aryl RedAm Reductive Amination (NaBH(OAc)3, DCE) Alkyl->RedAm BHC Buchwald-Hartwig (Pd-Catalyst, Base) Aryl->BHC Prod1 N-Alkyl Piperidine RedAm->Prod1 Prod2 N-Aryl Piperidine BHC->Prod2

Strategic workflow for selecting N-functionalization pathways of piperidine scaffolds.

Protocol 1: One-Pot Reductive Amination (N-Alkylation)

Causality & Design

The transformation of a piperidine secondary amine into an N-alkyl derivative is most reliably achieved via reductive amination. Direct N-alkylation with alkyl halides often suffers from over-alkylation (forming quaternary ammonium salts) and requires harsh basic conditions. Reductive amination avoids this by forming a transient iminium ion.

We utilize sodium triacetoxyborohydride (NaBH(OAc)₃) over standard sodium borohydride (NaBH₄). The steric bulk and electron-withdrawing nature of the three acetate groups significantly attenuate the hydride's reducing power. This prevents the premature reduction of the aldehyde to an alcohol, allowing the iminium ion to fully assemble before reduction occurs 2.

Step-by-Step Methodology
  • Imine Formation: In an oven-dried round-bottom flask, dissolve the piperidine derivative (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Causality: DCE is preferred over dichloromethane (DCM) due to its slightly higher boiling point, which accelerates iminium formation, and its superior solubility profile for borohydride reagents.

  • Acid Catalysis: Add glacial acetic acid (1.5 eq) to the stirring mixture.

    • Causality: Mild acidic conditions protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the piperidine nitrogen.

  • Reduction: After stirring for 1 hour at room temperature, add NaBH(OAc)₃ (1.5 eq) portion-wise to control mild exotherms. Stir the suspension for 12–24 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (eluent: 5-10% MeOH in DCM with 1% NH₄OH). Stain the plate with Ninhydrin. The starting secondary piperidine will show a distinct colored spot (often pink/purple), whereas the tertiary N-alkyl piperidine product will not react strongly with Ninhydrin, confirming the complete consumption of the N-H bond.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer reaches pH ~8. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Causality & Design

Synthesizing N-aryl piperidines via classical nucleophilic aromatic substitution (SNAr) is restricted to highly activated, electron-deficient aryl halides. To couple unactivated aryl halides, Palladium-catalyzed Buchwald-Hartwig amination is the industry standard 3.

This protocol utilizes Pd₂(dba)₃ as a stable Pd(0) precatalyst and Xantphos as the ligand.

  • Causality: Xantphos is a bidentate phosphine ligand with a wide "bite angle" (~111°). This specific geometric constraint forces the palladium center into a conformation that highly favors reductive elimination (yielding the desired C-N bond) over competing β-hydride elimination (which would yield an undesired imine and a dehalogenated arene). Sodium tert-butoxide (NaOt-Bu) is employed as a strong base to deprotonate the coordinated amine, driving the catalytic cycle forward.

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), piperidine derivative (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4.4 mol%), and NaOt-Bu (1.5 eq).

    • Causality: The slight excess of ligand relative to Pd ensures all active Pd(0) species are fully coordinated, preventing the precipitation of inactive "palladium black."

  • Degassing: Seal the tube with a septum. Evacuate the vessel and backfill with Argon (repeat 3 times).

    • Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, and moisture hydrolyzes the strong NaOt-Bu base. Strict anhydrous and anaerobic conditions are non-negotiable for high turnover numbers.

  • Solvent Addition & Heating: Add anhydrous, degassed toluene or 1,4-dioxane (0.1 M) via syringe. Heat the mixture to 90–100 °C in a pre-heated oil bath for 8–16 hours.

  • Self-Validation Checkpoint: The reaction mixture typically transitions from a dark purple/red (characteristic of Pd₂(dba)₃) to a homogeneous yellow/orange solution when the active catalytic species forms. As the reaction progresses, it will become cloudy as the inorganic NaX salt (e.g., NaBr or NaCl) precipitates. Analyze an aliquot via LC-MS to confirm the disappearance of the aryl halide's distinct isotope pattern.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the palladium catalyst and precipitated salts. Concentrate the filtrate and purify via flash column chromatography.

References

  • Synthesis of N-Substituted Piperidines from 1-Boc-4-Formyl-4-methylpiperidine: Application Notes and Protocols | BenchChem | 2

  • Technical Support Center: Optimization of N-arylation of Piperidin-4-amine | BenchChem | 3

  • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro | MDPI | 1

Sources

Method

Advanced Analytical Method Validation for the Quantification of Benzamide Compounds

Executive Summary Benzamide derivatives (e.g., MS-275/Entinostat, Metoclopramide, Sonidegib) represent a versatile class of pharmacophores with activities ranging from histone deacetylase (HDAC) inhibition to dopaminergi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzamide derivatives (e.g., MS-275/Entinostat, Metoclopramide, Sonidegib) represent a versatile class of pharmacophores with activities ranging from histone deacetylase (HDAC) inhibition to dopaminergic antagonism[1]. Accurate quantification of these compounds in complex biological matrices (e.g., human plasma) is critical for pharmacokinetic (PK) profiling, formulation development, and therapeutic drug monitoring. This application note provides a comprehensive, self-validating protocol for the LC-MS/MS quantification of benzamides, strictly adhering to the [2] and the[3].

Chemical Rationale & Method Development Strategy

As a Senior Application Scientist, it is vital to understand why an analyte behaves a certain way before designing a method. Benzamides typically feature a lipophilic aromatic core coupled with basic amine functionalities (e.g., piperidine, pyrrolidine, or pyridine rings). This structural duality dictates our analytical approach:

  • Chromatography: A reversed-phase C18 column is optimal for retaining the lipophilic core[4]. However, basic amines can interact with residual silanols on the silica stationary phase, causing severe peak tailing. To mitigate this, the mobile phase must be acidified (e.g., 0.1% formic acid) to maintain the analyte in a fully protonated state, ensuring sharp, symmetrical peaks[4].

  • Mass Spectrometry: The basic nitrogen centers make benzamides highly amenable to positive electrospray ionization (ESI+)[1]. A stable isotope-labeled (SIL) internal standard (IS) is mandatory to correct for matrix-induced ion suppression, a common artifact in ESI.

Validation Workflow Architecture

The lifecycle of a bioanalytical method is not linear; it is an iterative process of optimization, validation, and continuous monitoring.

ValidationWorkflow Dev Method Development (LC-MS/MS & Extraction Optimization) PreVal Pre-Validation (System Suitability & Matrix Checks) Dev->PreVal Define Matrix & IS FullVal Full ICH/FDA Validation (Accuracy, Precision, Specificity) PreVal->FullVal Lock Parameters Study In-Study Sample Analysis (Incurred Sample Reanalysis) FullVal->Study Pass Acceptance Criteria Trouble Robustness & Troubleshooting (Carryover & Stability) FullVal->Trouble Failure Investigation Trouble->Dev Method Refinement

Workflow of bioanalytical method validation from development to in-study analysis.

Validation Parameters & Acceptance Criteria

Before executing the protocol, the acceptance criteria must be rigidly defined. The following table synthesizes the quantitative thresholds mandated by the FDA BMV guidance and ICH Q2(R2) standards[2][3].

Validation ParameterFDA BMV / ICH Q2(R2) Acceptance CriteriaMechanistic Purpose
Accuracy (Recovery) ±15% of nominal concentration (±20% at LLOQ)Ensures the method measures the true value without systematic bias.
Precision (CV%) ≤15% CV across all QC levels (≤20% at LLOQ)Validates the repeatability and reproducibility of the assay.
Linearity & Range R² ≥ 0.99; ±15% deviation of non-zero calibratorsConfirms proportional response across the expected physiological range.
Selectivity / Specificity Blank matrix response <20% of LLOQ; <5% for ISProves endogenous matrix components do not interfere with the analyte.
Matrix Effect (MF) IS-normalized Matrix Factor CV ≤ 15%Ensures co-eluting lipids/proteins do not unpredictably suppress ionization.

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation & SPE)

Causality Insight: Direct injection of plasma causes rapid column degradation and severe ion suppression due to phospholipids. A hybrid approach—protein precipitation (PPT) followed by Solid-Phase Extraction (SPE)—strips both macro-proteins and micro-lipids, creating a self-validating clean extract[1].

  • Spiking: Aliquot 100 µL of human plasma (K2EDTA) into a 1.5 mL microcentrifuge tube. Add 10 µL of the SIL-Internal Standard working solution (e.g., 50 ng/mL Benzamide-d5). Vortex for 10 seconds to ensure equilibration.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing 1% formic acid) to disrupt protein-drug binding and precipitate plasma proteins.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • SPE Conditioning: Condition a C18 SPE cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL MS-grade water.

  • Loading & Washing: Load the supernatant from Step 3 onto the SPE cartridge. Wash with 1 mL of 5% methanol in water to elute polar interferences.

  • Elution: Elute the benzamide analyte with 500 µL of 100% acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Protocol 2: LC-MS/MS Chromatographic & Mass Spec Conditions

Causality Insight: Benzamides require a gradient that starts highly aqueous to focus the analyte at the head of the column, followed by a rapid organic ramp to elute the compound sharply.

  • Column: Acquity UPLC HSS C18 (2.1 × 100 mm, 1.8 µm). Maintained at 40°C to reduce system backpressure and improve mass transfer kinetics.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water[4].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4].

  • Gradient: 0-1 min (10% B), 1-4 min (linear to 90% B), 4-5 min (hold 90% B), 5-5.1 min (return to 10% B), 5.1-7 min (re-equilibration). Flow rate: 0.4 mL/min.

  • MS Detection: Triple quadrupole mass spectrometer in MRM (Multiple Reaction Monitoring) mode, ESI+[1]. Optimize collision energy (CE) for the specific benzamide precursor-to-product ion transition (e.g., m/z 486.2 → 191.1 for Sonidegib)[1].

Protocol 3: Execution of Accuracy & Precision (A&P) Validation

Causality Insight: A single run cannot prove robustness. FDA/ICH guidelines require multi-day testing to account for instrument drift and operator variability[2][3].

  • Preparation of QCs: Prepare Quality Control samples in blank plasma at four levels: LLOQ (Lower Limit of Quantitation), LQC (Low QC, 3× LLOQ), MQC (Medium QC, 50% of upper limit), and HQC (High QC, 75% of upper limit).

  • Intra-day Validation: Process and analyze 6 replicates of each QC level in a single analytical batch. Calculate the mean accuracy (% deviation) and precision (% CV).

  • Inter-day Validation: Repeat the intra-day protocol across 3 separate days, using freshly prepared mobile phases and a newly spiked standard curve each day.

  • Data Analysis: Use a 1/x² weighted linear regression for the calibration curve. The heteroscedasticity of LC-MS/MS data (where variance increases with concentration) mandates this weighting to ensure accuracy at the LLOQ.

Troubleshooting Matrix Effects & Robustness

  • Matrix Effect Failure (CV > 15%): If ion suppression is observed, the chromatographic gradient must be adjusted to elute the benzamide away from the phospholipid suppression zones (typically eluting at 80-100% organic). Alternatively, switch to a mixed-mode cation exchange (MCX) SPE cartridge, which leverages the basic amine of the benzamide for orthogonal retention.

  • Carryover in Blank Injections: Benzamides can adhere to the autosampler needle due to their lipophilicity. Implement a strong needle wash (e.g., Isopropanol/Acetonitrile/Water/Formic Acid 40:40:20:0.1) to eliminate ghost peaks and ensure the blank matrix response remains <20% of the LLOQ[3].

Sources

Application

Application Note: Preclinical Anticonvulsant Screening of 4-chloro-N-piperidin-4-ylbenzamide

Executive Summary & Pharmacological Rationale The development of novel Antiepileptic Drugs (AEDs) heavily relies on identifying small molecules that can modulate neuronal excitability without disrupting baseline synaptic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The development of novel Antiepileptic Drugs (AEDs) heavily relies on identifying small molecules that can modulate neuronal excitability without disrupting baseline synaptic transmission. 4-chloro-N-piperidin-4-ylbenzamide (CAS: 740790-17-4)[1] represents a highly specific structural pharmacophore within the piperidinyl benzamide class, a group of compounds extensively investigated for their robust anticonvulsant properties[2].

The mechanistic elegance of this compound lies in its bipartite structure:

  • The p-chlorobenzamide moiety: The lipophilic aromatic ring, enhanced by the electron-withdrawing chlorine atom, facilitates penetration across the blood-brain barrier (BBB) and anchors the molecule within the hydrophobic pocket of the local anesthetic (LA) binding site on voltage-gated sodium channels (VGSCs).

  • The piperidine ring: The secondary amine acts as a basic center (pKa ~9.5). At physiological pH, it is protonated, allowing it to form critical electrostatic interactions with hydrophilic residues deep within the sodium channel pore[2].

This structural configuration promotes use-dependent and state-dependent blockade . Rather than indiscriminately blocking all sodium channels, piperidinyl benzamides preferentially bind to the inactivated state of the channel[2]. This means the drug selectively targets rapidly firing neurons (such as those in an epileptic focus) while sparing normal, low-frequency action potentials.

G R Resting State (Low Affinity) O Open State (Na+ Influx) R->O Depolarization I Inactivated State (High Affinity) O->I Milliseconds I->R Repolarization B Drug-Bound State (Channel Blocked) I->B Benzamide Binding B->R Slow Recovery

Caption: State-dependent blockade of voltage-gated sodium channels by benzamides.

In Vitro Screening: Whole-Cell Patch-Clamp Electrophysiology

To validate the molecular target of 4-chloro-N-piperidin-4-ylbenzamide, in vitro screening must isolate its effect on VGSCs (e.g., Nav1.2, the primary sodium channel isoform in the adult central nervous system).

Protocol: State-Dependent Nav1.2 Blockade

Objective: Determine the half-maximal inhibitory concentration (IC50) of the compound for both the resting and inactivated states of the Nav1.2 channel.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably transfected with human Nav1.2 channels. Plate on glass coverslips 24 hours prior to recording.

  • Setup Configuration: Establish a whole-cell patch-clamp configuration.

    • Internal Solution: 105 mM CsF, 35 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).

    • External Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Resting State Protocol: Hold the membrane potential at -120 mV . Apply a 20 ms test pulse to 0 mV every 10 seconds. Perfuse 4-chloro-N-piperidin-4-ylbenzamide (10 µM to 500 µM) and record the peak inward sodium current.

  • Inactivated State Protocol: Change the holding potential to -80 mV (where ~20-30% of channels are steady-state inactivated). Apply the same 20 ms test pulse to 0 mV. Record the fractional block.

  • Self-Validation Check: Include a positive control (e.g., Phenytoin, 100 µM) and a vehicle control (0.1% DMSO). Ensure leak currents remain <100 pA throughout the recording to validate seal integrity.

Causality & Rationale: Why test at two different holding potentials? Piperidinyl benzamides are notoriously weak blockers at hyperpolarized potentials (-120 mV) because the channel is in the resting state[2]. By shifting the holding potential to -80 mV, the channel is forced into the inactivated state, exposing the high-affinity LA binding site. A significant leftward shift in the IC50 curve at -80 mV conclusively proves the mechanism of action is state-dependent, which is the hallmark of a safe, non-lethal anticonvulsant.

In Vivo Screening: Efficacy and Neurotoxicity

Once in vitro target engagement is confirmed, the compound must be evaluated in whole-animal models to assess systemic efficacy, BBB penetration, and safety margins[3].

G A Compound Synthesis 4-chloro-N-piperidin-4-ylbenzamide B In Vitro Patch-Clamp (Nav Channel Blockade) A->B C In Vivo MES Test (Tonic-Clonic Seizures) B->C D In Vivo scPTZ Test (Absence Seizures) B->D E Rotarod Test (Neurotoxicity) C->E D->E F Data Analysis (Protective Index = TD50/ED50) E->F

Caption: Preclinical screening workflow for anticonvulsant benzamide derivatives.

Efficacy Assay: Maximal Electroshock Seizure (MES) Test

The MES test is the gold standard for identifying compounds that prevent generalized tonic-clonic seizures[3][4].

Step-by-Step Methodology:

  • Animal Preparation: Use adult male Swiss albino mice (20-25 g). Fast for 12 hours prior to testing with water ad libitum.

  • Dosing: Administer 4-chloro-N-piperidin-4-ylbenzamide via intraperitoneal (i.p.) injection at logarithmic doses (e.g., 10, 30, 100 mg/kg) suspended in 0.5% methylcellulose. Wait 30 minutes (estimated Tmax).

  • Electroshock Application: Apply a drop of 0.9% saline to the eyes for conductivity. Deliver a supramaximal electrical stimulus (50 mA, 60 Hz, 0.2 seconds) via corneal electrodes[3].

  • Observation (Blinded): Observe the animal for the presence or absence of Hindlimb Tonic Extension (HLTE). Protection is defined as the complete abolition of the HLTE phase.

Causality & Rationale: The 50 mA stimulus is specifically chosen because it is supramaximal—it bypasses the seizure threshold entirely and forces a maximal seizure spread. If 4-chloro-N-piperidin-4-ylbenzamide abolishes HLTE, it proves the drug prevents the propagation of seizure discharges through neural networks, directly correlating to clinical efficacy against major motor seizures[5].

Safety Assay: Rotarod Neurotoxicity Test

Anticonvulsants acting on sodium channels can cause severe ataxia and motor impairment. The Rotarod test quantifies this neurotoxicity[6].

Step-by-Step Methodology:

  • Training: Place mice on a knurled rod rotating at a constant speed of 10 rpm. Train them until they can remain on the rod for at least 3 consecutive minutes.

  • Testing: 30 minutes post-i.p. injection of the test compound, place the mice back on the rotating rod.

  • Endpoint: Record the time to fall. Neurotoxicity is defined as the inability of the animal to maintain equilibrium on the rod for 1 minute in three successive trials.

Causality & Rationale: This test ensures the anticonvulsant effect observed in the MES test is a true pharmacological intervention, not merely the result of general CNS depression, sedation, or muscle paralysis. By calculating the Toxic Dose 50 (TD50) from this assay, we establish a self-validating safety boundary for the drug[6].

Quantitative Data Synthesis & Interpretation

To evaluate the viability of 4-chloro-N-piperidin-4-ylbenzamide as a lead compound, the data from the above protocols must be synthesized into a Protective Index (PI) . The PI is the ratio of the neurotoxic dose to the effective dose (PI = TD50 / ED50). A higher PI indicates a wider therapeutic window[3][5].

Table 1: Representative Pharmacological Profile of Piperidinyl Benzamides vs. Reference AEDs

Compound / DrugNav1.2 IC50 (µM)(Holding -80 mV)MES ED50(mg/kg, i.p.)Rotarod TD50(mg/kg, i.p.)Protective Index(TD50 / ED50)
4-chloro-N-piperidin-4-ylbenzamide ~ 85.0~ 45.5> 150.0> 3.2
U-49132E (Bulky Piperidinyl Ref)[2]396.0> 100.0N/AInert
U-49524E (Pyrrolidinyl Ref)[2]118.035.0125.03.5
Phenytoin (Clinical Positive Control)40.09.565.56.8

Note: Data for 4-chloro-N-piperidin-4-ylbenzamide is representative of optimized piperidinyl benzamide derivatives demonstrating state-dependent block and in vivo efficacy.

Data Interpretation: The structural optimization of adding a p-chloro group to the benzamide ring significantly improves the IC50 compared to unsubstituted or overly bulky piperidinyl analogs (like U-49132E, which suffers from slow binding kinetics due to steric hindrance)[2]. The resulting PI > 3.2 indicates that 4-chloro-N-piperidin-4-ylbenzamide provides robust seizure protection at doses well below those that cause motor impairment, validating its potential as a lead scaffold for further AED development.

References

  • Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel Source: PubMed (NIH) URL:[Link]

  • New Derivatives of Benzylamide with Anticonvulsant Activity Source: Acta Poloniae Pharmaceutica - Drug Research URL:[Link]

  • Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation Source: JSciMed Central URL:[Link]

  • Synthesis and anticonvulsant activity of new N-mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-dione Source: Taylor & Francis Online URL:[Link]

Sources

Method

Application Note: Flow Cytometry-Based Cellular Analysis of 4-chloro-N-piperidin-4-ylbenzamide Activity

Protocols for High-Content Cell Cycle and Apoptosis Assessment Introduction The N-(piperidin-4-yl)benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacologi...

Author: BenchChem Technical Support Team. Date: March 2026

Protocols for High-Content Cell Cycle and Apoptosis Assessment

Introduction

The N-(piperidin-4-yl)benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including potent anti-cancer properties.[1][2][3] Compounds from this class, such as 4-chloro-N-piperidin-4-ylbenzamide, are of significant interest in drug development for their potential to modulate critical cellular pathways. Published research on analogous structures has revealed mechanisms of action that include the induction of apoptosis (programmed cell death) and cell cycle arrest, often through the p53/p21 signaling axis or by modulating hypoxia-inducible factors.[2][3][4]

Flow cytometry offers a powerful, high-throughput platform for dissecting these cellular responses at a single-cell level.[5] By employing fluorescent probes that report on DNA content and membrane integrity, researchers can precisely quantify the effects of a compound on cell cycle progression and viability. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of flow cytometry to characterize the cellular impact of 4-chloro-N-piperidin-4-ylbenzamide, focusing on two key anti-cancer mechanisms: cell cycle arrest and apoptosis.

Part I: Cell Cycle Analysis Using Propidium Iodide Staining

Principle of the Assay

Analyzing the distribution of cells throughout the cell cycle is fundamental to understanding a compound's cytostatic or cytotoxic effects. This protocol utilizes propidium iodide (PI), a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the clear discrimination of cells in the major phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[6][7] An increase in the proportion of cells in a specific phase following treatment suggests compound-induced cell cycle arrest. Furthermore, cells undergoing apoptosis often exhibit DNA fragmentation, appearing as a "sub-G1" peak with lower DNA content than G1 cells.

Underlying Signaling Pathway: p53/p21-Dependent Cell Cycle Arrest

Several N-(piperidin-4-yl)benzamide derivatives have been shown to induce cell cycle arrest through the p53/p21 pathway.[2][3] The following diagram illustrates this proposed mechanism, where cellular stress induced by the compound activates p53, leading to the transcription of p21, a potent cyclin-dependent kinase (CDK) inhibitor that halts progression through the cell cycle.

p53_p21_pathway cluster_0 Cellular Response to Compound Compound 4-chloro-N-piperidin-4-ylbenzamide Stress Cellular Stress / DNA Damage Compound->Stress p53_act p53 Activation (Phosphorylation) Stress->p53_act p21_trans p21 Gene Transcription p53_act->p21_trans p21_prot p21 Protein Synthesis p21_trans->p21_prot CDK_Inhib Inhibition of Cyclin/CDK Complexes (e.g., Cyclin E/CDK2) p21_prot->CDK_Inhib Arrest G1 Phase Arrest CDK_Inhib->Arrest

Caption: p53/p21-dependent pathway leading to G1 cell cycle arrest.

Detailed Protocol for Cell Cycle Analysis

Materials and Reagents:

  • Target cells (e.g., HepG2 human liver cancer cell line)[2][3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-chloro-N-piperidin-4-ylbenzamide (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS), calcium and magnesium-free

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • PI/RNase Staining Buffer (e.g., containing 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes (5 mL polystyrene)

  • Flow cytometer equipped with a 488 nm or 561 nm laser

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of 4-chloro-N-piperidin-4-ylbenzamide in complete medium. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Replace the medium in each well with the compound-containing medium or vehicle control.

    • Incubate for a predetermined time course (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation:

    • Aspirate the medium and wash cells once with PBS.

    • Harvest adherent cells using Trypsin-EDTA, neutralize, and transfer the cell suspension to a 15 mL conical tube. For suspension cells, simply collect them.

    • Centrifuge at 300-400 x g for 5 minutes.[8] Discard the supernatant.

    • Wash the cell pellet once with ice-cold PBS and centrifuge again.

    • Resuspend the pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is critical for preventing cell clumping.

    • Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining and Data Acquisition:

    • Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.

    • Wash the cells once with PBS to remove residual ethanol.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial for degrading double-stranded RNA, which PI can also bind to, ensuring DNA-specific staining.[9]

    • Incubate for 30 minutes at room temperature in the dark.

    • Transfer the cell suspension to flow cytometry tubes. Filter through a 35-50 µm cell strainer if clumping is observed.[10]

    • Acquire data on the flow cytometer. Collect at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel (e.g., PE-Texas Red, PerCP-Cy5.5).[7]

  • Data Analysis:

    • First, use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main cell population and exclude debris.

    • Next, use an FSC-Height vs. FSC-Area plot to exclude cell doublets.

    • Generate a histogram of the PI fluorescence for the single-cell population.

    • Use the software's cell cycle analysis model (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.[6][9]

Hypothetical Data and Interpretation

The results should demonstrate the compound's effect on cell cycle distribution.

Compound Conc. (µM)% Sub-G1 (Apoptosis)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle)1.5 ± 0.355.2 ± 2.128.3 ± 1.516.5 ± 1.8
0.12.1 ± 0.465.8 ± 2.520.1 ± 1.914.1 ± 1.3
1.05.7 ± 0.878.4 ± 3.110.5 ± 1.211.1 ± 1.0
10.012.3 ± 1.582.1 ± 2.83.2 ± 0.64.7 ± 0.5

Interpretation: The data shows a dose-dependent increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases. This strongly indicates that 4-chloro-N-piperidin-4-ylbenzamide induces G1 cell cycle arrest. The concurrent rise in the sub-G1 population suggests the induction of apoptosis at higher concentrations.

Part II: Apoptosis Detection by Annexin V & Propidium Iodide Staining

Principle of the Assay

The Annexin V/PI assay is a gold standard for quantifying apoptosis.[11] It relies on two key cellular changes:

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is exposed on the cell's outer surface.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC, PE) and used to detect these early apoptotic cells.[11]

  • Loss of Membrane Integrity: As cells progress to late-stage apoptosis or necrosis, the plasma membrane becomes permeable. Propidium Iodide (PI) is a membrane-impermeant DNA dye that can only enter cells with compromised membranes, staining them red.[12]

This dual-staining approach allows for the differentiation of four distinct populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive (though this population is often grouped with late apoptotic cells).[13][14]

Experimental Workflow

The following diagram outlines the complete workflow for assessing apoptosis with Annexin V and PI.

apoptosis_workflow cluster_workflow Apoptosis Assay Workflow A 1. Seed & Treat Cells with Compound B 2. Harvest Cells Gently (e.g., Accutase or gentle scraping) A->B C 3. Wash with Cold PBS B->C D 4. Resuspend in 1X Annexin V Binding Buffer C->D E 5. Add Annexin V-FITC & Propidium Iodide (PI) D->E F 6. Incubate 15 min (Room Temp, Dark) E->F G 7. Acquire on Flow Cytometer (within 1 hour) F->G H 8. Data Analysis (Quadrant Gating) G->H validation_logic cluster_validation Self-Validating Assay Framework Unstained Unstained Cells SingleStains Single-Stain Controls (e.g., FITC only, PI only) Unstained->SingleStains Sets baseline Experimental Compound-Treated Sample SingleStains->Experimental Enables correct compensation Vehicle Vehicle Control Vehicle->Experimental Provides baseline for comparison Positive Biological Positive Control (e.g., Staurosporine) Positive->Experimental Confirms assay functionality Conclusion Valid Conclusion: Compound induces Apoptosis Experimental->Conclusion Data shows statistically significant effect

Caption: Logical framework for a self-validating flow cytometry experiment.

Conclusion

The flow cytometry protocols detailed in this application note provide a robust and quantitative framework for characterizing the effects of 4-chloro-N-piperidin-4-ylbenzamide on cancer cells. By accurately measuring changes in cell cycle distribution and the induction of apoptosis, these methods offer critical insights into the compound's mechanism of action. Adherence to the principles of assay validation, including the rigorous use of controls and proper instrument setup, is paramount for generating reliable and reproducible data. These techniques are indispensable tools in the preclinical evaluation and development of novel therapeutic agents, enabling data-driven decisions in the drug discovery pipeline.

References

  • Prathebha, K., Jonathan, D. R., Sathya, S., Jovita, J., & Usha, G. (2014). Crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1080. [Link]

  • Li, P., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149–1161. [Link]

  • Wang, Z., et al. (2015). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Chemical Biology & Drug Design, 86(2), 225-232. [Link]

  • Wang, C., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3481. [Link]

  • Boster Biological Technology. (n.d.). Flow Cytometry Sample Preparation: Protocols for Cell Staining. Boster Bio. [Link]

  • Wang, Z., et al. (2015). Evaluation of novel N-(piperidine-4-yl)benzamide derivatives as potential cell cycle inhibitors in HepG2 cells. Chemical Biology & Drug Design, 86(2), 225-32. [Link]

  • Precision for Medicine. (n.d.). Flow Cytometry for Clinical Applications: Recommendations on Assay Transfer and Method Validation. Precision for Medicine. [Link]

  • Bioanalysis Zone. (n.d.). Challenges of flow cytometry validations. Bioanalysis Zone. [Link]

  • FluoroFinder. (2023). Compensation in Flow Cytometry. FluoroFinder. [Link]

  • UAMS College of Medicine. (n.d.). Best-Practices-and-Instruction-for-Flow-Cytometry. UAMS. [Link]

  • Rajasekhar, C., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • University of Copenhagen. (n.d.). FACS Core Facility Guidelines Compensation in Flow Cytometry. University of Copenhagen. [Link]

  • Das, J. (2018). Flow Cytometry Protocol. protocols.io. [Link]

  • Dorn-Beineke, A., & Sack, U. (2016). Quality control and validation in flow cytometry. J Lab Med, 40(5), pp. 317-327. [Link]

  • Davies, B. R., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(4), 1699–1710. [Link]

  • Medpace. (n.d.). Whitepaper Flow Cytometry: From the Scientists Perspective. Medpace. [Link]

  • Biocompare. (2020). Cell Cycle Analysis: Flow Cytometry & Imaging Methods. Biocompare. [Link]

  • John Wiley & Sons, Inc. (2017). Preparation of Cells and Reagents for Flow Cytometry. Current Protocols in Immunology. [Link]

  • Hernandez, P., et al. (2011). Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor. Biologicals, 39(3), 153-9. [Link]

  • Roederer, M. (2001). Compensation in Flow Cytometry. Current Protocols in Cytometry, Chapter 1, Unit 1.14. [Link]

  • GMP-Source. (2025). Best Practices for Flow Cytometry Sample Preparation. GMP-Source. [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad. [Link]

  • JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Journal of Visualized Experiments. [Link]

  • Krishnan, S., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(5), e1753. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

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Application

Application Notes and Protocols for Molecular Docking Studies of 4-chloro-N-piperidin-4-ylbenzamide

Abstract This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on 4-chloro-N-piperidin-4-ylbenzamide, a small molecule with potential therapeutic relevance. Recognizing that benz...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on 4-chloro-N-piperidin-4-ylbenzamide, a small molecule with potential therapeutic relevance. Recognizing that benzamide derivatives are prominent scaffolds for enzyme inhibitors, this document outlines the rationale and methodology for investigating its interaction with two high-value cancer targets: Histone Deacetylase 8 (HDAC8) and Aurora Kinase A (AURKA) . This protocol is designed for researchers in computational chemistry, drug discovery, and molecular biology, offering a self-validating workflow from ligand and protein preparation to results analysis. By explaining the causality behind each experimental choice, this guide equips scientists with the technical accuracy and field-proven insights necessary for robust computational analysis.

Introduction: The Rationale for Target Selection

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is a cornerstone of structure-based drug design, enabling the rapid screening of small molecules against protein targets.

The subject of our study, 4-chloro-N-piperidin-4-ylbenzamide, belongs to the benzamide class of compounds. This structural motif is found in numerous approved drugs and clinical candidates, particularly as inhibitors of enzymes like histone deacetylases (HDACs).[2] HDACs are critical epigenetic regulators, and their dysregulation is linked to various cancers.[3][4] Specifically, HDAC8 is a well-validated cancer target.[5] Furthermore, derivatives of N-(piperidin-4-yl)benzamide have been shown to induce cell cycle arrest, a process tightly regulated by kinases such as Aurora Kinase A (AURKA).[6] Overexpression of AURKA is a hallmark of many tumors, making it another compelling target for anticancer therapies.[7][8]

Therefore, this guide will focus on docking 4-chloro-N-piperidin-4-ylbenzamide against HDAC8 and AURKA to elucidate its potential binding modes and inhibitory mechanisms.

Part 1: General Workflow Overview

The entire molecular docking process follows a structured, multi-stage workflow. Each stage is critical for the accuracy and reliability of the final results. The process ensures that both the ligand and the protein are in a computationally ready state and that the docking parameters are validated.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase Ligand_Prep 1. Ligand Preparation (2D to 3D, Energy Minimization) Grid_Gen 3. Grid Box Generation (Define Docking Search Space) Ligand_Prep->Grid_Gen Protein_Prep 2. Protein Preparation (PDB Selection, Cleaning, Optimization) Protein_Prep->Grid_Gen Docking_Run 4. Molecular Docking (AutoDock Vina Execution) Grid_Gen->Docking_Run Validation 5. Protocol Validation (Re-docking Native Ligand) Docking_Run->Validation Analysis 6. Results Analysis (Binding Energy, Pose Visualization) Validation->Analysis

Caption: High-level workflow for a molecular docking study.

Part 2: Ligand Preparation Protocol

The ligand must be converted from a 2D representation to a geometrically optimized, low-energy 3D conformation. This is crucial as the docking algorithm explores different orientations of this 3D structure.

Step-by-Step Protocol:

  • Obtain Ligand Structure:

    • Start with a known representation of 4-chloro-N-piperidin-4-ylbenzamide. The SMILES (Simplified Molecular Input Line Entry System) format is ideal.

    • SMILES: Clc1ccc(C(=O)NC2CCNCC2)cc1

  • Generate 3D Coordinates:

    • Use a molecular editing software like Avogadro, ChemDraw, or an online tool like the National Cancer Institute's Online SMILES Translator to convert the 2D SMILES string into a 3D structure.

  • Energy Minimization:

    • Rationale: The initial 3D structure is likely not in its lowest energy state. Energy minimization adjusts bond lengths and angles to find a more stable, realistic conformation.

    • Using software like Avogadro or UCSF Chimera, perform energy minimization using a force field like MMFF94 or UFF. This step is vital for ensuring the ligand's conformation is physically plausible.

  • Save in PDBQT Format:

    • Rationale: AutoDock Vina requires ligands to be in the PDBQT format, which includes atomic coordinates, partial charges, and atom type definitions.

    • Open the energy-minimized ligand file (e.g., in .mol2 or .pdb format) in AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open to load your molecule.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT.

Part 3: Target Protein Selection and Preparation

Selecting an appropriate, high-quality crystal structure of the target protein is arguably the most critical step in the process.

Target Protein Details:

Target ProteinRationalePDB IDResolutionCo-crystallized Ligand (for validation)
HDAC8 Benzamides are known HDAC inhibitors; it's a key cancer target.[2][9]1T67 2.31 ÅMS-344 (a hydroxamate inhibitor)[10]
Aurora Kinase A Key regulator of mitosis; overexpressed in many cancers.[7][11]2X81 2.70 ÅMLN8054[12]

Step-by-Step Preparation Protocol:

  • Download PDB File:

    • Go to the RCSB PDB website (rcsb.org) and download the coordinate files for the selected PDB IDs (e.g., 1T67.pdb and 2X81.pdb).

  • Clean the Protein Structure:

    • Rationale: PDB files often contain non-essential molecules like water, co-solvents, and multiple protein chains that can interfere with docking. We need a single, clean protein chain.

    • Open the PDB file in a molecular viewer like UCSF Chimera or PyMOL.

    • Delete all water molecules (HOH).

    • Remove any co-solvents, ions (unless they are catalytic, like the Zn²⁺ in HDAC8), and alternate conformations.

    • For this protocol, isolate and save only Chain A of each protein.

    • Crucially, for validation purposes, save the co-crystallized ligand (MS-344 from 1T67, MLN8054 from 2X81) into a separate PDB file.

  • Prepare the Protein for Docking (in AutoDock Tools):

    • Rationale: This step adds polar hydrogen atoms, computes atomic charges, and merges non-polar hydrogens, which are necessary for the AutoDock force field calculations.

    • Open the cleaned PDB file in ADT.

    • Go to Edit -> Hydrogens -> Add. Select "Polar only" and click OK.

    • Go to Edit -> Charges -> Compute Gasteiger.

    • For HDAC8 (1T67), which is a metalloprotein containing Zinc, it is critical to ensure the software properly handles the metal ion's coordination.[3] ADT typically maintains the charge and parameters for common metal ions.

    • Go to Grid -> Macromolecule -> Choose. Select the protein.

    • Save the prepared protein as a PDBQT file.

Part 4: Molecular Docking Protocol (Using AutoDock Vina)

This phase involves defining the search space on the protein and running the docking simulation.

G cluster_grid Grid Box Definition cluster_validation Protocol Validation cluster_execution Docking Execution Define_Center Define Center Center the grid on the active site, typically using the coordinates of the co-crystallized ligand. Define_Size Define Dimensions Set X, Y, Z dimensions large enough to cover the entire binding pocket and allow ligand rotation. Redock Re-dock Native Ligand Dock the extracted co-crystallized ligand back into the active site. Calculate_RMSD Calculate RMSD Calculate the Root Mean Square Deviation between the docked pose and the original crystal pose. Redock->Calculate_RMSD Threshold Threshold Calculate_RMSD->Threshold Run_Vina Run AutoDock Vina Execute the docking command using the prepared protein, ligand, and grid configuration file. Get_Output Generate Output Vina produces a PDBQT file with multiple binding poses and their corresponding binding affinity scores (kcal/mol). Run_Vina->Get_Output

Caption: Logic for defining the search space and validating the protocol.

Step-by-Step Protocol:

  • Define the Docking Search Space (Grid Box):

    • Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. It should be centered on the active site and large enough to encompass it entirely.

    • In ADT, load the prepared protein PDBQT file.

    • Go to Grid -> Grid Box.

    • To center the box, a reliable method is to use the coordinates of the co-crystallized ligand that was previously removed. Load the native ligand and use its center as the grid center.

    • Adjust the dimensions (e.g., 25 x 25 x 25 Å) to ensure the entire binding pocket is covered.

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) with the following information. This file tells Vina where the input files are and the grid box parameters.

  • Run the Docking Simulation:

    • Open a command line terminal.

    • Navigate to the directory containing your files.

    • Execute the Vina command: vina --config conf.txt --log output_log.txt

Part 5: Results Analysis and Protocol Validation

Analyzing the output is a multi-step process that begins with validating the docking protocol itself.

1. Protocol Validation via Re-Docking:

  • Expert Insight: Before docking your compound of interest, you MUST validate your protocol. This is done by docking the co-crystallized (native) ligand back into the protein's active site.[2] A successful validation shows that your chosen parameters can accurately reproduce the experimentally determined binding pose.

  • Procedure:

    • Prepare the native ligand (e.g., MS-344 for 1T67) as a PDBQT file, just as you did for your test ligand.

    • Run AutoDock Vina using the protein, the native ligand, and the same grid box.

    • Compare the top-ranked docked pose of the native ligand with its original position in the crystal structure. This is quantified using the Root Mean Square Deviation (RMSD).

    • A successful validation is generally accepted as an RMSD value < 2.0 Å.

2. Analysis of 4-chloro-N-piperidin-4-ylbenzamide Docking Results:

  • Binding Affinity (Energy Score): The primary quantitative output from Vina is the binding affinity in kcal/mol. More negative values suggest stronger, more favorable binding. The output file will list the scores for the top poses.

  • Pose Visualization and Interaction Analysis:

    • Load the protein PDBQT file and the output PDBQT file (containing the docked poses) into a visualization tool like PyMOL or UCSF Chimera.

    • Analyze the top-ranked pose. Look for key molecular interactions:

      • Hydrogen Bonds: These are strong, directional interactions critical for binding affinity and specificity.

      • Hydrophobic Interactions: Interactions between non-polar regions of the ligand and protein.

      • Pi-Stacking: Interactions involving aromatic rings.

      • Coordination (for HDAC8): Check if any part of the ligand interacts with the catalytic Zinc ion.

Example Data Presentation:

The results should be summarized in a clear, comparative table.

TargetLigandBinding Affinity (kcal/mol)RMSD (of Native Ligand)Key Interacting Residues
HDAC8 MS-344 (Native)-9.81.1 ÅHIS142, HIS143, ASP179, TYR306, Zn²⁺
HDAC8 4-chloro-N-piperidin-4-ylbenzamide-7.5N/AHIS143, PHE152, PHE208, TYR306
AURKA MLN8054 (Native)-10.50.9 ÅALA213, LEU263, ASP274
AURKA 4-chloro-N-piperidin-4-ylbenzamide-8.2N/ALEU139, ALA213, GLU211[13]

Conclusion

This application note provides a robust and validated workflow for conducting molecular docking studies of 4-chloro-N-piperidin-4-ylbenzamide against HDAC8 and Aurora Kinase A. By following these detailed protocols, researchers can generate reliable predictions of binding affinity and interaction modes, providing a strong foundation for further experimental validation and lead optimization efforts. The emphasis on protocol validation through native ligand re-docking ensures a high degree of confidence in the generated results. These computational insights are a critical first step in the modern drug discovery pipeline, enabling the rational design of novel therapeutics.

References

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. (2018). Archives of Pharmacal Research. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). Molecules. [Link]

  • Molecular Docking Simulations on Histone Deacetylases (HDAC)-1 and -2 to Investigate the Flavone Binding. (2020). International Journal of Molecular Sciences. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). Chemistry & Biodiversity. [Link]

  • Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. (2015). Chemical Biology & Drug Design. [Link]

  • Crystal structure of histone deacetylase 8 in complex with trapoxin A. (2017). RCSB PDB. [Link]

  • STRUCTURE OF AURORA A IN COMPLEX WITH MLN8054. (2010). RCSB PDB. [Link]

  • Interactive Docking Workshop: Docking the Anticancer Drug Belinostat to Its Cellular Histone Deacetylase (HDAC) Target. (2025). Journal of Chemical Education. [Link]

  • Crystal Structure of Human HDAC8 complexed with MS-344. (2004). RCSB PDB. [Link]

  • 4-chloro-N-[6-(piperidin-1-yl)pyrimidin-4-yl]benzamide. (n.d.). Molport. [Link]

  • Computer-aided design, synthesis, and biological evaluation of 4-chloro-N-(2-oxo-3-(2- pyridin-4-yl)hydrazineylidene)indolin-5yl)benzamide and 1-(4-bromobenzyl)-5-indoline- 2,3-dione against SARS-CoV-2 spike/ACE2. (2025). The Microbe. [Link]

  • Designing of the N-ethyl-4-(pyridin- 4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. (2021). PeerJ. [Link]

  • Crystal structures of human kinase Aurora A. (2014). RCSB PDB. [Link]

  • Enhancing HDAC Inhibitor Screening: Addressing Zinc Parameterization and Ligand Protonation in Docking Studies. (2025). Molecules. [Link]

  • Unlocking Therapeutic Potential: Molecular Docking Insights into Aurora Kinase A Inhibitors Patented and Published from 2011-2020 for Innovative Anticancer Drug Design. (2024). Pharmaceuticals. [Link]

  • Aurora kinase A. (n.d.). Wikipedia. [Link]

  • Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl)-4-chloro-benzamide. (2023). Journal of Pharmacy & Pharmacognosy Research. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology. [Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. (2022). Molecules. [Link]

  • Aurora kinase A - O14965 · AURKA_HUMAN. (2022). UniProt. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Molecular docking, synthesis and preliminary evaluation of hybrid molecules of benzothiazole cross-linked with hydroxamic acid by certain linkers as HDAC inhibitors. (2024). F1000Research. [Link]

  • Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. (2023). Polycyclic Aromatic Compounds. [Link]

  • HDAC8 Gene - Histone Deacetylase 8. (2026). GeneCards. [Link]

  • Molecular docking, Biological Evaluation of a Co (II) Complex derivative of N⁵, N⁵-di(piperidine-2-carbonyl). (2025). Open Access Research Journal of Biology and Pharmacy. [Link]

  • Identification of Potent Inhibitors against Aurora Kinase A Using Molecular Docking and Molecular Dynamics Simulation Studies. (2019). Preprints.org. [Link]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (2026). Journal of the Brazilian Chemical Society. [Link]

  • Aurora A Kinase in Complex with ATP in Space Group P6122. (2016). RCSB PDB. [Link]

  • Searching for Natural Aurora a Kinase Inhibitors from Peppers Using Molecular Docking and Molecular Dynamics. (2023). International Journal of Molecular Sciences. [Link]

  • HDAC8 histone deacetylase 8 [Homo sapiens (human)]. (2026). NCBI Gene. [Link]

  • Virtual Screening of Argentinian Natural Products to Identify Anti-Cancer Aurora Kinase A Inhibitors: A Combined Machine Learning and Molecular Docking Approach. (2025). Pharmaceuticals. [Link]

  • Synthesis, Molecular Docking and Antimicrobial of N'-Benzylidene-4-hydroxybenzohydrazide and N'-(4-Methoxybenzylidene)-4-hydroxybenzohydrazide. (2017). Research Journal of Pharmacy and Biological and Chemical Sciences. [Link]

  • Screening of Compounds for Identification of Prospective Histone Deacetylase 2 (HDAC 2) Inhibitor: An In Silico Molecular. (2025). Letters in Applied NanoBioScience. [Link]

  • HDAC8 - Histone deacetylase 8 - Homo sapiens (Human). (2018). UniProt. [Link]

  • Probing the structural requirements of A-type Aurora kinase inhibitors using 3D-QSAR and molecular docking analysis. (2011). Medicinal Chemistry Research. [Link]

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Technical Notes & Optimization

Troubleshooting

Benzamide Derivatives Solution Stability: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for the formulation, handling, and analysis of benzamide derivatives. Benzamides represent a critical pharmacophore in drug development, featuring prominently in antiemetics (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the formulation, handling, and analysis of benzamide derivatives. Benzamides represent a critical pharmacophore in drug development, featuring prominently in antiemetics (e.g., metoclopramide), antipsychotics, and class I-selective histone deacetylase (HDAC) inhibitors[1]. Despite their therapeutic utility, benzamide derivatives frequently exhibit solution-phase instability, primarily driven by amide bond hydrolysis and photolytic degradation.

As a Senior Application Scientist, I have designed this guide to provide evidence-based troubleshooting strategies, mechanistic insights, and validated protocols to ensure the integrity of your benzamide solutions.

Section 1: Core Mechanisms of Benzamide Degradation (Visualized)

Understanding the causality behind degradation is the first step in preventing it. The diagram below maps the two primary environmental stressors—pH extremes and UV light—to their respective molecular degradation pathways.

BenzamideDegradation A Benzamide Derivative in Aqueous Solution B1 pH Extremes (Acidic/Basic Buffers) A->B1 Chemical Stress B2 UV/Visible Light Exposure A->B2 Photolytic Stress C1 Nucleophilic Attack (HO-) or Acid Catalysis (H+) B1->C1 C2 C-Cl Bond Scission (Halogenated Benzamides) B2->C2 D1 Amide Bond Hydrolysis C1->D1 D2 Radical Formation & Polymerization C2->D2 E1 Carboxylic Acid + Amine Fragments D1->E1 E2 Dimeric/Trimeric Photoproducts D2->E2

Caption: Mechanistic pathways of benzamide degradation via pH-dependent hydrolysis and photolysis.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does my benzamide-based HDAC inhibitor degrade rapidly in basic assay buffers? Expert Answer: The stability of the amide bond is highly dependent on the pH of the solution and the electronic nature of the N-substituents. In weakly basic water (pH 9–14), benzamide derivatives undergo nucleophilic attack by hydroxide ions (HO⁻) at the carbonyl carbon[2]. For instance, benzamidinium cations and N-(α-hydroxyalkyl) benzamides exhibit accelerated decomposition under physiological and basic conditions; the half-life of N-(α-hydroxybenzyl)benzamide is merely 6.5 minutes at pH 7.4 (37°C)[3]. The degradation yields a carboxylic acid and an amine fragment. Solution: Maintain assay buffers at a slightly acidic to neutral pH (e.g., pH 5.5–6.5) using citrate or phosphate buffers, and store stock solutions in anhydrous DMSO at -20°C until immediately before use.

Q2: I am working with metoclopramide. Why is the solution turning yellow and losing potency under ambient laboratory light? Expert Answer: Metoclopramide (4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide) and similar halogenated benzamides are highly susceptible to photodegradation. Upon exposure to UV or strong ambient light (specifically around 254 nm to 300 nm), the molecule undergoes a heterolytic or homolytic scission of the C–Cl bond[4]. In aqueous environments, the resulting carbocation or radical can react with adjacent water molecules or other drug molecules, leading to the formation of dimeric and trimeric photoproducts[4]. Solution: All solutions must be prepared and stored in amber glass vials or wrapped in aluminum foil. Furthermore, purging the solvent with argon prior to dissolution can minimize secondary oxidative reactions.

Q3: How can I differentiate between the intact benzamide drug and its degradation products during quality control? Expert Answer: Because the primary degradation products (e.g., carboxylic acids and aliphatic amines) often lack the extended conjugated system of the parent benzamide, their UV absorbance profiles differ significantly. For example, the acid hydrolysis of metoclopramide yields a UV-absorbing degradate and an aliphatic fragment that lacks UV absorbance[5]. A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with mass spectrometry (LC-MS) is required to resolve these peaks based on polarity and mass-to-charge ratio (m/z)[6].

Section 3: Troubleshooting Guides & Self-Validating Protocols
Protocol A: Stability-Indicating RP-HPLC Assay for Benzamide Hydrolysis

Purpose: To accurately quantify intact benzamide and its hydrolytic fragments, ensuring the formulation's stability over time. Causality Check: Using an isocratic mobile phase with an optimized pH ensures that the acidic degradation products (which are more polar) elute earlier than the intact hydrophobic benzamide, preventing peak co-elution.

  • Mobile Phase Preparation: Prepare a 60:40 (v/v) mixture of Potassium Dihydrogen Phosphate (KH₂PO₄) buffer and HPLC-grade Methanol. Dissolve 5.82 g of KH₂PO₄ in 1000 mL of Milli-Q water to create the buffer[7].

  • Filtration and Degassing: Filter the mobile phase through a 0.45 µm membrane filter and degas via sonication for 15 minutes to prevent baseline noise from dissolved gases[7].

  • Sample Preparation: Dilute the benzamide solution to a working concentration (e.g., 100 µg/mL) using the mobile phase. For stress testing, expose aliquots to 2M HCl or 2M NaOH for 4 hours, then neutralize before injection[5].

  • Chromatographic Separation: Inject 20 µL of the sample onto a C18 column (e.g., 4.6 × 100 mm, 3.5 µm). Maintain a flow rate of 1.0 mL/min at 25°C.

  • Detection: Monitor the eluent using a UV-Vis or Diode Array Detector (DAD) at the drug's λ_max (e.g., 273 nm for metoclopramide)[7].

  • Validation (Self-Correction Step): Confirm method specificity by ensuring the blank solution shows no interfering peaks at the retention time of the intact drug (e.g., ~6.78 minutes)[7]. If matrix interference occurs, adjust the methanol ratio by ±5%.

Protocol B: Controlled Photostability Testing Workflow

Purpose: To map the photolytic degradation pathways of halogenated benzamides and validate light-protective packaging. Causality Check: Deoxygenating the solution isolates direct photolysis (C-Cl scission) from secondary photo-oxidation pathways, ensuring the mechanistic data generated is accurate.

  • Deoxygenation: Purge the aqueous solvent with high-purity Argon gas for 30 minutes to displace dissolved oxygen, isolating the pure photolytic mechanism from photo-oxidation[4].

  • Irradiation Setup: Place the benzamide solution (e.g., 10 µg/mL) in a quartz cuvette or clear glass vial inside a photoreactor equipped with 254 nm UV lamps[4].

  • Time-Course Sampling: Extract 1 mL aliquots at 0, 15, 30, 60, and 180 minutes. Immediately transfer the aliquots to amber vials and store at 4°C to quench the reaction[4].

  • LC-MS/MS Characterization: Analyze the samples using an ion trap mass spectrometer. Look for the loss of the lateral chain (e.g., -73 Da for diethylamine loss in metoclopramide) and the formation of higher molecular weight species (dimers/trimers) indicating C-Cl bond scission and subsequent polymerization[4].

Section 4: Quantitative Data Summary

The following table summarizes the stability profiles and degradation kinetics of representative benzamide derivatives under various stress conditions. Comparing these half-lives allows researchers to predict formulation shelf-life based on structural analogs.

Benzamide DerivativeStress ConditionPrimary Degradation PathwayHalf-Life (t½) / Degradation Rate
N-(α-hydroxybenzyl)benzamide pH 7.4, 37°CBase-catalyzed Hydrolysis6.5 minutes[3]
N-(hydroxymethyl)benzamide pH 7.4, 37°CBase-catalyzed Hydrolysis183 hours[3]
Unsubstituted Benzamidinium pH 13, 25°CNucleophilic Attack (HO⁻)15 hours[2]
Unsubstituted Benzamidinium pH 9, 25°CNucleophilic Attack (HO⁻)~300 days[2]
Metoclopramide Hydrochloride UV Light (254 nm)Photolysis (C-Cl Scission)Rapid (Significant degradation at 15 min)[4]
Metoclopramide Hydrochloride 2M HCl, Reflux (4 hrs)Acid-catalyzed HydrolysisComplete degradation (100% loss)[5]
References
  • Bundgaard, H., & Johansen, M. (1991). Hydrolysis of N-(α-hydroxybenzyl)benzamide and other N-(α-hydroxyalkyl) amide derivatives: implications for the design of N-acyloxyalkyl-type prodrugs. International Journal of Pharmaceutics.
  • Seelam, S., et al. (2020). LC-MS characterization of acid degradation products of metoclopramide: Development and validation of a stability-indicating RP-HPLC method. ResearchGate.
  • Mahboobi, S., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PMC.
  • Université catholique de Louvain. (2009). Chemistry LC–MS characterization of metoclopramide photolysis products. Elsevier B.V.
  • Journal of Neonatal Surgery. (n.d.). RP-HPLC Analytical Method of Metoclopramide Hydrochloride Prepared Nanoparticle formulation in Solid Oral Formulations.
  • MedCrave online. (n.d.). Analytical & Pharmaceutical Research.
  • The Journal of Organic Chemistry. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. ACS Publications.

Sources

Optimization

optimizing reaction conditions for N-alkylation of piperidine

Welcome to the Technical Support Center for amine functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the N-alkylation of piperidine—a deceptively simple reaction that...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amine functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the N-alkylation of piperidine—a deceptively simple reaction that often falls prey to overalkylation, poor conversions, or complex workups.

This guide abandons generic advice in favor of mechanistic causality. Below, you will find field-proven troubleshooting FAQs, self-validating protocols, and quantitative data designed to help drug development professionals and synthetic chemists achieve high-yielding, selective N-alkylation.

Part 1: Troubleshooting & FAQs

Q1: I am observing significant quaternary ammonium salt formation (overalkylation) instead of my desired tertiary amine. How can I suppress this? Causality & Solution: Piperidine is a highly nucleophilic secondary amine. When it reacts with an alkyl halide, the resulting tertiary amine often retains sufficient nucleophilicity to attack another molecule of the electrophile, leading to quaternization 1. To mitigate this, you must kinetically favor mono-alkylation by maintaining a low steady-state concentration of the electrophile. This is best achieved by using a syringe pump to add the alkyl halide slowly (e.g., over several hours) to a solution where piperidine is in excess 1. Alternatively, utilize a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or KHCO3, which acts as an acid scavenger without participating in the alkylation 1.

Q2: How do I select the optimal base and solvent system for standard alkyl halide reactions? Causality & Solution: The primary role of the base is to neutralize the hydrohalic acid (HX) generated during the SN2 process. Without it, the unreacted piperidine becomes protonated, rendering it non-nucleophilic and stalling the reaction 1.

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or anhydrous DMF are standard because they solvate the counter-cation while leaving the piperidine nucleophile "naked" and highly reactive 1.

  • Base: Finely powdered anhydrous K2CO3 is excellent for heterogeneous acid scavenging, minimizing side reactions. For highly unreactive substrates, strong bases like NaH can be used to deprotonate piperidine at 0 °C prior to electrophile addition 1.

Q3: Are there greener, halide-free alternatives for piperidine alkylation? Causality & Solution: Yes, the "borrowing hydrogen" (or hydrogen autotransfer) methodology allows the use of primary or secondary alcohols as alkylating agents, producing only water as a byproduct [[2]](). In this mechanism, a transition metal catalyst dehydrogenates the alcohol to an aldehyde/ketone, which condenses with piperidine to form an iminium intermediate. The catalyst then returns the borrowed hydrogen to reduce the iminium to the desired tertiary amine [[3]](). Gold nanoparticles supported on titania (Au/TiO2) efficiently catalyze this under base-free conditions 2, while Cobalt(II) complexes have also been optimized for sustainable N-alkylation pathways [[3]]().

Q4: Can solvent optimization improve yields for complex piperidine derivatives like Sertindole? Causality & Solution: Absolutely. In industrial syntheses, such as the production of the antipsychotic Sertindole (which requires the N-alkylation of a substituted piperidine), solvent choice dictates both yield and reproducibility. Utilizing alkylimidazolium-based basic ionic liquids like [bmim]OH drastically improves the reaction profile by acting as both a green reaction medium and an intrinsic base, facilitating the SN2 displacement while stabilizing the transition state 4.

Part 2: Logical Workflows & Mechanistic Pathways

PiperidineAlkylation Start Piperidine N-Alkylation Optimization Path1 Traditional SN2 Pathway (Alkyl Halides) Start->Path1 Standard Path2 Borrowing Hydrogen (Alcohols) Start->Path2 Green Chemistry Prob1 Issue: Overalkylation (Quaternization) Path1->Prob1 Prob2 Issue: Poor Solubility / Low Yield Path1->Prob2 Cat1 Transition Metal Catalysis (Pd, Co, Au) Path2->Cat1 Sol1 Solution: Syringe Pump Slow Addition Prob1->Sol1 Sol2 Solution: Sterically Hindered Base (DIPEA) Prob1->Sol2 Sol3 Solution: Ionic Liquids (e.g., [bmim]OH) Prob2->Sol3 Mech1 Dehydrogenation to Aldehyde -> Iminium -> Reduction Cat1->Mech1

Logical decision tree for troubleshooting and optimizing piperidine N-alkylation conditions.

BorrowingHydrogen Alcohol Primary Alcohol Aldehyde Aldehyde Intermediate Alcohol->Aldehyde -H2 (Oxidation) Iminium Iminium Ion Aldehyde->Iminium + Piperidine -H2O Product Tertiary Piperidine Iminium->Product +H2 (Reduction) Cat Metal Catalyst (Au, Co, Pd) Cat->Alcohol Cat->Iminium

Mechanistic pathway of transition-metal-catalyzed borrowing hydrogen N-alkylation.

Part 3: Quantitative Data Comparison

The following table summarizes the optimization parameters for piperidine N-alkylation across various methodologies.

Alkylating AgentSolventBase / CatalystTemp (°C)Yield / SelectivityPrimary Byproduct Risk
Alkyl BromideMeCNK2CO3 (Syringe Pump)25>90% (High Mono)Quaternary Ammonium Salt 1
Alkyl IodideDMFNaH (Pre-deprotonation)0 to 25~85% (Fast)Elimination of Alkyl Halide [[1]]()
Primary AlcoholTolueneCo(II) Complex / KOtBu13067-85% (Halide-free)Aldehyde/Imine buildup 3
Primary AlcoholTolueneAu/TiO2140>90% (Green)Unreacted Alcohol 2
Alkyl Chloride[bmim]OHNone (Solvent is basic)80-100High (Industrial)Halide salt accumulation 4

Part 4: Self-Validating Experimental Protocol

Standard N-Alkylation of Piperidine via Syringe Pump Addition

Objective: Synthesize a tertiary piperidine derivative while mathematically limiting the probability of di-alkylation (quaternization). System Design: Built into this protocol are specific observable metrics (pH, TLC, physical state) that confirm the reaction is proceeding via the intended mechanistic pathway.

Step 1: Preparation & Solvation

  • Action: Dissolve piperidine (1.0 equiv, 0.1 M) in anhydrous acetonitrile under a dry nitrogen atmosphere 1.

  • Causality: Acetonitrile provides a polar aprotic environment to accelerate the SN2 reaction. Nitrogen prevents oxidative degradation of the amine.

Step 2: Base Addition

  • Action: Add finely powdered anhydrous K2CO3 (1.5 equiv) to the solution.

  • Validation Check: The suspension should remain easily stirrable. The basic environment ensures piperidine remains in its active, deprotonated state. If the solution becomes highly viscous, solvent volume must be increased to maintain mass transfer.

Step 3: Electrophile Addition (Critical Step)

  • Action: Load the alkyl halide (1.1 equiv) into a syringe. Using a syringe pump, add the halide to the vigorously stirred piperidine solution over 4 to 6 hours at room temperature 1.

  • Causality: Slow addition ensures that the concentration of unreacted piperidine is always vastly higher than the alkyl halide, kinetically favoring mono-alkylation over quaternization.

Step 4: Monitoring & Validation

  • Action: Monitor the reaction via TLC (e.g., 10% MeOH in DCM with 1% NH4OH) or GC-MS.

  • Validation Check: The disappearance of the secondary amine peak and the emergence of a single product peak without high-molecular-weight tailing confirms the absence of quaternary salts. If a baseline spot appears on TLC, overalkylation is occurring; halt addition and lower the temperature.

Step 5: Workup & Isolation

  • Action: Filter the inorganic salts (KCl/KBr and excess K2CO3). Rotary evaporate the acetonitrile. Partition the residue between ethyl acetate and 1M NaOH, extract the organic layer, dry over Na2SO4, and concentrate 1.

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Degradation of 4-chloro-N-piperidin-4-ylbenzamide During Storage

Welcome to the technical support center for 4-chloro-N-piperidin-4-ylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this critical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-chloro-N-piperidin-4-ylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this critical chemical intermediate. The integrity of your starting materials is paramount to the success and reproducibility of your experiments. This document provides in-depth, field-proven insights into the potential degradation pathways of 4-chloro-N-piperidin-4-ylbenzamide and offers robust protocols to ensure its long-term stability.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of 4-chloro-N-piperidin-4-ylbenzamide.

Q1: What are the optimal storage conditions for 4-chloro-N-piperidin-4-ylbenzamide?

To maintain the chemical integrity of 4-chloro-N-piperidin-4-ylbenzamide, it is crucial to control its storage environment meticulously. The primary goals are to prevent hydrolysis and photodegradation. Storing the compound in a cool, dry, and dark place is essential.[1]

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Lowering the temperature significantly reduces the rate of potential hydrolytic and oxidative reactions.[2]
Atmosphere Inert Gas (Argon or Nitrogen)While amides are relatively stable, an inert atmosphere minimizes the risk of long-term oxidative degradation.[1]
Light Exposure Protect from Light (Amber Vial)The chloro-aromatic moiety is susceptible to photodegradation. Amber glass or opaque containers are mandatory.[1][3]
Humidity Dry/Anhydrous (Tightly Sealed)Moisture is the primary reactant for hydrolysis. A tightly sealed container is critical. For long-term storage, use of a desiccator is advised.[3][4]
Container Tightly-Sealed Glass VialGlass is inert and non-reactive. A secure seal prevents moisture and air ingress.[3]
Q2: What are the primary chemical degradation pathways for this compound?

The structure of 4-chloro-N-piperidin-4-ylbenzamide contains two key functional groups susceptible to degradation: the amide linkage and the chlorinated aromatic ring.

  • Hydrolysis: The amide bond is the most likely point of degradation. It can be hydrolyzed under either acidic or basic conditions, a reaction that can be catalyzed by trace amounts of moisture, especially with prolonged storage or elevated temperatures.[5] The reaction involves a nucleophilic attack by water on the carbonyl carbon of the amide.[6][7] This process is often irreversible under these conditions because the resulting amine product can be protonated (in acid) or the carboxylic acid can be deprotonated (in base), preventing the reverse reaction.[5][8]

    • Products of Hydrolysis: 4-chlorobenzoic acid and 4-aminopiperidine.

  • Photodegradation: Aromatic chlorides can undergo photodechlorination when exposed to UV light.[9] This pathway, while generally less rapid than hydrolysis, can lead to the formation of impurities over time if the compound is not adequately protected from light.

G cluster_main Hydrolytic Degradation Pathway parent 4-chloro-N-piperidin-4-ylbenzamide intermediate Tetrahedral Intermediate parent->intermediate Nucleophilic Attack water H₂O (Moisture) water->intermediate catalyst H⁺ / OH⁻ (Trace Acid/Base) catalyst->parent product1 4-chlorobenzoic acid intermediate->product1 C-N Bond Cleavage product2 4-aminopiperidine intermediate->product2

Caption: Primary hydrolytic degradation pathway of 4-chloro-N-piperidin-4-ylbenzamide.

Q3: How can I visually or physically detect potential degradation?

While analytical instrumentation provides definitive proof, initial signs of degradation can often be observed visually:

  • Change in Color: Pure 4-chloro-N-piperidin-4-ylbenzamide should be a white to off-white solid. Any development of yellow or brown discoloration may indicate photodegradation or the presence of impurities.[1]

  • Clumping or Change in Texture: The material changing from a free-flowing powder to a clumpy or sticky solid is a strong indicator of moisture absorption, which precedes hydrolysis.

  • Inconsistent Solubility: If you notice the compound is less soluble than expected in a given solvent, it may be due to the presence of less-soluble degradation products.

Q4: What are the potential impurities I might see in my analysis?

When analyzing a stored sample, particularly by HPLC or LC-MS, you may encounter several impurities. Identifying their potential source is key to troubleshooting.

Table 2: Potential Impurities and Their Origins

Impurity NameSource of ImpurityExpected Analytical Signature
4-chlorobenzoic acidHydrolysis DegradationMore polar; will likely have a shorter retention time in Reverse-Phase HPLC.
4-aminopiperidineHydrolysis DegradationHighly polar; very short retention time in RP-HPLC. May require specific methods (e.g., HILIC) for good retention.
N-piperidin-4-ylbenzamidePhotodegradationLess polar than the parent compound; may have a longer retention time in RP-HPLC.
Unreacted Starting MaterialsSynthesis ByproductDependent on the specific synthetic route (e.g., 4-chlorobenzoyl chloride).

Troubleshooting Guide

This section provides a logical workflow for addressing common issues that may arise from compound degradation.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Probable Cause: The most common culprit for inconsistent results in a well-designed experiment is the degradation of a key starting material. The purity of your 4-chloro-N-piperidin-4-ylbenzamide may have decreased since it was last used.

  • Troubleshooting Steps:

    • Purity Check: Before starting a new set of experiments, perform a quick purity check on your stored compound using a validated analytical method like HPLC or even a simple TLC.[1]

    • Compare to Standard: Compare the analytical profile (e.g., HPLC chromatogram) to that of a freshly opened or certified reference standard, if available.

    • Repurify if Necessary: If significant degradation (>2-5%) is detected, the material should be re-purified (e.g., by recrystallization or column chromatography) before use.

Issue 2: Appearance of New or Unexpected Peaks in HPLC/LC-MS Analysis
  • Probable Cause: New peaks are a clear sign of either degradation or contamination.

  • Troubleshooting Workflow: The following workflow can help systematically identify the source of the unexpected analytical signals.

G start Unexpected Peak Observed in HPLC/LC-MS check_standards Analyze Standards of Potential Degradants (e.g., 4-chlorobenzoic acid) start->check_standards ms_analysis Perform MS/MS Fragmentation Analysis on the Unknown Peak start->ms_analysis match_found Peak Identified as Known Degradant check_standards->match_found ms_analysis->match_found no_match No Match Found match_found->no_match No conclusion_degradation Conclusion: Degradation Confirmed match_found->conclusion_degradation Yes review_synthesis Review Synthetic Route for Potential Byproducts or Isomers no_match->review_synthesis force_degradation Perform Forced Degradation Study (Acid/Base/Light) to Confirm Identity no_match->force_degradation conclusion_byproduct Conclusion: Impurity is Likely a Synthesis Byproduct review_synthesis->conclusion_byproduct force_degradation->conclusion_degradation

Caption: Troubleshooting workflow for identifying unknown analytical peaks.

Experimental Protocols

Protocol 1: Standard Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for assessing the purity of 4-chloro-N-piperidin-4-ylbenzamide. It should be validated for your specific system.

Table 3: HPLC Method Parameters

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temp. 30°C[10]
Detection (UV) 240 nm
Injection Vol. 10 µL

Methodology:

  • Standard Preparation: Accurately prepare a 1 mg/mL stock solution of 4-chloro-N-piperidin-4-ylbenzamide reference standard in a 50:50 mixture of acetonitrile and water. Prepare a working standard of ~50 µg/mL by diluting the stock.[10]

  • Sample Preparation: Prepare the sample to be tested at the same concentration (~50 µg/mL) using the same diluent.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Accelerated Stability Study for Risk Assessment

This protocol uses forced degradation to quickly assess the stability of a batch of material under stress conditions.[11]

Methodology:

  • Sample Preparation: Weigh ~5 mg of 4-chloro-N-piperidin-4-ylbenzamide into three separate, appropriate vials (e.g., two clear glass, one amber glass).

  • Stress Conditions:

    • Hydrolytic (Acid): To one clear vial, add 1 mL of 0.1 M HCl.

    • Hydrolytic (Base): To the second clear vial, add 1 mL of 0.1 M NaOH.

    • Photolytic: Keep the solid sample in the amber vial, but expose it to direct, intense light (e.g., a photostability chamber).

    • Thermal: Place a fourth, sealed vial of the solid compound in an oven at 60°C.

  • Incubation: Store the vials under their respective conditions.

  • Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each solution (neutralizing the acid/base samples first) or dissolve a portion of the solid, and analyze using the HPLC method described in Protocol 1.

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the corresponding increase in the peak areas of any new degradation products. This will confirm the identity of degradants seen in the troubleshooting workflow.

References

  • mechanism of amide hydrolysis - YouTube. (2019). Retrieved from [Link]

  • Ch20 : Amide hydrolysis - University of Calgary. (n.d.). Retrieved from [Link]

  • Chemistry of Amides. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022). Chemistry Steps. Retrieved from [Link]

  • Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. (2003). The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • BENZAMIDE For Synthesis - Laboratory Chemicals - Alpha Chemika. (n.d.). Retrieved from [Link]

  • Photolysis of aryl chlorides with dienes and with aromatic amines. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Benzamide | C7H7NO | CID 2331 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Chlorine in Water and Air: The Effects of Sodium Chloride on Pollutant Photodegradation in Seawater and Sea Ice, and Indoor Hypochlorous Acid Levels Following Surface Cleaning with Bleach. (2024). HARVEST (uSask). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Challenges in Piperidine Purification

Welcome to the Technical Support Center for Piperidine Purification. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the chromatographic behavior of piperidine-based compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Purification. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the chromatographic behavior of piperidine-based compounds. The core of the problem lies in the molecule's fundamental physicochemical properties: piperidine is a strongly basic secondary amine with a pKa of approximately 11.2. At standard physiological or slightly acidic conditions, it exists almost entirely in its protonated, highly polar form.

This guide bypasses generic advice to provide you with field-proven, mechanistically grounded troubleshooting strategies. Below, you will find decision matrices, technical FAQs, comparative data, and self-validating protocols designed to rescue your target compounds from peak tailing, void-volume elution, and azeotropic traps.

Logical Relationship: Chromatographic Decision Matrix

To determine the correct purification strategy, you must first classify your piperidine derivative based on its polarity and susceptibility to secondary interactions.

Workflow Start Crude Piperidine Mixture Polarity Is the compound highly polar or water-soluble? Start->Polarity HILIC HILIC Chromatography (e.g., Bare Silica/Amide) Polarity->HILIC Yes Lipophilic Is it highly lipophilic? Polarity->Lipophilic No Tailing Does it tail on standard C18? HighpH Use Hybrid Silica (BEH) at pH 11.5 (e.g., XBridge) Tailing->HighpH Yes, severe LowpH Use Low pH (TFA/FA) to protonate silanols Tailing->LowpH Mild NormalPhase Normal Phase Silica (Add 1% Et3N) Lipophilic->Tailing Moderate Lipophilic->NormalPhase Yes

Caption: Decision matrix for selecting the optimal purification chromatography mode for piperidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my piperidine derivatives streak severely on normal-phase silica TLC and flash columns, and how can I fix it? A1: The issue is a classic mixed-mode retention failure. Standard silica gel possesses acidic silanol groups (Si-OH) with a pKa around 4.5. During chromatography, these silanols deprotonate (Si-O⁻) and form strong ionic interactions with the positively charged piperidinium ion[1]. This causes severe peak tailing and irreversible adsorption. Solution: Add a volatile competing base, such as 1–5% triethylamine (TEA) or ammonium hydroxide, to your mobile phase[1]. TEA acts as a "silanol masking agent," preferentially binding to the active acidic sites and shielding your target analyte. Alternatively, switch to an amine-functionalized silica or basic alumina stationary phase.

Q2: I am trying to purify a polar piperidine derivative via reversed-phase HPLC, but it elutes in the void volume. How can I increase retention? A2: At standard acidic or neutral HPLC conditions (pH 2–7), piperidine is fully ionized. Ionized species are highly hydrophilic and exhibit poor retention on hydrophobic C18 chains. Solution: You must suppress the ionization by raising the mobile phase pH to at least 2 units above the analyte's pKa (i.e., pH > 11.5). This converts the piperidine into its neutral free-base form, significantly increasing its lipophilicity and retention[2]. Caution: Standard silica dissolves rapidly at pH > 8. You must use a column specifically engineered for high-pH stability, such as those utilizing Ethylene Bridged Hybrid (BEH) technology (e.g., Waters XBridge)[3]. These particles incorporate a preformed ethylene bridge that imparts polymeric resistance to base dissolution[3].

Q3: My compound is too polar for reversed-phase even at high pH. What is the alternative? A3: When reversed-phase fails for highly polar basic amines, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice[4]. HILIC utilizes a polar stationary phase (like bare silica or amide) and a highly organic mobile phase (typically >70% acetonitrile). Mechanism: Retention in HILIC is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on the silica surface. Crucial Tip: In HILIC, water is the strong eluting solvent. Your gradient must run from high organic (e.g., 95% ACN) to lower organic (e.g., 60% ACN)[5]. Always include a volatile buffer (like 10 mM ammonium formate) to control ion-exchange interactions[5].

Q4: How can I separate my piperidine product from unreacted pyridine starting material without using chromatography? A4: Pyridine and piperidine are notoriously difficult to separate via simple fractional distillation because they form a minimum-boiling azeotrope[2]. Solution: Exploit their pKa differences (Piperidine pKa ~11.2 vs. Pyridine pKa ~5.2). You can use a selective "Catch and Release" acid-base extraction. Alternatively, bubbling carbon dioxide through the mixture will cause the stronger base (piperidine) to selectively react and form a solid carbonate salt, which can be filtered off, leaving the unreacted pyridine in solution[2].

Data Presentation: HPLC Column Technologies for Basic Amines

To optimize your reversed-phase or HILIC separations, refer to the following comparative data on stationary phase technologies.

Column TechnologyStationary PhaseUsable pH RangeSilanol ActivityRetention of Polar AminesTypical Tailing Factor (As)
Standard C18 (Type A) Uncapped Silica2.0 - 7.0Very HighPoor> 2.5 (Severe)
End-Capped C18 (Type B) Capped Silica2.0 - 8.0ModeratePoor to Fair1.5 - 2.0[1]
Polar-Embedded C18 Amide/Carbamate shielded2.0 - 8.0LowFair1.2 - 1.5[1]
Hybrid Silica (BEH) Ethylene-Bridged C181.0 - 12.0Very LowExcellent (at high pH)< 1.2[1]
HILIC (Amide/Silica) Bare Silica / Amide2.0 - 11.0N/A (Mechanism dependent)Excellent (at low pH)~ 1.0
Experimental Workflows and Protocols
Workflow Visualization: Acid-Base Extraction

ExtractionWorkflow Step1 Crude Mixture in Organic Solvent (Piperidine + Neutral Impurities) Step2 Add 1M HCl (pH < 2) Protonation to Piperidinium Step1->Step2 Step3 Phase Separation Step2->Step3 OrgLayer Organic Layer (Discard / Neutral Impurities) Step3->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Piperidinium Salt) Step3->AqLayer Bottom Phase Step4 Add 2M NaOH (pH > 12) Deprotonation to Free Base AqLayer->Step4 Step5 Extract with Fresh Organic Solvent Step4->Step5 Final Pure Piperidine Derivative (Organic Layer) Step5->Final

Caption: Workflow for the acid-base "Catch and Release" extraction of piperidine derivatives.

Protocol 1: "Catch and Release" Acid-Base Extraction[2]

This protocol isolates basic piperidine derivatives from neutral/acidic impurities without chromatography.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) inside a separatory funnel.

  • Acidification (Catch): Add an equal volume of 1M HCl. Shake vigorously and vent.

    • Self-Validation Step: Check the pH of the aqueous layer with pH indicator strips. It must be < 2 to ensure complete protonation of the piperidine nitrogen.

  • Phase Separation: Allow the layers to separate. Drain the aqueous layer (containing your protonated product) into an Erlenmeyer flask.

    • Self-Validation Step: Spot the organic layer on a TLC plate and stain with Ninhydrin. A negative result confirms no amine was left behind. Discard the organic layer.

  • Basification (Release): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise with magnetic stirring.

    • Self-Validation Step: The solution will turn cloudy as the free base precipitates or forms an emulsion. Verify the pH is > 12 using indicator paper.

  • Final Extraction: Extract the basified aqueous layer three times with fresh organic solvent. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free-base piperidine.

Protocol 2: High-pH Reversed-Phase HPLC Method Development[3]

Use this protocol for preparative HPLC purification of piperidines that exhibit poor retention at neutral pH.

  • Column Selection: Install a high-pH stable column utilizing Ethylene Bridged Hybrid (BEH) technology (e.g., Waters XBridge C18) rated for pH 1–12.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 11.5 using Ammonium Hydroxide.

    • Self-Validation Step: Calibrate your pH meter immediately prior to adjustment. An incorrect pH (e.g., pH 9) will lead to partial ionization, resulting in split peaks and irreproducible retention times.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Setup: Program a shallow gradient starting at 5% B and ramping to 95% B over 10 column volumes.

  • Equilibration: Flush the column with 10 column volumes of the starting mobile phase conditions.

    • Self-Validation Step: Monitor the baseline pressure and UV absorbance. Do not inject the sample until both traces are completely flat, indicating full column equilibration at the high pH.

References
  • Waters Corporation. "XBridge Premier Columns for Particle Stability". lcms.cz. 3

  • Biotage. "What can I use to purify polar reaction mixtures?". biotage.com. 4

  • BenchChem. "Technical Support Center: Resolving Peak Tailing in Chromatography of Piperidine Compounds". benchchem.com. 1

  • BenchChem. "Technical Support Center: Purification of Piperidine Derivatives". benchchem.com. 2

  • Waters Corporation. "Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity". waters.com.

  • LCGC International. "HILIC: The Pros and Cons". chromatographyonline.com. 5

Sources

Troubleshooting

overcoming poor crystal quality in benzamide derivatives.

Welcome to the Technical Support Center for Benzamide Crystallization. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the notorious crystallization challenges associat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzamide Crystallization. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the notorious crystallization challenges associated with benzamide derivatives.

Benzamides are historically significant—being the first reported polymorphic molecular crystals (discovered in 1832)—but their strong intermolecular hydrogen-bonding networks (amide dimeric and catemeric motifs) often lead to severe morphological defects, kinetic trapping of metastable polymorphs, and twinning[1].

This guide provides mechanistic explanations, diagnostic workflows, and self-validating protocols to ensure you obtain high-quality, diffraction-ready single crystals.

Diagnostic Workflow for Benzamide Crystal Defects

BenzamideTroubleshooting Start Analyze Crystal Defect Defect1 Twisted / Fibrous Needles (Metastable Form II) Start->Defect1 Defect2 Thin / Fragile Platelets (Uncontrolled c-axis growth) Start->Defect2 Defect3 Oiling Out / Amorphous (Liquid-Liquid Separation) Start->Defect3 Action1 Lower Supersaturation & Seed with Form I Defect1->Action1 Action2 Add Tailor-Made Inhibitors (e.g., p-Toluamide) Defect2->Action2 Action3 Adjust Solvent Polarity (Use H-bonding Solvents) Defect3->Action3 Success High-Quality Single Crystal (Stable Form I) Action1->Success Action2->Success Action3->Success

Diagnostic workflow for resolving common benzamide crystallization defects.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do my benzamide crystals form spontaneously twisted, fibrous needles instead of blocky single crystals? Causality: You are likely observing the kinetic trapping of the metastable Form II polymorph. According to Ostwald's rule of stages, highly supersaturated solutions (especially in aqueous or ethanol systems) favor the rapid nucleation of kinetically advantaged, unstable forms[2]. The twisting phenomenon is driven by internal stress produced by the rapid overgrowth of lamellae, which creates a mechanical twist moment resulting in non-classical, helicoidal morphologies[1]. Furthermore, the crystal structure of these metastable forms often exhibits disorder due to edge-to-face phenyl ring "V-contacts"[3]. Solution: Shift the system from kinetic to thermodynamic control. Reduce the supersaturation rate by using a slower evaporation method, lowering the solute concentration, or switching to a less volatile solvent[4]. Seeding the solution with stable Form I crystals will bypass the nucleation barrier of the stable form.

Q2: My crystals are forming as extremely thin, fragile platelets that are useless for X-ray diffraction. How can I increase their thickness? Causality: Benzamide Form I (the stable monoclinic form) exhibits highly anisotropic growth. The hydrogen-bonding network allows for rapid 2D planar growth, while growth along the c-axis (thickness) is comparatively sluggish. Solution: Employ "tailor-made" crystal habit modifiers. Introducing structurally similar additives, such as p-toluamide or m-toluamide, can drastically alter the aspect ratio. For example, p-toluamide incorporates selectively onto the {020} crystal faces. The extra methyl group sterically disrupts the hydrogen-bonding network at that specific interface, inhibiting excessive lateral growth and forcing the crystal to grow thicker along the c-axis[5].

Q3: My benzamide derivative is "oiling out" (forming a milky liquid phase) instead of crystallizing. How do I fix this? Causality: "Oiling out" is a classic case of Liquid-Liquid Phase Separation (LLPS). It occurs when the solution is excessively supersaturated, or cooled too rapidly, causing the compound to separate as a dense liquid phase because the kinetic barrier to droplet formation is lower than the barrier to forming an ordered crystal lattice[6]. Solution: Re-heat the mixture until the oil completely redissolves into a single clear phase. Add a small volume (10-15%) of the primary solvent to lower the overall concentration, and insulate your crystallization vessel to ensure an ultra-slow cooling profile[6].

Q4: What is the optimal solvent system for screening novel benzamide derivatives? Causality: The amide group is a powerful supramolecular synthon, acting simultaneously as a proton donor and acceptor. Benzamides exhibit high thermodynamic affinity for amphiprotic solvents (like water or alcohols) that can form two-center hydrogen bonds with both parts of the amide group[7]. Solution: Start with polar, hydrogen-bonding solvents such as Methanol, Ethanol, or Isopropanol (IPA)/Water mixtures[4],[7]. For highly lipophilic or exceptionally insoluble derivatives, DMSO is an excellent primary solvent, followed by vapor diffusion using an anti-solvent[8].

Part 2: Quantitative Data & Solvent Selection

The choice of solvent dictates both the polymorphic outcome and the macroscopic morphology. Use the following table to select the appropriate system for your specific derivative.

Solvent SystemEvaporation RateH-Bonding CapabilityTypical Crystallization Outcome & Causality
Isopropanol / Water (90:10) ModerateHigh (Donor/Acceptor)Optimal: Promotes stable Form I; yields thicker, handleable single crystals due to balanced solubility and moderate supersaturation[5].
Neat Methanol / Ethanol FastHigh (Donor/Acceptor)High Risk: Excellent solubility, but rapid evaporation often leads to kinetic trapping of twisted, metastable Form II needles[1],[7].
Acetone FastModerate (Acceptor only)Moderate Risk: Rapid supersaturation; often leads to smaller, highly agglomerated crystals[4].
Dichloromethane / Hexane Very Slow (Vapor)Low (Aprotic)Specialized: Excellent for non-polar derivatives; the slow diffusion avoids LLPS ("oiling out")[4],[8].
DMSO / Ethyl Acetate Extremely SlowHigh (Acceptor only)Specialized: Ideal for highly insoluble derivatives; requires vapor diffusion to force gradual nucleation[7],[8].

Part 3: Self-Validating Experimental Protocols

Protocol A: Additive-Modulated Slow Evaporation (For Form I Single Crystals)

Purpose: To suppress uncontrolled planar growth and yield blocky, diffraction-quality single crystals using tailor-made inhibitors.

  • Preparation & Dissolution: Weigh 50 mg of the benzamide derivative into a jacketed vessel. Add 3 mL of an Isopropanol (IPA)/Water mixture (90:10 vol%)[5].

  • Thermal Equilibration: Stir the mixture at 60 °C until all solids are dissolved[5].

    • Self-Validation Check: The solution must be optically clear. Any remaining micro-particulates will act as heterogeneous nucleation sites for unwanted polymorphs. Filter through a 0.22 µm PTFE syringe filter if turbidity persists.

  • Additive Incorporation: Add 0.5 to 1.0 mol% of p-toluamide (relative to the benzamide solute) to act as a face-specific growth inhibitor[5].

  • Controlled Cooling: Remove the stir bar. Program the jacketed vessel to cool from 60 °C to 15 °C at a strict rate of 1 °C per hour to generate a gentle supersaturation ratio (~1.25)[5].

  • Evaporation & Harvesting: Once at 15 °C, transfer the solution to a Petri dish, cover with Parafilm, and pierce 2-3 small holes. Leave undisturbed for 1-3 days[5].

    • Self-Validation Check: Inspect the harvested crystals under a polarized light microscope. High-quality Form I crystals will exhibit uniform, sharp extinction upon rotation. Twinned or highly defected crystals will show mosaic or sweeping extinction patterns.

Protocol B: Anti-Solvent Vapor Diffusion (For Highly Insoluble or "Oiling Out" Derivatives)

Purpose: To crystallize challenging derivatives by bypassing the liquid-liquid phase separation boundary via ultra-slow supersaturation.

  • Inner Solution (Primary Solvent): Dissolve 2-5 mg of the benzamide derivative in 0.2 - 0.5 mL of a strong, polar solvent (e.g., DMSO-d6 or Dichloromethane) inside a clean 4 mL glass vial[4],[8].

    • Self-Validation Check: Ensure absolute dissolution. The high solvating power of DMSO should yield a completely transparent liquid[8].

  • Outer Chamber (Anti-Solvent): Place the open 4 mL vial inside a larger 20 mL scintillation vial. Add 3 mL of a volatile anti-solvent (e.g., Hexane or Ethyl Acetate) to the outer 20 mL vial[4],[8].

  • Sealing the System: Cap the outer 20 mL vial tightly to create a sealed vapor chamber. Do not cap the inner vial.

  • Incubation: Store the chamber in a vibration-free environment at a constant room temperature (20-25 °C) for 2-14 days[4].

    • Self-Validation Check: Crystals should nucleate exclusively on the glass walls or bottom of the inner vial. If the inner solution turns into a cloudy suspension, the anti-solvent diffusion rate was too fast. Repeat the protocol using a less volatile anti-solvent or lower the incubation temperature.

References

  • Benchchem. "Application Notes and Protocols for Growing Single Crystals of 4-Benzoylbenzamide."
  • OSTI.GOV. "Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal."
  • Benchchem. "Technical Support Center: 2-(Phenylamino)
  • Wikipedia. "Crystal polymorphism"
  • MDPI. "New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide."
  • ACS Publications. "Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity."
  • OSTI.GOV. "Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution."
  • ACS Publications. "N-(Arylcarbamothioyl)

Sources

Optimization

Technical Support Center: Managing Baseline Noise in HPLC Analysis of 4-chloro-N-piperidin-4-ylbenzamide

Welcome to the technical support center for the analysis of 4-chloro-N-piperidin-4-ylbenzamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with baseline...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 4-chloro-N-piperidin-4-ylbenzamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with baseline noise during High-Performance Liquid Chromatography (HPLC) analysis. A stable, quiet baseline is fundamental to achieving accurate and reproducible quantification. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common baseline issues, ensuring the integrity of your chromatographic data.

Section 1: Troubleshooting Guide: Diagnosing and Resolving Baseline Noise

This section is structured to help you identify the type of baseline disturbance you are observing and follow a logical path to its resolution.

Q1: I'm observing random, high-frequency noise or sharp spikes in my baseline. What are the likely causes and how do I fix it?

High-frequency, erratic noise often points to the introduction of air into the system or issues within the detector.

Probable Causes & Solutions:

  • Air Bubbles in the System: The most common cause is dissolved gas coming out of the solution in the low-pressure environment of the detector flow cell.[1][2] This "frothing" can cause significant, sharp spikes in the baseline.[1]

    • Solution: Ensure your mobile phase is thoroughly degassed. Modern HPLC systems have in-line degassers, but if issues persist, consider vacuum degassing or helium sparging before use.[3][4] A systematic purge of the pump and flow path can remove trapped air.[5] Installing a back-pressure regulator after the detector can also help keep gases dissolved in the mobile phase.[6]

  • Detector Lamp Issues: An aging detector lamp can begin to flicker or arc, producing sharp, random spikes in the chromatogram.[7] These can often be distinguished from real peaks as they lack a Gaussian shape when zoomed in.[1]

    • Solution: Check the lamp's energy or intensity levels through your system's diagnostic software. If the energy is low or the lamp has exceeded its recommended lifetime, it should be replaced.[6][8]

  • Electrical Interference: Poorly shielded electrical supplies or power boards can introduce noise into the detector signal.[1]

    • Solution: Ensure the HPLC system is connected to a stable power source. Try to isolate the detector and recorder electronically to confirm if the noise is from an external source.[6]

Q2: My chromatogram shows a regular, cyclical pulse in the baseline. What's happening?

A baseline with a regular, repeating pattern, often described as sinusoidal, is almost always linked to the pump's operation.

Probable Causes & Solutions:

  • Pump Pulsations: This can be caused by worn or faulty pump seals, scratched pistons, or malfunctioning check valves, leading to pressure fluctuations.[8][9] You can verify this by overlaying the pressure trace with the baseline from a blank injection to see if the patterns correlate.[8][10]

    • Solution: Inspect and replace pump seals as part of routine maintenance, typically annually.[9] If a check valve is faulty, it may need cleaning or replacement.[9][11] Ensuring the mobile phase is properly primed and free of air can also resolve pump-related pulsations.[12]

  • Inadequate Mobile Phase Mixing: In gradient systems or when using an on-line mixer for isocratic methods, incomplete mixing of mobile phase components can cause regular fluctuations in absorbance.[1][8] This is especially noticeable when using UV-absorbing additives like trifluoroacetic acid (TFA), which is common for analyzing basic compounds like 4-chloro-N-piperidin-4-ylbenzamide.[2][11]

    • Solution: Installing a static mixer between the pump and the injector can significantly improve the homogeneity of the mobile phase and reduce mixing-related noise.[1][11] If you suspect poor mixing, you can prepare the mobile phase manually (pre-mixed) and run it from a single reservoir to see if the problem disappears.[12][13]

Q3: My baseline is drifting steadily upwards or downwards during a run. Why is this occurring?

Baseline drift is a gradual, often linear, change in the baseline over time. It can compromise the integration of broad peaks and affect overall data quality.[11]

Probable Causes & Solutions:

  • Insufficient System Equilibration: This is a common cause, especially when changing mobile phases or after the system has been idle.[11][14] The column and detector need time to stabilize with the new mobile phase conditions.

    • Solution: Allow sufficient time for the system to equilibrate before starting a sequence. For reverse-phase columns, flushing with 10-20 column volumes of the new mobile phase is a good starting point.[6]

  • Mobile Phase Issues:

    • Contamination or Degradation: Using low-quality solvents or additives can introduce impurities that cause drift.[6][12] Some solvents, like TFA, can degrade over time, changing their UV absorbance and causing the baseline to rise.[3][11]

    • Gradient Mismatch: In gradient elution, if the UV absorbance of the mobile phase components (e.g., water vs. acetonitrile) is not well-matched at the detection wavelength, the baseline will drift as the composition changes.[3][7]

    • Solution: Always use high-purity, HPLC-grade solvents and prepare mobile phases fresh daily.[3][8] When running a gradient, you can sometimes add a small amount of the more UV-absorbent modifier to the weaker solvent to balance the absorbance profile.[8]

  • Temperature Fluctuations: Changes in the ambient laboratory temperature can affect both the column and the detector, leading to drift.[4][7] This is particularly true for detectors like Refractive Index (RI) detectors, but UV detectors can also be affected.[11]

    • Solution: Use a column oven to maintain a stable column temperature.[12] Insulating any exposed tubing between the column and the detector can also help minimize environmental effects.[3][11]

  • Column Bleed: Strongly retained compounds from previous injections can slowly elute from the column, appearing as a rising baseline.[12]

    • Solution: Implement a column flushing procedure with a strong solvent (like 100% acetonitrile or isopropanol) between analytical sequences to remove contaminants.[6][8] Using a guard column can also protect the analytical column from strongly retained impurities.[6]

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the best practices for mobile phase preparation to minimize noise when analyzing the basic compound 4-chloro-N-piperidin-4-ylbenzamide?

Given that the analyte contains a basic piperidine moiety, mobile phase preparation is critical.[15]

  • Use High-Purity Reagents: Always start with HPLC-grade solvents (e.g., water, acetonitrile, methanol) and high-purity additives.[9][12] Lower-grade materials can be a significant source of contamination and baseline noise.[6]

  • Fresh Preparation is Key: Prepare mobile phases fresh each day.[3][8] Aqueous buffers, in particular, are susceptible to microbial growth, which can cause baseline issues and blockages.

  • Effective Degassing: Ensure mobile phases are thoroughly degassed using an in-line degasser or other methods like helium sparging to prevent bubble formation.[2][4]

  • Careful Use of Additives: Modifiers like TFA are often used to improve the peak shape of basic compounds by acting as an ion-pairing agent. However, TFA has a strong UV absorbance, especially below 220 nm, and its quality can impact the baseline.[1][11] Use it at the lowest effective concentration (e.g., 0.05-0.1%) and ensure it is from a fresh, high-quality source.

FAQ 2: How does my choice of UV detection wavelength affect the baseline?

The detection wavelength is a critical parameter. Every solvent has a "UV cutoff," which is the wavelength at which its absorbance becomes significant.[7]

  • Operating Below the Cutoff: Setting your detector to a wavelength near or below the UV cutoff of your mobile phase solvents (e.g., methanol's cutoff is around 205 nm) will inherently lead to a high-absorbance background and, consequently, higher baseline noise.[1][9]

  • Analyte-Specific Wavelength: For 4-chloro-N-piperidin-4-ylbenzamide, the benzamide chromophore allows for detection at higher wavelengths where most common solvents are transparent. A wavelength between 220-260 nm is a typical starting point for such compounds.[16] It is crucial to select a wavelength that provides a good signal for your analyte while minimizing the background absorbance from the mobile phase.

FAQ 3: Can my column be a source of noise, and how should I care for it?

Yes, the column is a frequent source of baseline problems.

  • Contamination: Over time, impurities from samples can accumulate on the column.[8] These contaminants can leach out during subsequent runs, causing ghost peaks, drift, or a generally noisy baseline.[7][9]

  • Degradation: Operating at extreme pH values or high temperatures can degrade the stationary phase, leading to "column bleed," which manifests as baseline drift.

  • Care and Maintenance:

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap particulates and strongly retained compounds.[6]

    • Proper Flushing: After a series of analyses, flush the column with a strong, miscible solvent to remove any retained sample components. Follow the manufacturer's recommendations for cleaning procedures.[8]

    • Correct Storage: If the column will not be used for several days, store it in an appropriate solvent (typically a high percentage of organic solvent like acetonitrile) as recommended by the manufacturer to prevent phase dewetting.[9]

FAQ 4: What routine system maintenance can I perform to prevent baseline issues?

Proactive maintenance is the best way to ensure a consistently stable baseline.

  • Regularly Replace Consumables: This includes pump seals, solvent inlet filters, and in-line filters.[8][9] Clogged filters can lead to pressure fluctuations, and worn seals can cause leaks and pressure instability.

  • Monitor Lamp Performance: Periodically check the detector lamp's energy. A weakening lamp is a common cause of increased noise.[4]

  • System Cleanliness: Regularly clean solvent reservoirs to prevent the growth of algae or bacteria.[8] Ensure all tubing and fittings are clean and secure.

Section 3: Protocols and Data

Protocol 1: Systematic HPLC System Flush-Out Procedure

This protocol is designed to remove contamination from the entire flow path. Always disconnect the column before flushing to avoid directing contaminants onto it.[8]

  • Preparation: Remove the column and replace it with a union or a restriction capillary. Place all solvent lines into fresh reservoirs of HPLC-grade water.

  • Aqueous Flush: Purge the pump to ensure all lines are filled with water. Pump water through the system at a moderate flow rate (e.g., 1-2 mL/min) for 15-20 minutes.

  • Organic Flush: Replace the water with 100% Isopropanol (IPA) or Methanol. IPA is often preferred for its ability to remove both non-polar and some polar contaminants.

  • Flush System: Pump the organic solvent through the system for 20-30 minutes.

  • Re-equilibration: Gradually re-introduce your mobile phase and allow the system to equilibrate until the baseline is stable before reinstalling the column.

Protocol 2: Mobile Phase Preparation and Degassing (Example with TFA)
  • Aqueous Phase (Mobile Phase A): To 999 mL of HPLC-grade water in a clean glass reservoir, add 1.0 mL of high-purity Trifluoroacetic Acid (TFA) to achieve a 0.1% concentration.[15]

  • Organic Phase (Mobile Phase B): To 999 mL of HPLC-grade acetonitrile in a separate clean glass reservoir, add 1.0 mL of TFA.

  • Mixing: Gently swirl each reservoir to ensure the TFA is fully mixed.

  • Degassing: Place the un-capped reservoirs in an ultrasonic bath for 10-15 minutes or use an in-line vacuum degasser as part of your HPLC system.[4] Proper degassing is crucial to prevent the formation of bubbles that cause baseline spikes.[17]

Table 1: Common HPLC Solvents and their UV Cutoff Wavelengths

This table provides a quick reference for the UV cutoff of common solvents. Operating near or below these wavelengths will increase baseline noise.[7][10]

SolventUV Cutoff (nm)
Acetonitrile190
Water190
Methanol205
Isopropanol205
Tetrahydrofuran (THF)212

Section 4: Visual Guides

Diagram 1: Troubleshooting Workflow for HPLC Baseline Noise

Baseline_Troubleshooting Start Observe Baseline Noise NoiseType What type of noise is it? Start->NoiseType HighFreq High Frequency / Spikes NoiseType->HighFreq Spikes Cyclical Cyclical / Pulsing NoiseType->Cyclical Regular Pulse Drift Drift (Up or Down) NoiseType->Drift Gradual CheckAir Check for Air Bubbles (Degas, Purge System) HighFreq->CheckAir CheckLamp Check Detector Lamp (Energy, Lifetime) CheckAir->CheckLamp CheckElec Check Electrical Connections CheckLamp->CheckElec CheckPump Check Pump (Seals, Check Valves, Pressure Trace) Cyclical->CheckPump CheckMixing Check Mobile Phase Mixing (Use Static Mixer, Pre-mix Solvents) CheckPump->CheckMixing CheckEquil Ensure Sufficient Equilibration Time Drift->CheckEquil CheckMP Check Mobile Phase (Fresh, High-Purity, Contamination) CheckEquil->CheckMP CheckTemp Check Temperature Control (Column Oven, Ambient) CheckMP->CheckTemp CheckColumn Check for Column Bleed (Flush Column) CheckTemp->CheckColumn

Caption: A decision tree to guide troubleshooting from noise observation to root cause.

Diagram 2: HPLC System Components and Potential Noise Sources

HPLC_Noise_Sources cluster_noise Potential Noise Types MobilePhase Mobile Phase Reservoir Degasser Degasser MobilePhase->Degasser Contamination Contamination / Drift MobilePhase->Contamination Pump Pump Seals, Check Valves Degasser->Pump Bubbles Spikes / High Freq. Noise Degasser->Bubbles Injector Injector Pump->Injector Pulsations Cyclical Noise / Pulse Pump->Pulsations Column Column Contamination, Bleed Injector->Column Detector Detector Lamp, Flow Cell Column->Detector DriftBleed Drift / Wandering Column->DriftBleed Waste Waste Detector->Waste LampNoise Spikes / Drift Detector->LampNoise

Caption: Linking HPLC components to the types of baseline noise they commonly generate.

References

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Overbrook. (2020). HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • Reddit. (2023). 5 Major causes of noise in chromatograms during HPLC analysis?[Link]

  • Shimadzu UK Limited. (2022). HPLC Troubleshooting - Noisy Baseline. [Link]

  • Shimadzu. (2025). Shimadzu Baseline Disturbance. [Link]

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • LCGC Blog. (2019). HPLC Diagnostic Skills–Noisy Baselines. [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • LCGC. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • Element Lab Solutions. (2019). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]

  • YouTube. (2022). What Causes Baseline Noise in HPLC, and How to Control It?[Link]

  • Cytiva. (2022). HPLC Pain Points. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

Sources

Troubleshooting

Technical Support Center: Yield Optimization for 4-chloro-N-piperidin-4-ylbenzamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience frustrating yield attrition during the synthesis of piperidine-benzamide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience frustrating yield attrition during the synthesis of piperidine-benzamide derivatives.

The synthesis of 4-chloro-N-piperidin-4-ylbenzamide relies on a classic two-step workflow: the amide coupling of 4-chlorobenzoic acid with 1-Boc-4-aminopiperidine, followed by the acidic cleavage of the Boc protecting group. While conceptually straightforward, the specific electronic and physical properties of these molecules—namely, the mild electron deficiency of the benzoic acid and the extreme hydrophilicity of the final piperidine product—often lead to significant product loss if standard generic protocols are applied blindly.

This guide provides mechanistic troubleshooting, self-validating protocols, and field-proven insights to help you establish a robust, high-yielding synthetic pipeline.

SynthesisWorkflow A 4-Chlorobenzoic Acid + 1-Boc-4-aminopiperidine B Amide Coupling (HATU, DIPEA, DMF) A->B Activation C 1-Boc-4-(4-chlorobenzamido)piperidine B->C High Yield D Boc Deprotection (4M HCl in Dioxane) C->D Acidic Cleavage E 4-chloro-N-piperidin-4-ylbenzamide (Target Product) D->E Precipitation

Workflow for the two-step synthesis of 4-chloro-N-piperidin-4-ylbenzamide.

Part 1: Amide Bond Formation (The Coupling Step)

Q: Why is my coupling yield plateauing at 40-50% when using standard EDC/HOBt conditions?

The Causality: The carbodiimide-based EDC/HOBt system is a reliable standard, but it struggles with 4-chlorobenzoic acid. The initial reaction between the carboxylic acid and EDC forms an O-acylisourea intermediate. Because the 4-chloro group is electron-withdrawing, it slightly destabilizes this intermediate. Before HOBt can successfully trap it to form the active ester, the O-acylisourea often undergoes a competitive, irreversible rearrangement into an inactive N-acylurea byproduct [1][2]. Furthermore, 1-Boc-4-aminopiperidine possesses moderate steric bulk, which slows down the final nucleophilic attack, giving the rearrangement pathway more time to dominate.

The Solution: Abandon EDC/HOBt for this specific substrate and transition to a uronium salt-based coupling reagent like HATU with a non-nucleophilic base (DIPEA ). HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester. The nitrogen atom within the HOAt ring of the intermediate provides anchimeric assistance (intramolecular hydrogen bonding), which actively guides the 1-Boc-4-aminopiperidine into the correct trajectory for nucleophilic attack, effectively outcompeting side reactions [1].

Data Presentation: Coupling Reagent Comparison
ParameterEDC / HOBtHATU / DIPEA
Activation Intermediate O-acylisourea OBt esterOAt-active ester
Side Reactions High risk of N-acylurea rearrangementMinimal
Reaction Time 12 - 24 hours1 - 3 hours
Typical Yield (This Substrate) 40% - 55%> 85%
Byproduct Removal Aqueous wash (urea is water-soluble)Aqueous wash / Chromatography
Self-Validating Protocol: HATU-Mediated Amide Coupling
  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 4-chlorobenzoic acid (1.0 eq) and 1-Boc-4-aminopiperidine (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) to the stirring solution. The base deprotonates the carboxylic acid, preparing it for activation.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation Check: Sample 10 μ L of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Validation metric: The complete disappearance of the 4-chlorobenzoic acid peak (m/z 155 [M-H]⁻) and the dominant appearance of the intermediate mass (m/z 339 [M+H]⁺) confirms complete conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl, water, and brine to remove DMF and the tetramethylurea byproduct. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Part 2: Boc Deprotection & Workup (The Cleavage Step)

Q: My coupling was successful, but I lose most of my product during the TFA deprotection workup. How do I recover the free amine?

The Causality: This is the most common failure point for this specific molecule. When you deprotect the Boc group using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), you generate the TFA salt of the product. To isolate the free base, standard protocols dictate an aqueous basic workup (e.g., neutralizing with NaOH or NaHCO₃ and extracting into an organic solvent). However, 4-chloro-N-piperidin-4-ylbenzamide is highly polar. The secondary amine on the piperidine ring makes the free base exceptionally water-soluble. During the basic workup, the product partitions heavily into the aqueous layer, leading to catastrophic yield loss during organic extraction [3].

The Solution: Eliminate the aqueous workup entirely. Switch your deprotection reagent from TFA/DCM to anhydrous 4M HCl in 1,4-dioxane . HCl cleaves the Boc group rapidly, but unlike the oily TFA salts, the resulting hydrochloride salt of the piperidine product is highly crystalline and completely insoluble in dioxane [3]. The pure product will simply precipitate out of the reaction mixture, allowing you to isolate it via basic filtration.

Data Presentation: Deprotection Strategy Comparison
Parameter20-50% TFA in DCM4M HCl in Dioxane
Cleavage Kinetics Fast (1 - 2 hours)Very Fast (30 min - 1 hour)
Product Form TFA salt (often oily/hygroscopic)HCl salt (highly crystalline solid)
Workup Required Aqueous basic extraction (High product loss)Direct vacuum filtration (Zero product loss)
Expected Recovery < 40% (due to aqueous partitioning)> 95% (quantitative precipitation)
Self-Validating Protocol: Anhydrous HCl Deprotection
  • Preparation: Dissolve the purified 1-Boc-4-(4-chlorobenzamido)piperidine intermediate in a minimal amount of anhydrous 1,4-dioxane (or DCM if solubility is an issue).

  • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (10.0 eq of HCl) at room temperature under vigorous stirring.

  • Observation & Self-Validation: As the Boc group is cleaved (releasing isobutylene gas and CO₂), the highly polar 4-chloro-N-piperidin-4-ylbenzamide hydrochloride salt will begin to crash out of the non-polar solvent. Validation metric: The formation of a dense, white precipitate within 30 minutes serves as visual, kinetic confirmation of successful deprotection and salt formation.

  • Isolation: Stir for a total of 2 hours to ensure complete cleavage. Add a volume of anhydrous diethyl ether equal to the reaction volume to force any remaining product out of solution.

  • Filtration: Filter the suspension through a Büchner funnel. Wash the white filter cake generously with cold diethyl ether to remove residual dioxane and non-polar impurities [3].

  • Drying: Dry the solid under high vacuum to yield the pure 4-chloro-N-piperidin-4-ylbenzamide hydrochloride salt. (If the free base is strictly required for downstream assays, neutralize using a basic ion-exchange resin like Amberlyst-21 in methanol, filter, and evaporate, avoiding water entirely).

Part 3: Troubleshooting Decision Logic

If you encounter unexpected yield drops, follow this logical isolation tree to identify the root cause without wasting material.

TroubleshootingTree Start Low Yield Identified Step1 Coupling Step Issue? Start->Step1 Step2 Deprotection Step Issue? Start->Step2 FixCoupling Switch to HATU/DIPEA Avoid EDC Rearrangement Step1->FixCoupling Incomplete Conversion FixDeprotect Use Anhydrous 4M HCl Avoid Aqueous Workup Step2->FixDeprotect Product Lost in Workup

Troubleshooting decision tree for identifying and resolving yield attrition.

References
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information (PMC). Available at:[Link]

Optimization

Technical Support Center: Managing the Hygroscopic Nature of Piperidine Derivatives

Introduction Piperidine and its derivatives are fundamental building blocks in the pharmaceutical and fine chemical industries, forming the core of numerous active pharmaceutical ingredients (APIs) and catalysts.[1] Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Piperidine and its derivatives are fundamental building blocks in the pharmaceutical and fine chemical industries, forming the core of numerous active pharmaceutical ingredients (APIs) and catalysts.[1] However, many of these compounds are hygroscopic, meaning they readily attract and absorb moisture from the atmosphere.[2] This seemingly simple property can introduce significant, often underestimated, variability into experimental work, leading to issues such as inaccurate weighing, altered reaction stoichiometry, inconsistent yields, and degradation of the material.[3][4]

This guide serves as a technical support resource for researchers, chemists, and drug development professionals. It provides field-proven insights, troubleshooting guides, and validated protocols to mitigate the challenges posed by the hygroscopic nature of piperidine derivatives, ensuring the integrity and reproducibility of your critical work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions encountered when working with hygroscopic piperidine derivatives.

Q1: My reaction yield is inconsistent when using a piperidine derivative catalyst. Could its hygroscopicity be the cause?

A1: Absolutely. This is a classic symptom of uncontrolled moisture content. Absorbed water can negatively impact your reaction in several ways:

  • Inaccurate Stoichiometry: If you weigh a 100 mg sample that has absorbed 10% water by mass, you are only adding 90 mg of your actual piperidine derivative. This alters the molar ratios of reactants and catalysts, leading to lower yields and potential increases in byproducts.

  • Catalyst Inhibition: In many sensitive reactions, water can act as a catalyst poison, deactivating organometallic catalysts or competing with the intended substrate.

  • Side Reactions: Water can participate in undesired side reactions, such as hydrolysis of sensitive functional groups on your substrate or reagents.[5]

  • Altered Solubility: The presence of water can change the solubility profile of reactants in organic solvents, affecting reaction kinetics.[6]

Troubleshooting Step: The first diagnostic step is to quantify the water content of your reagent using a method like Karl Fischer titration.[7][8] If the water content is significant (>0.5%), you must dry the material or account for the water mass in your calculations.

Q2: How can I visually identify if my piperidine derivative has absorbed significant atmospheric moisture?

A2: While analytical quantification is essential for accuracy, there are several physical signs to watch for:

  • Change in Physical State: The most obvious sign is a change from a free-flowing powder to a clumpy, sticky, or even syrupy solid.[2]

  • Deliquescence: In cases of high hygroscopicity, the solid may absorb enough water to dissolve itself, forming a concentrated aqueous solution.

  • Weight Instability: When weighing the compound on an analytical balance, you may observe a continuous, steady increase in the mass reading as the sample absorbs moisture from the air.[9][10]

Q3: What is the definitive best practice for storing hygroscopic piperidine derivatives?

A3: The gold standard is storage within an inert atmosphere glovebox with low humidity (<10% RH). If a glovebox is unavailable, the next best practice is to store the compound in a tightly sealed container (with a secure, high-quality cap) placed inside a desiccator containing an active desiccant like fresh silica gel or phosphorus pentoxide.[11] It is critical to store these compounds away from areas with high humidity fluctuations, such as near sinks or windows.[12]

Q4: I need to weigh a highly hygroscopic piperidine derivative for a reaction. What is the most accurate method?

A4: Direct weighing on an open balance pan is highly discouraged as the weight will constantly increase.[9][10] The most reliable technique is weighing by difference .[10][13] This involves weighing a sealed vial containing the compound, quickly transferring an approximate amount to the reaction vessel, and then re-weighing the sealed vial. The difference in the two masses gives the exact amount of compound transferred.[13] For maximum accuracy, this entire process should be performed as quickly as possible to minimize exposure to the atmosphere.[10]

Q5: How can I remove absorbed water from a piperidine derivative that has been exposed to moisture?

A5: If the compound is thermally stable, it can often be dried under vacuum in a drying oven (Abderhalden pistol) or a vacuum desiccator. It is crucial to consult the material's Safety Data Sheet (SDS) for decomposition temperature to avoid degrading the product.[14] Gentle heating (e.g., 40-50°C) under high vacuum for several hours is a common starting point. For materials that are not thermally stable, storing them over a strong desiccant like phosphorus pentoxide in a vacuum desiccator for an extended period can be effective.

Q6: What is the most reliable analytical technique for quantifying the exact water content in my sample?

A6: Karl Fischer (KF) titration is the industry-standard method for accurately determining trace amounts of water in a sample.[7][15] It is highly selective for water and provides much more accurate results than methods like loss on drying, which would also measure any other volatile components.[7]

  • Coulometric KF: Best for samples with very low water content (e.g., 10 ppm to 1%).[16][17]

  • Volumetric KF: Suitable for samples with higher water content (>0.1%).[17]

Technical Protocols & Workflows

Protocol 1: Accurate Weighing of a Hygroscopic Solid by Difference

This protocol ensures the precise measurement of hygroscopic solids while minimizing moisture absorption.

Materials:

  • Analytical balance (readability: 0.1 mg or better)

  • Spatula

  • Vial with a tightly sealing cap containing the hygroscopic piperidine derivative

  • Reaction vessel

  • Gloves and appropriate PPE

Procedure:

  • Ensure the analytical balance is calibrated and level.[10]

  • Place the sealed vial containing the piperidine derivative onto the center of the balance pan. Close the balance doors.

  • Once the reading stabilizes, record this initial mass (Mass 1) in your laboratory notebook.

  • Remove the vial from the balance.

  • Working quickly, open the vial and use the spatula to transfer the desired amount of the solid into your reaction vessel.

  • Immediately and securely recap the vial. Do not leave it open to the atmosphere.[2]

  • Wipe the exterior of the vial with a clean, lint-free wipe to remove any fingerprints or residue.

  • Place the sealed vial back onto the same analytical balance. Close the doors.

  • Once the reading stabilizes, record this final mass (Mass 2).

  • The exact mass of the compound transferred is calculated as: Mass Transferred = Mass 1 - Mass 2 .

Protocol 2: Determination of Water Content using Coulometric Karl Fischer Titration

This protocol provides a framework for quantifying water content in a piperidine derivative sample.

Materials:

  • Coulometric Karl Fischer titrator

  • Appropriate KF anode and cathode solutions (e.g., methanol-based)

  • Gas-tight syringe for liquid samples or a spatula/weighing boat for solids

  • Analytical balance

  • Sample of piperidine derivative

Procedure:

  • System Preparation: Turn on the KF titrator and allow the titration cell to condition. The instrument will electrolytically generate iodine to consume any ambient moisture in the solvent until a stable, low-drift endpoint is reached (typically <10 µ g/min ).[16]

  • Sample Preparation: Accurately weigh the piperidine derivative sample using the weighing by difference method (Protocol 1) to determine the exact sample mass. The target sample size depends on the expected water content; for trace amounts, a larger sample is needed.[7]

  • Sample Introduction: Quickly open the titration cell port and introduce the weighed sample directly into the anode solution. For solids, ensure it dissolves completely.

  • Titration: Seal the cell port immediately. The instrument will automatically begin the titration. Iodine is generated coulometrically, reacting with the water from the sample.[15]

  • Result Acquisition: The titration ends when all the water has been consumed. The instrument calculates the total amount of water in micrograms (µg) based on the total charge passed (Faraday's law).[16]

  • Calculation: The water content is typically reported as a weight percentage: Water Content (%) = (Total µg of Water / Sample Mass in µg) x 100

Visual Workflows & Data

Decision Workflow for Handling Piperidine Derivatives

G A Receive New Piperidine Derivative B Consult SDS & Supplier Data for Hygroscopicity Info A->B C Is Compound Marked as Hygroscopic? B->C D Store in Desiccator or Glovebox Immediately C->D Yes E Standard Storage Conditions Apply C->E No F Is Compound for a Moisture-Sensitive Reaction? D->F E->F G Quantify Water Content via Karl Fischer Titration F->G Yes J Proceed with Reaction: Use Weighing by Difference F->J No H Water Content > 0.5%? G->H I Dry Compound Under Vacuum H->I Yes H->J No K Adjust Reagent Mass to Account for Water Content H->K Alternatively I->J K->J

Caption: Decision tree for proper handling and storage.

Impact of Humidity on Sample Mass

The following table illustrates the potential error introduced by atmospheric moisture absorption on a hypothetical 100 mg sample of a hygroscopic piperidine derivative.

Time Exposed to 50% RHWater Content (%)Actual Mass of Compound% Error in Stoichiometry
0 minutes0.1%99.9 mg0.1%
2 minutes1.5%98.5 mg1.5%
5 minutes3.2%96.8 mg3.2%
10 minutes5.8%94.2 mg5.8%

Data is illustrative and will vary based on the specific compound and environmental conditions.

References

  • GenFollower. (2026, January 30).
  • Wikipedia.
  • DMPK. (2025, December 5).
  • TutorChase. How do you handle hygroscopic solutes in the lab?.
  • Mettler Toledo.
  • YouTube. (2017, September 7). Weighing by Difference.
  • Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.
  • TCA Lab / Alfa Chemistry. Mastering Karl Fischer Moisture Analysis: A Complete Guide.
  • NCBI - NIH. (2025, August 15). Determination of Water Content using the Karl Fischer Coulometric Method.
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • Scharlab.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic.
  • ResearchGate.
  • Moravek. (2023, October 23). A Beginner's Guide to Chemical Storage Best Practices.
  • Benchchem.
  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts.
  • MDPI.
  • Benchchem.
  • Colorcon. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients.

Sources

Troubleshooting

method for removing impurities from 4-chloro-N-piperidin-4-ylbenzamide synthesis

Technical Support Center: Purification of 4-chloro-N-piperidin-4-ylbenzamide Welcome to the technical support center for the synthesis and purification of 4-chloro-N-piperidin-4-ylbenzamide. This guide is designed for re...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-chloro-N-piperidin-4-ylbenzamide

Welcome to the technical support center for the synthesis and purification of 4-chloro-N-piperidin-4-ylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purification challenges encountered during the synthesis of this important amide intermediate. The following content is structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 4-chloro-N-piperidin-4-ylbenzamide?

A1: The synthesis, typically a Schotten-Baumann reaction between 4-aminopiperidine and 4-chlorobenzoyl chloride, is robust but can lead to several common impurities. Understanding their origin is key to selecting the right purification strategy.

  • Unreacted Starting Materials: Residual 4-aminopiperidine and 4-chlorobenzoyl chloride.

  • Hydrolysis Product: 4-chlorobenzoic acid, formed from the reaction of 4-chlorobenzoyl chloride with trace water.

  • Di-acylated Byproduct: 1-(4-chlorobenzoyl)-N-(4-chlorobenzoyl)piperidin-4-amine, where both the exocyclic and endocyclic nitrogens of 4-aminopiperidine have been acylated. This is more likely under harsh or unoptimized reaction conditions.

  • Salts: Triethylammonium chloride is a common byproduct if triethylamine is used as the base to scavenge HCl.[1]

Q2: I have a baseline spot on my TLC plate that doesn't move with any standard solvent system (Hexanes/Ethyl Acetate). What is it?

A2: A highly polar, immobile spot on a silica gel TLC plate often corresponds to salt byproducts, such as triethylammonium chloride, or highly polar starting materials like 4-aminopiperidine hydrochloride. These are typically removed during the aqueous work-up. If they persist, it may indicate an incomplete or inefficient work-up procedure.

Troubleshooting Guide 1: Removing Acidic and Basic Impurities

Issue: My NMR spectrum shows a broad singlet around 12 ppm and/or peaks corresponding to unreacted 4-aminopiperidine.

This indicates the presence of 4-chlorobenzoic acid and residual 4-aminopiperidine. These can be effectively removed using a liquid-liquid extraction (work-up) procedure based on their differing acid-base properties.

Causality: 4-chlorobenzoic acid is acidic and will be deprotonated by a mild aqueous base (like NaHCO₃), forming a water-soluble carboxylate salt. Conversely, the basic 4-aminopiperidine can be protonated by an aqueous acid (like 1M HCl) to form a water-soluble ammonium salt. The desired amide product is neutral and will remain in the organic layer.[2]

Workflow: Acid-Base Extraction

Caption: Workflow for Acid-Base Extraction Purification.

Step-by-Step Protocol: Aqueous Work-up
  • Dilution: Dilute the crude reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[2]

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). This removes the basic 4-aminopiperidine.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This removes the acidic 4-chlorobenzoic acid.[3]

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of acidic and basic impurities.[2][4]

Troubleshooting Guide 2: Purification by Recrystallization

Issue: My product is about 85-95% pure after work-up, with minor non-polar impurities visible by TLC/NMR.

Recrystallization is an excellent and scalable technique for significantly enhancing the purity of solid compounds like 4-chloro-N-piperidin-4-ylbenzamide, especially for removing structurally similar, neutral impurities.

Causality: Recrystallization works on the principle that the desired compound and its impurities have different solubilities in a given solvent system at different temperatures. An ideal solvent will dissolve the compound and impurities when hot but will allow only the desired compound to crystallize upon cooling, leaving the impurities behind in the solution (mother liquor).

Step-by-Step Protocol: Recrystallization
  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, water) to find a suitable one. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Ethyl methyl ketone has been reported as an effective solvent.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate, promoting the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Solvent System Typical Purity Enhancement Notes
Ethyl Methyl KetoneCan increase purity to >99%Reported in literature for similar compounds.[1]
Ethanol/WaterVariableGood for moderately polar compounds.
Ethyl AcetateGoodOften a good starting point for benzamides.[5]

Troubleshooting Guide 3: Purification by Column Chromatography

Issue: My product is part of a complex mixture, or I need to isolate it from a neutral byproduct with similar solubility (e.g., the di-acylated impurity).

Flash column chromatography is the most powerful technique for separating complex mixtures based on the differential adsorption of components to a stationary phase.

Causality: As a mobile phase (eluent) flows through a column packed with a stationary phase (typically silica gel), compounds in the mixture travel at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel faster, while more polar compounds are retained longer, allowing for separation.

Workflow: Column Chromatography Purification

Caption: General Workflow for Flash Column Chromatography.

Step-by-Step Protocol: Column Chromatography
  • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your desired product an Rf value of approximately 0.25-0.35.[6] A good starting point is a mixture of hexanes and ethyl acetate.[7]

  • Column Packing: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and pack it into a column.

  • Sample Loading: Dissolve your crude product in a minimal amount of solvent and load it carefully onto the top of the silica gel bed. "Dry loading" (pre-adsorbing the sample onto a small amount of silica) is recommended if the compound is not very soluble in the mobile phase.[6]

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[6]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified 4-chloro-N-piperidin-4-ylbenzamide.

Pro-Tip: The piperidine nitrogen can interact with the acidic silanol groups on silica gel, leading to peak tailing. If this is an issue, consider using a mobile phase containing a small amount of triethylamine (~0.5-1%) or using a different stationary phase like basic alumina or amine-functionalized silica.[6][8]

References

  • Crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate. National Center for Biotechnology Information. [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

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Optimization

Technical Support Center: Optimizing Mobile Phase for Benzamide Analog Separation

Welcome to the technical support center dedicated to resolving challenges in the chromatographic separation of benzamide analogs. This guide is structured to provide researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving challenges in the chromatographic separation of benzamide analogs. This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and a deeper understanding of the principles governing mobile phase optimization in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the separation of benzamide analogs, offering a systematic approach to diagnosis and resolution.

Problem 1: Poor Resolution or Co-elution of Benzamide Analogs

Symptoms:

  • Overlapping peaks for structurally similar analogs (e.g., positional isomers).

  • Inability to achieve baseline separation, hindering accurate quantification.

Root Cause Analysis: Poor resolution is a common hurdle when dealing with benzamide isomers due to their similar chemical structures and polarities.[1] The key to separation lies in exploiting subtle differences in their physicochemical properties through careful selection of the stationary and mobile phases.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak resolution.

Step-by-Step Solutions:

  • Evaluate and Change the Organic Modifier: The choice of organic solvent in your reversed-phase method is critical.[2] Acetonitrile and methanol are the most common, but their different properties can significantly alter selectivity.[2]

    • Acetonitrile: Engages in dipole-dipole interactions.[2] Its pi electrons can also interact with aromatic analytes, which may affect the unique selectivity of phenyl-based columns.[3]

    • Methanol: Acts as a strong proton donor and acceptor in hydrogen bonding.[3]

    • Actionable Step: If you are using acetonitrile and observing poor resolution, a methodical approach is to test different isocratic holds or gradient slopes. If that fails, switching to methanol is a logical next step. The change in solvent can alter elution order and improve the separation of closely eluting peaks.[4]

  • Systematically Adjust the Mobile Phase pH: The pH of the mobile phase is a powerful tool for manipulating the retention of ionizable compounds like many benzamide analogs.[5] By altering the pH, you can change the ionization state of your analytes, which in turn affects their hydrophobicity and interaction with the stationary phase.[5][6]

    • Principle: For basic compounds, increasing the mobile phase pH will make them less ionized (more neutral) and therefore more retained on a reversed-phase column.[5] Conversely, lowering the pH will increase their ionization and decrease retention.[5] For acidic compounds, the opposite is true.[5]

    • Actionable Step: To ensure a robust method, it is recommended to work at a pH that is at least 1.5 to 2 units away from the pKa of your benzamide analogs.[5][7] This minimizes shifts in retention time due to small variations in pH.[8] Start with a low pH (e.g., 2.5-3.5) to suppress the ionization of residual silanols on the silica-based column, which can improve peak shape for basic compounds.[9][10]

  • Optimize Buffer Selection and Concentration: A buffer is essential to control and maintain a stable pH throughout the analysis, preventing run-to-run variability.[7]

    • Buffer Choice: The buffer should have a pKa within +/- 1 pH unit of your target mobile phase pH to ensure maximum buffering capacity.[7][11] For low UV detection wavelengths, phosphate buffers are a good choice due to their low UV cutoff. For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.

    • Concentration: A buffer concentration that is too low (generally below 5 mM) may not provide adequate pH control.[7] Conversely, excessively high concentrations can lead to precipitation when mixed with the organic modifier.[11] A typical starting range is 10-25 mM.[12]

Problem 2: Peak Tailing of Benzamide Analogs

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the peak maximum.

  • Difficulty in accurately integrating the peak area, leading to poor precision in quantification.[13]

Root Cause Analysis: Peak tailing for basic compounds like many benzamides is often caused by secondary interactions with residual silanol groups on the surface of silica-based stationary phases.[13][14] These silanols can become deprotonated at pH values above ~3.5 and interact with protonated basic analytes via ion exchange, leading to tailing.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Solutions:

  • Optimize Mobile Phase pH: As mentioned for resolution, lowering the pH of the mobile phase is a primary strategy to reduce peak tailing for basic benzamides.[14] By operating at a pH of 2.5-3.5, the residual silanol groups on the column packing are protonated and less likely to interact with basic analytes.[9]

  • Increase Buffer Strength: Insufficient buffer concentration can lead to localized pH shifts within the column, contributing to inconsistent interactions and peak tailing.[13]

    • Actionable Step: If you are using a low buffer concentration (e.g., 5-10 mM), try increasing it to 20-25 mM to see if peak shape improves.[13]

  • Consider Mobile Phase Additives: In some cases, small amounts of additives can improve peak shape.

    • Triethylamine (TEA): While less common with modern high-purity columns, adding a small amount of TEA (e.g., 0.1%) can act as a silanol-masking agent, competing with the basic analytes for active sites and reducing tailing. Note that TEA has a high UV cutoff and is not suitable for LC-MS.

Problem 3: Inconsistent Retention Times

Symptoms:

  • Retention times for the same analyte vary significantly between injections or runs.

  • Leads to unreliable peak identification and integration.

Root Cause Analysis: Shifting retention times are often a sign of an un-equilibrated column, an unstable mobile phase pH, or fluctuations in temperature.[15] For ionizable compounds like benzamide analogs, a poorly buffered mobile phase is a frequent culprit.[7]

Step-by-Step Solutions:

  • Ensure Proper Column Equilibration: Always allow sufficient time for your column to equilibrate with the initial mobile phase conditions before starting a sequence. This is especially important when changing mobile phases. A stable baseline is a good indicator of equilibration.[1]

  • Verify Mobile Phase pH and Buffer Capacity: As discussed, the retention of ionizable benzamides is highly sensitive to pH.[5]

    • Actionable Step: Ensure your buffer is appropriate for your target pH and at a sufficient concentration.[7] Always measure the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent.[9]

  • Use a Column Oven: Temperature fluctuations can affect mobile phase viscosity and analyte retention. Using a temperature-controlled column compartment will ensure consistent and reproducible retention times.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for mobile phase composition when developing a method for benzamide analogs?

A1: A good starting point for a reversed-phase separation of benzamide analogs is a gradient elution with 0.1% formic acid in water as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B.[1] A typical starting gradient could be 10-90% B over 15-20 minutes. This low pH environment is generally a good starting point for basic compounds.[9][10]

Q2: How do I choose between acetonitrile and methanol as the organic modifier?

A2: The choice between acetonitrile and methanol can significantly impact the selectivity of your separation.[2] There is no universal "better" solvent; the optimal choice is analyte and column dependent. It is often beneficial to screen both during method development. Acetonitrile generally has a lower viscosity and lower UV cutoff, while methanol can offer different selectivity, particularly with phenyl-based columns.[3][16]

Q3: My benzamide analogs are very polar. What can I do to improve their retention on a C18 column?

A3: For very polar compounds, increasing retention can be a challenge. Here are a few strategies:

  • Reduce the percentage of the organic modifier in the mobile phase.[2]

  • Use a 100% aqueous mobile phase , but ensure your C18 column is "aqueous stable" to prevent phase collapse.[17]

  • Consider alternative stationary phases such as those with polar-embedded groups or those designed for hydrophilic interaction liquid chromatography (HILIC).[18]

Q4: Can I use a phosphate buffer with my LC-MS system?

A4: No, phosphate buffers are non-volatile and will contaminate the mass spectrometer source. For LC-MS applications, you must use volatile mobile phase additives and buffers such as formic acid, acetic acid, ammonium formate, or ammonium acetate.[8]

Experimental Protocols

Protocol 1: Preparation of a Buffered Mobile Phase (pH 3.0)

Objective: To prepare a 20 mM potassium phosphate buffer at pH 3.0 for use as the aqueous component (Mobile Phase A) in a reversed-phase HPLC separation.

Materials:

  • Monobasic potassium phosphate (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • HPLC-grade water

  • pH meter

  • 0.45 µm filter

Procedure:

  • Weigh out the appropriate amount of KH₂PO₄ to make a 20 mM solution in 1 L of HPLC-grade water (Molar mass of KH₂PO₄ = 136.09 g/mol ; 2.72 g/L).

  • Dissolve the KH₂PO₄ in approximately 900 mL of HPLC-grade water in a clean beaker with a stir bar.

  • Place the beaker on a stir plate and begin stirring.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Place the pH electrode in the buffer solution.

  • Slowly add phosphoric acid dropwise to the solution while monitoring the pH. Continue adding acid until the pH reaches 3.0.

  • Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.

  • Filter the buffer solution through a 0.45 µm filter to remove any particulates.

  • This solution is now ready to be used as Mobile Phase A. Remember to degas the mobile phase before use.

Table 1: Common Buffers and their Properties
BufferpKa(s)Buffering RangeUV Cutoff (approx.)LC-MS Compatible
Phosphate2.15, 7.20, 12.151.1-3.1, 6.2-8.2~200 nmNo
Formate3.752.8-4.8~210 nmYes
Acetate4.763.8-5.8~210 nmYes

Data compiled from various sources, including[8][11].

References

  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (n.d.). Google Cloud.
  • Technical Support Center: Troubleshooting HPLC Separation of Triglyceride Isomers - Benchchem. (n.d.). Google Cloud.
  • Technical Support Center: Refining HPLC Protocols for Benzamide Isomers - Benchchem. (n.d.). Google Cloud.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-(2-Benzoyl-4-chlorophenyl)formamide - Benchchem. (n.d.). Google Cloud.
  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Agilent Technologies. Retrieved March 10, 2026, from [Link]

  • Troubleshooting Common HPLC Issues: A Practical Guide - Maxi Scientific. (2025, February 16). Maxi Scientific. Retrieved March 10, 2026, from [Link]

  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography | LCGC International. (2022, April 15). LCGC International. Retrieved March 10, 2026, from [Link]

  • A Guide For Selection of Buffer for HPLC - YouTube. (2022, January 25). YouTube. Retrieved March 10, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved March 10, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Agilent Technologies. Retrieved March 10, 2026, from [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Advanced Chromatography Technologies. Retrieved March 10, 2026, from [Link]

  • Your Guide to Select the buffer in HPLC development part 2 | PharmaCores. (2025, September 2). PharmaCores. Retrieved March 10, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Phenomenex. Retrieved March 10, 2026, from [Link]

  • Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Qu - ChemRxiv. (n.d.). ChemRxiv. Retrieved March 10, 2026, from [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (2025, August 5). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. (2019, June 4). Element Lab Solutions. Retrieved March 10, 2026, from [Link]

  • HPLC Troubleshooting - CHROMacademy. (n.d.). CHROMacademy. Retrieved March 10, 2026, from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved March 10, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved March 10, 2026, from [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS - HALO Columns. (n.d.). Advanced Materials Technology. Retrieved March 10, 2026, from [Link]

  • Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis - MDPI. (2023, January 11). MDPI. Retrieved March 10, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3). Moravek. Retrieved March 10, 2026, from [Link]

  • Exploring the Different Mobile Phases in HPLC - Veeprho. (2025, February 2). Veeprho. Retrieved March 10, 2026, from [Link]

  • Introduction to HPLC. (n.d.). Shimadzu. Retrieved March 10, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. (2025, February 1). Veeprho. Retrieved March 10, 2026, from [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. (2025, April 8). Welch Materials. Retrieved March 10, 2026, from [Link]

  • Most Common Solvents Used in HPLC Mobile Phase - Phenomenex. (2023, April 4). Phenomenex. Retrieved March 10, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Waters Corporation. Retrieved March 10, 2026, from [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Phenomenex. Retrieved March 10, 2026, from [Link]

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  • Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Quantitation of [13N]Ammonia in PET Radiopharmaceuticals. | ChemRxiv. (n.d.). ChemRxiv. Retrieved March 10, 2026, from [Link]

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Reference Data & Comparative Studies

Comparative

validation of HPLC-UV method for 4-chloro-N-piperidin-4-ylbenzamide quantification

An In-Depth Guide to the Validation of an HPLC-UV Method for the Quantification of 4-chloro-N-piperidin-4-ylbenzamide: A Comparative Analysis For researchers, scientists, and drug development professionals, the accurate...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of an HPLC-UV Method for the Quantification of 4-chloro-N-piperidin-4-ylbenzamide: A Comparative Analysis

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the pharmaceutical quality system.[1][2] This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of 4-chloro-N-piperidin-4-ylbenzamide, a key building block in medicinal chemistry.

This document moves beyond a simple recitation of protocols. As a senior application scientist, the goal is to illuminate the causality behind the experimental choices, ensuring that the described method is not just a procedure, but a self-validating system grounded in scientific first principles and regulatory expectations.[3][4] The performance of the HPLC-UV method is critically evaluated and compared against alternative analytical techniques, providing a clear perspective on its advantages and limitations for different applications.

The Analytical Challenge: 4-chloro-N-piperidin-4-ylbenzamide

The structure of 4-chloro-N-piperidin-4-ylbenzamide presents specific analytical considerations. It possesses a benzamide group, which contains a strong chromophore, making it an ideal candidate for UV detection.[5] The molecule combines a non-polar chlorophenyl ring with a more polar piperidine moiety, allowing for effective separation using reversed-phase chromatography. The selection of an appropriate analytical method is paramount for ensuring data integrity throughout the drug development lifecycle.

Primary Technique: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography is a powerhouse in pharmaceutical analysis due to its high resolving power, sensitivity, and robustness.[6] When coupled with a UV detector, it offers a cost-effective and widely accessible solution for quantifying chromophoric compounds like 4-chloro-N-piperidin-4-ylbenzamide.[7]

The validation of this method is performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[8][9][10]

Experimental Protocol: HPLC-UV Method Validation

This protocol outlines the comprehensive validation of an isocratic RP-HPLC method.

1. Instrumentation and Chromatographic Conditions

ParameterSpecificationCausality and Rationale
HPLC System Agilent 1290 Infinity II or equivalentA standard UHPLC/HPLC system provides the necessary precision and reliability for validation studies.
Detector UV-Vis or Photodiode Array (PDA)A PDA detector is preferred as it can assess peak purity by acquiring spectra across the peak.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while being suitable for the molecule's overall polarity. A 250 mm length ensures high resolution.
Mobile Phase Acetonitrile : 10mM Sodium Acetate Buffer (pH 5) (50:50, v/v)Acetonitrile is a common organic modifier providing good peak shape. The buffer controls the ionization state of the piperidine nitrogen, ensuring consistent retention and peak symmetry.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.[11]
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times and reduces viscosity variations.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Detection λ 254 nmThis wavelength corresponds to a high absorbance region for the benzamide chromophore, maximizing sensitivity.

2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-chloro-N-piperidin-4-ylbenzamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[11]

  • Calibration Standards (1-100 µg/mL): Prepare a series of at least six calibration standards by serial dilution of the stock solution with the mobile phase.[11] This range is chosen to cover potential concentrations in routine analysis.

  • Sample Solution: Prepare the test sample by dissolving it in the mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection to protect the column from particulates.[11]

3. Method Validation Workflow

The following diagram illustrates the logical flow of the validation process, ensuring all performance characteristics are systematically evaluated as per ICH guidelines.[4]

Method_Validation_Workflow cluster_0 Phase 1: System & Method Definition cluster_1 Phase 2: Performance Characteristic Evaluation cluster_2 Phase 3: Finalization Protocol Define Validation Protocol & Acceptance Criteria (ICH Q2) SST Define System Suitability Test (SST) Protocol->SST Specificity Specificity & Selectivity (Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (S/N Ratio) Precision->Limits Robustness Robustness (Small Variations) Limits->Robustness Report Compile Validation Report Robustness->Report Lifecycle Implement for Routine Use & Lifecycle Management Report->Lifecycle

Caption: A typical workflow for analytical method validation based on ICH guidelines.

4. Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria (Typical)Rationale
System Suitability Inject the standard solution five times.Tailing Factor ≤ 2.0; %RSD of peak area ≤ 2.0%; Theoretical Plates > 2000.Ensures the chromatographic system is performing adequately before starting the analysis.[9]
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light).[12]The analyte peak should be free from interference from excipients or degradants. Peak purity index > 0.995.Demonstrates that the method unequivocally assesses the analyte in the presence of other components.[4]
Linearity Analyze a minimum of six concentrations across the specified range. Plot peak area vs. concentration.[13]Correlation Coefficient (R²) ≥ 0.999.[14]Confirms a proportional relationship between the analyte concentration and the detector response.[4]
Accuracy Perform recovery studies by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%) with three replicates each.Mean recovery should be within 98.0 - 102.0%.[14]Measures the closeness of the experimental value to the true value.[4]
Precision Repeatability: Analyze six replicate samples at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.%RSD ≤ 2.0%.[14]Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4]
LOD & LOQ Determine based on the signal-to-noise (S/N) ratio.S/N ratio of 3:1 for LOD and 10:1 for LOQ.[14]Defines the lowest concentration of analyte that can be reliably detected and quantified, respectively.
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C).%RSD of results should remain ≤ 2.0%.Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Comparative Analysis of Quantification Methods

While HPLC-UV is a robust and reliable technique, other methods may be more suitable depending on the specific analytical objective, such as required sensitivity, sample matrix complexity, and available resources.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of a validated HPLC-UV method against common alternatives for the quantification of small molecules like 4-chloro-N-piperidin-4-ylbenzamide.

ParameterHPLC-UVLC-MS/MSUV-Vis SpectrophotometryGC-MS
Linearity (R²) > 0.999[14]> 0.995> 0.999[15]> 0.99
Accuracy (% Recovery) 98.0 - 102.0%[14]95.0 - 105.0%98.0 - 102.0%[15]90.0 - 110.0%
Precision (%RSD) < 2.0%[14]< 5.0%< 2.0%[15]< 10.0%
Limit of Detection (LOD) 0.1 - 1 ng/mL[14]< 0.1 ng/mL~1 µg/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.4 - 2 ng/mL[14]< 0.5 ng/mL~5 µg/mL5 - 20 ng/mL
Specificity High (with separation)Very High (mass-based)Low (no separation)[16]High (with separation)
Cost & Complexity ModerateHighLowModerate-High

Data compiled from studies on structurally similar compounds and general method performance.[14][15][16][17]

Method Selection Guide

The choice of an analytical method is a critical decision driven by the specific requirements of the analysis. The following decision tree provides a logical pathway for selecting the most appropriate technique.

Method_Selection_Tree start_node Start: Define Analytical Need q1 Is the sample matrix complex (e.g., biological fluid)? start_node->q1 decision_node decision_node result_node result_node q2 Is ultra-high sensitivity (pg/mL) required? q1->q2 Yes q3 Is this for simple, routine QC concentration checks only? q1->q3 No (e.g., pure substance, dosage form) r_lcms LC-MS/MS is optimal q2->r_lcms Yes r_hplcuv HPLC-UV is a viable option (if concentration is sufficient) q2->r_hplcuv No r_uvvis UV-Vis Spectrophotometry is suitable q3->r_uvvis Yes q4 Is the analyte volatile & thermally stable? q3->q4 No (need to separate impurities) r_gcms GC-MS could be used (may require derivatization) q4->r_gcms Yes r_hplcuv2 HPLC-UV is the recommended method q4->r_hplcuv2 No

Caption: A decision tree for selecting an appropriate analytical method.

Discussion and Conclusion

HPLC-UV: For the routine quality control of 4-chloro-N-piperidin-4-ylbenzamide as a bulk substance or in a simple pharmaceutical formulation, the validated HPLC-UV method stands out as the optimal choice. It provides an excellent balance of specificity, accuracy, precision, and cost-effectiveness.[6] Its ability to separate the analyte from potential impurities and degradation products is a significant advantage over non-separative techniques.[18]

LC-MS/MS: If the analytical task involves quantification in complex biological matrices (e.g., plasma, urine) for pharmacokinetic studies, LC-MS/MS would be the superior method. Its enhanced sensitivity and specificity, derived from mass-based detection, are necessary to achieve the low limits of quantification required and to overcome matrix interference.[17]

UV-Vis Spectrophotometry: While simple and rapid, UV-Vis spectrophotometry lacks specificity.[16] It cannot distinguish between the active ingredient and any UV-absorbing impurities or excipients.[16] Therefore, its use should be restricted to highly controlled applications, such as the analysis of a pure bulk substance where interfering species are known to be absent.

GC-MS: Gas chromatography is generally reserved for volatile and thermally stable compounds. Given the molecular weight and polar functional groups of 4-chloro-N-piperidin-4-ylbenzamide, it would likely require derivatization to improve volatility, adding complexity and potential variability to the analytical procedure.

References

  • A Comparative Guide to the Analytical Method Validation for N-(4-chlorophenyl)piperidin-4-amine Quantification. Benchchem.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).
  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. Benchchem.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
  • Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. PMC.
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  • A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Taylor & Francis Online.
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  • Application Note: HPLC Method Development for the Analysis of N-Isobutylbenzamide. Benchchem.
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Validation

Comprehensive In Vitro Efficacy Comparison of N-Piperidin-4-ylbenzamide Derivatives in Oncology

Executive Summary & Mechanistic Overview The N-(piperidin-4-yl)benzamide scaffold is a highly versatile pharmacophore utilized extensively in medicinal chemistry for the development of targeted anti-tumor agents, kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The N-(piperidin-4-yl)benzamide scaffold is a highly versatile pharmacophore utilized extensively in medicinal chemistry for the development of targeted anti-tumor agents, kinase inhibitors, and G-protein-coupled receptor modulators[1]. Recent in vitro oncology studies have demonstrated that specific para-substituted derivatives of this scaffold exhibit potent, selective toxicity against human carcinoma cell lines (such as HepG2) while sparing non-malignant cells[2].

The primary anti-tumor mechanism of these compounds involves the disruption of cell cycle progression. Active derivatives, such as 4-Methoxy-N-(piperidin-4-yl)benzamide hydrochloride, induce a pronounced G1 phase cell cycle arrest[2]. Mechanistically, this is driven by the upregulation of the tumor suppressor protein p53 and its downstream effector p21. The accumulation of p21 inhibits cyclin-dependent kinases (CDKs), leading to a reduction in phosphorylated Retinoblastoma protein (p-Rb). Concurrently, these derivatives suppress the expression of Cyclin B1, preventing mitotic entry and ultimately triggering apoptosis in malignant cells[2].

G Compound N-piperidin-4-ylbenzamide Derivative DNA_Damage Kinase Inhibition / Target Binding Compound->DNA_Damage CyclinB1 Cyclin B1 Suppression Compound->CyclinB1 Downregulates p53 p53 Upregulation DNA_Damage->p53 p21 p21 Activation p53->p21 pRb Decreased p-Rb p21->pRb Inhibits CDK G1_Arrest G1 Phase Cell Cycle Arrest CyclinB1->G1_Arrest pRb->G1_Arrest

Figure 1: Mechanism of action for N-piperidin-4-ylbenzamide derivatives inducing G1 phase arrest.

Structure-Activity Relationship (SAR) & Comparative Data

The substitution at the para-position of the benzamide ring profoundly influences both the pharmacodynamics and pharmacokinetics of the molecule. We compared three distinct functional group modifications to evaluate their impact on in vitro efficacy:

  • 4-Methoxy Derivative (CAS 1219948-56-7): The electron-donating methoxy group enhances binding affinity via hydrogen bond acceptance, yielding the highest in vitro potency and driving significant inhibition of cyclin B1[2].

  • 4-tert-Butyl Derivative (CAS 1638612-58-4): The bulky, hydrophobic tert-butyl group significantly increases lipophilicity. While this can theoretically enhance cell membrane permeability, the resulting drop in aqueous solubility often limits its in vitro bioavailability in standard culture media[2].

  • 4-Fluoro Derivative (CAS 75484-39-8): The introduction of a highly electronegative fluorine atom acts as a bioisostere for hydrogen. It improves metabolic stability against oxidative degradation while maintaining moderate in vitro efficacy[2][3].

Quantitative Comparison Table
Compound NameCAS NumberFunctional GroupIC50 (μM) in HepG2Primary Mechanism of ActionSolubility / Stability Profile
4-Methoxy-N-(piperidin-4-yl)benzamide HCl 1219948-56-7-OCH3 (Electron Donating)0.25Induction of cell cycle arrest via p53/p21 pathway[2]Optimal aqueous solubility; high target affinity[2].
4-tert-Butyl-N-(piperidin-4-yl)benzamide HCl 1638612-58-4-C(CH3)3 (Bulky, Lipophilic)> 1.50Cell cycle modulationIncreased lipophilicity; reduced aqueous solubility[2].
4-Fluoro-N-(piperidin-4-yl)benzamide 75484-39-8-F (Electronegative)~ 0.80Kinase inhibition / Cell cycle arrestImproved metabolic stability; moderate solubility[2][3].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific rigor, the following in vitro protocols are designed as self-validating systems, incorporating necessary controls to rule out assay artifacts and accurately measure the derivatives' efficacy.

Workflow Cult 1. Cell Culture (HepG2 Cells) Treat 2. Compound Treatment (0.01 - 50 μM) Cult->Treat Assay1 3a. Viability Assay (IC50 Determination) Treat->Assay1 Assay2 3b. Flow Cytometry (Cell Cycle Analysis) Treat->Assay2 Assay3 3c. Western Blot (Protein Expression) Treat->Assay3

Figure 2: In vitro screening workflow for evaluating benzamide derivative efficacy.

Protocol 1: Cell Viability & IC50 Determination (CellTiter-Glo Luminescent Assay)

Expertise & Causality Check: We utilize an ATP-dependent luminescent assay rather than a colorimetric MTT assay because it is less prone to interference from the test compounds' intrinsic absorbance and provides higher sensitivity for detecting early metabolic decline.

  • Seeding: Plate HepG2 cells at a density of 5,000 cells/well in a 96-well opaque white microplate using DMEM supplemented with 10% FBS[4]. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Prepare a 10 mM stock of the specific N-piperidin-4-ylbenzamide derivative in DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 0.01 μM to 50 μM. Crucial Control: Ensure the final DMSO concentration does not exceed 0.5% (v/v) in any well to prevent solvent-induced cytotoxicity.

  • Incubation: Treat cells for 72 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 1 μM Doxorubicin).

  • Detection: Add 100 μL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Expertise & Causality Check: Propidium Iodide (PI) intercalates into DNA stoichiometrically. By measuring PI fluorescence, we can accurately quantify the DNA content of single cells, distinguishing between G0/G1 (2n), S (between 2n and 4n), and G2/M (4n) phases to validate the G1 phase arrest[2].

  • Harvesting: Following 48 hours of compound treatment (at the calculated IC50 concentration), trypsinize cells, collect both adherent and floating cells (to capture apoptotic fractions), and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding dropwise while vortexing to prevent clumping. Fix at -20°C for at least 2 hours.

  • Staining: Wash cells twice with cold PBS. Resuspend in 500 μL of PI staining solution (50 μg/mL PI, 100 μg/mL RNase A, 0.1% Triton X-100 in PBS). Causality Check: RNase A is mandatory; without it, PI will stain double-stranded RNA, falsely elevating the DNA content signal.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Acquire data for 10,000 events using a flow cytometer, analyzing the FL2 channel.

Protocol 3: Western Blotting for Pathway Validation

Expertise & Causality Check: To confirm the p53/p21 pathway activation and cyclin B1 inhibition observed in phenotypic assays[2], protein expression must be directly quantified.

  • Lysis: Lyse cells in RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktail. Causality Check: Phosphatase inhibitors are critical to preserve the phosphorylation status of Rb (p-Rb).

  • Separation & Transfer: Resolve 30 μg of total protein lysate on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA for 1 hour. Incubate overnight at 4°C with primary antibodies against p53, p21, Cyclin B1, p-Rb, and GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry to confirm the upregulation of p53/p21 and downregulation of Cyclin B1[2].

References

  • Benchchem. "4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride | 1219948-56-7".
  • Matrix Scientific. "4-Fluoro-N-piperidin-4-ylbenzamide".
  • Google Patents. "WO2012123449A1 - N- cyclopropyl - n- piperidinylbenzamides as gpr119 modulators".
  • Google Patents. "EP1335912A1 - Derives de 4-(biphenylcarbonylamino)piperidine utilises comme inhibiteurs de l'mtp".

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Benzamide Compound Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This guide provides an in-depth comparison of analytical meth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This guide provides an in-depth comparison of analytical methods for the quantification of benzamide compounds, with a focus on the critical process of cross-validation. As a Senior Application Scientist, the aim is to provide not just a procedural overview, but a strategic guide to ensuring data consistency and reliability across different analytical platforms and laboratories. This is essential for regulatory compliance and the successful progression of a drug candidate from development to market.[1][2][3]

The process of cross-validation confirms that a validated analytical method produces consistent and reliable results across different laboratories, with different analysts, or on different instruments.[1] This is particularly crucial during method transfer between facilities or when data from multiple sites are being compared.[1][3]

The Imperative of Cross-Validation in Pharmaceutical Analysis

Analytical method validation is the cornerstone of quality control in the pharmaceutical industry, ensuring that a method is suitable for its intended purpose.[4][5][6] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines, such as the ICH Q2(R2), that outline the required validation characteristics.[5][7][8][9] These characteristics include accuracy, precision, specificity, linearity, range, and robustness.[10][11][12]

Cross-validation extends this principle by demonstrating the equivalency of results when an analytical method is performed under different circumstances.[1] This is a critical step in the analytical method lifecycle, especially in a globalized pharmaceutical industry where research, development, and manufacturing may occur at different sites.[2][3] The primary objective is to ensure that a method, once validated, can be successfully transferred and executed by a receiving laboratory with comparable performance.[4][13]

Comparative Analysis of Key Analytical Methodologies

The choice of an analytical method for benzamide compounds is dictated by factors such as the nature of the sample matrix, the required sensitivity, and the intended application of the data. High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse in many quality control laboratories for its robustness and cost-effectiveness.[14] For more complex matrices or when higher sensitivity is required, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is often the method of choice.[14][15][16] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile benzamide derivatives.[17]

Below is a comparative summary of typical performance characteristics for these methods in the context of benzamide analysis.

Validation Parameter HPLC-UV LC-MS/MS GC-MS
Linearity (r²) > 0.999[18][19]> 0.999[17][19]> 0.997[17]
Accuracy (% Recovery) 98.0 - 102.0%[20]99.1 - 100.8%[17][19]97.9 - 102.5%[17]
Precision (% RSD) < 2.0%[18][19][20]< 1.5%[17][19]< 3.0%[17]
Limit of Detection (LOD) 0.05 - 10 ng/mL[17][19]< 0.1 ng/mL[17]1 - 10 ng/mL[20]
Limit of Quantification (LOQ) 0.1 - 30 ng/mL[17][19]< 0.5 ng/mL[20]5 - 20 ng/mL[20]
Specificity/Selectivity Good to Excellent[20]Excellent[20]Good to Excellent[20]

Note: The values presented are representative and may vary depending on the specific benzamide compound, sample matrix, and instrumentation.

Experimental Protocols for Cross-Validation

A successful cross-validation study hinges on a well-defined protocol that is agreed upon by both the transferring and receiving laboratories.[4][21][22] This protocol should meticulously detail the scope, responsibilities, materials, analytical procedures, and, most importantly, the acceptance criteria.[4][22]

The following diagram illustrates a typical workflow for a comparative cross-validation study between two laboratories.

Cross_Validation_Workflow Inter-Laboratory Cross-Validation Workflow cluster_0 Planning & Protocol cluster_1 Execution cluster_2 Data Analysis & Reporting P1 Define Scope & Objectives P2 Develop & Approve Protocol P1->P2 P3 Establish Acceptance Criteria P2->P3 E1 Sample Preparation & Distribution P3->E1 E2 Analysis at Transferring Lab (Lab A) E1->E2 E3 Analysis at Receiving Lab (Lab B) E1->E3 D1 Statistical Comparison of Results E2->D1 E3->D1 D2 Investigate Discrepancies D1->D2 D2->E2 Criteria Not Met D3 Generate Final Report D2->D3 Criteria Met

Caption: A typical workflow for an inter-laboratory cross-validation study.[3]

This protocol provides a representative example for the quantitative analysis of a benzamide compound using a reversed-phase HPLC method.[23]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.[23]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[20][23]

  • Mobile Phase: Acetonitrile:Water (50:50, v/v).[23]

  • Flow Rate: 1.0 mL/min.[23]

  • Injection Volume: 20 µL.[23]

  • Column Temperature: 30°C.[23]

  • Detection Wavelength: 254 nm.[23]

2. Preparation of Solutions:

  • Mobile Phase: Mix 500 mL of HPLC-grade acetonitrile with 500 mL of HPLC-grade water and degas the solution.[23]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the benzamide reference standard and dissolve it in 100 mL of the mobile phase.[23]

  • Calibration Standards: Prepare a series of at least six calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).[20][23]

  • Sample Solution: Prepare the sample containing the benzamide compound in the mobile phase to achieve a final concentration within the calibration range.[20][23]

3. System Suitability: Before initiating the analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be > 2000.

  • Relative Standard Deviation (RSD) of replicate injections: Should be ≤ 2.0%.

4. Analysis and Data Evaluation:

  • Inject the calibration standards, followed by the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the benzamide compound in the samples from the calibration curve.

  • For cross-validation, the results from the receiving laboratory are statistically compared to those from the transferring laboratory using appropriate tests, such as the two one-sided t-tests (TOST), to assess equivalence.[21]

In cases where the acceptance criteria are not met, a systematic investigation is required to identify the root cause of the discrepancy.

Discrepancy_Investigation Decision Pathway for Discrepancy Investigation Start Discrepancy Identified Check_Data Review Raw Data & Calculations Start->Check_Data Check_System Verify System Suitability & Instrument Calibration Check_Data->Check_System Check_Procedure Review Sample Preparation & Analytical Procedure Check_System->Check_Procedure Investigation Joint Investigation (Lab A & Lab B) Check_Procedure->Investigation Root_Cause Root Cause Identified? Investigation->Root_Cause Root_Cause->Start No Corrective_Action Implement Corrective & Preventive Actions (CAPA) Root_Cause->Corrective_Action Yes Reanalysis Re-analyze Samples Corrective_Action->Reanalysis End Resolution Reanalysis->End

Caption: Decision pathway for investigating discrepancies in cross-validation.[3]

Conclusion: Ensuring Data Integrity Across the Product Lifecycle

The cross-validation of analytical methods is not merely a regulatory hurdle but a scientific imperative that underpins the reliability and consistency of data throughout the drug development lifecycle.[2] By employing a systematic and scientifically sound approach to method transfer and cross-validation, pharmaceutical organizations can ensure the integrity of their analytical data, facilitate seamless technology transfer between sites, and ultimately, contribute to the delivery of safe and effective medicines. A robust cross-validation package provides confidence that a method will perform as intended, regardless of the laboratory, analyst, or instrument, thereby ensuring consistent product quality.

References

  • Lab Manager. (2025, October 22). Analytical Method Transfer: Best Practices and Guidelines. [Link]

  • Pharma Beginners. (2021, January 23). Analytical Method Transfer (USP 1224) Guideline. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Scribd. Analytical Methods Transfer Guidelines. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • QbD Group. (2025, April 2). Analytical Method Transfer: step-by-step guide & best practices. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Pharmaguideline. (2025, September 6). Analytical Method Transfer (AMT) in Pharmaceuticals. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • PubMed. (2021, August 12). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. [Link]

  • MDPI. (2021, August 12). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. [Link]

  • PMC. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. [Link]

  • PMC. (2025, October 14). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • BioPharm International. (2020, November 12). Strategies for Validation Extensions. [Link]

  • Eurachem. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]

  • ResearchGate. (2025, December 22). (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. [Link]

  • Science Publishing Group. (2017, January 10). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. [Link]

  • Longdom Publishing. Development and Validation of a Stability Indicating HPLC Method. [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]

Sources

Validation

assessing the specificity of 4-chloro-N-piperidin-4-ylbenzamide in biological assays

Title: Assessing the Specificity of 4-Chloro-N-Piperidin-4-Ylbenzamide Derivatives in Biological Assays: A Comparative Guide Introduction In my tenure overseeing assay development for targeted protein modulation, disting...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Assessing the Specificity of 4-Chloro-N-Piperidin-4-Ylbenzamide Derivatives in Biological Assays: A Comparative Guide

Introduction In my tenure overseeing assay development for targeted protein modulation, distinguishing true target engagement from promiscuous off-target reactivity remains the ultimate bottleneck. When evaluating novel tripeptidyl epoxyketone proteasome inhibitors, the incorporation of the 4-chloro-N-piperidin-4-ylbenzamide motif has emerged as a structurally elegant solution to overcome the limitations of first-generation therapeutics like Bortezomib and Carfilzomib [1].

This guide provides an objective comparison of 4-chloro-N-piperidin-4-ylbenzamide-derived inhibitors against standard alternatives. It details the mechanistic rationale behind their specificity and outlines self-validating experimental protocols to rigorously quantify target engagement in biological assays.

Mechanistic Rationale: Engineering Specificity at the S5 Pocket

The 20S proteasome is a validated target in oncology, primarily inhibited via its β5 subunit, which governs chymotrypsin-like (CT-L) activity [2]. While the clinical compound Carfilzomib successfully binds the unprimed pockets of the β5 subunit, it suffers from dose-limiting toxicities due to off-target cross-reactivity.

Through covalent docking modeling, the 4-chloro-N-piperidin-4-ylbenzamide motif was discovered to specifically occupy the adjacent S5 pocket [1]. The causality of this enhanced specificity is twofold:

  • Steric Complementarity: The piperidine ring provides favorable aliphatic interactions that precisely fit the S5 cavity contour.

  • Halogen Bonding: The 4-chlorobenzamide group acts as an anchor, creating a distinct binding mode that prevents the epoxyketone warhead from promiscuously reacting with the β1 (caspase-like) or β2 (trypsin-like) subunits.

MechanisticPathway Ligand 4-chloro-N-piperidin- 4-ylbenzamide Motif S5 20S Proteasome (S5 Pocket Binding) Ligand->S5 Covalent Docking Beta5 β5 Subunit (CT-L Inhibition) S5->Beta5 Allosteric/Steric Block Ub Accumulation of Ubiquitinated Proteins Beta5->Ub Proteostasis Disruption NFkB NF-κB Pathway Suppression Ub->NFkB IκB Degradation Halted Apoptosis Tumor Cell Apoptosis NFkB->Apoptosis Pro-survival Inhibition

Mechanistic pathway of 20S proteasome inhibition via S5 pocket engagement.

Comparative Performance Data

To objectively assess performance, we compare a representative 4-chloro-N-piperidin-4-ylbenzamide derivative (Compound 11h) against Carfilzomib (epoxyketone) and Bortezomib (boronic acid)[1][2]. The data below highlights the superior selectivity index achieved by targeting the S5 pocket.

Inhibitor ClassRepresentative Compoundβ5 (CT-L) IC₅₀ (nM)β1 (C-L) IC₅₀ (nM)β2 (T-L) IC₅₀ (nM)Selectivity Index (β1/β5)Off-Target Reactivity (ABPP)
Aliphatic-Heterocycle Epoxyketone 4-chloro-N-piperidin-4-ylbenzamide derivative (11h)8.4>10,000>10,000>1,190 Minimal
Standard Epoxyketone Carfilzomib5.22,4003,100~460Moderate
Dipeptidyl Boronic Acid Bortezomib9.61,1004,500~114High

Note: The integration of the 4-chloro-N-piperidin-4-ylbenzamide motif preserves single-digit nanomolar potency against β5 while nearly eliminating off-target β1/β2 engagement[1].

Self-Validating Experimental Protocols

As an application scientist, I mandate that every assay must be self-validating. A single readout is prone to artifacts; therefore, we pair a functional enzymatic assay with an orthogonal structural profiling technique.

AssayWorkflow Prep Compound Preparation Assay Fluorogenic Cleavage Assay Prep->Assay in vitro profiling ABPP Activity-Based Protein Profiling Assay->ABPP Selectivity check MassSpec LC-MS/MS Proteomics ABPP->MassSpec Off-target ID Analysis Specificity Validation MassSpec->Analysis Data synthesis

Self-validating experimental workflow for assessing covalent inhibitor specificity.

Protocol A: Multiplexed Fluorogenic Substrate Cleavage Assay

Purpose: To functionally quantify the selectivity of the inhibitor across all three catalytic subunits of the 20S proteasome. Causality: We multiplex the substrates rather than running parallel independent assays. By measuring CT-L, C-L, and T-L activities simultaneously in the same lysate, we eliminate batch-to-batch variations in proteasome concentration, ensuring the calculated selectivity index is an absolute reflection of the 4-chloro-N-piperidin-4-ylbenzamide motif's specificity.

Methodology:

  • Lysate Preparation: Lyse target cells (e.g., RPMI-8226 myeloma cells) in a non-denaturing buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT) to preserve the intact 20S proteasome complex.

  • Compound Incubation: Pre-incubate 10 µg of lysate with serial dilutions of the 4-chloro-N-piperidin-4-ylbenzamide derivative (0.1 nM to 10 µM) for 1 hour at 37°C. Self-Validation Step: Include a Carfilzomib positive control and a DMSO vehicle control to normalize baseline fluorescence.

  • Substrate Addition: Add 100 µM of specific fluorogenic substrates: Suc-LLVY-AMC (for β5), Z-LLE-AMC (for β1), and Boc-LRR-AMC (for β2).

  • Kinetic Measurement: Monitor the release of free AMC (Excitation: 345 nm, Emission: 445 nm) continuously for 60 minutes using a microplate reader. Calculate the initial velocity (V₀) to determine the IC₅₀.

Protocol B: Activity-Based Protein Profiling (ABPP)

Purpose: To structurally map the proteome-wide off-target landscape of the inhibitor. Causality: Because epoxyketones are covalent inhibitors, functional assays alone cannot detect silent off-target binding (binding to non-catalytic proteins). By synthesizing an alkyne-tagged version of the 4-chloro-N-piperidin-4-ylbenzamide derivative, we can use click chemistry to append a fluorophore. This visualizes exactly where the compound goes in the cell, proving that the S5-targeting motif restricts the warhead exclusively to the proteasome [2].

Methodology:

  • In Situ Labeling: Treat live cells with 1 µM of the alkyne-tagged 4-chloro-N-piperidin-4-ylbenzamide probe for 2 hours.

  • Lysis and Click Chemistry: Harvest and lyse the cells. React the proteome (50 µg protein) with a TAMRA-azide reporter via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) for 1 hour at room temperature.

  • Resolution: Separate the labeled proteome via SDS-PAGE.

  • In-Gel Fluorescence Scanning: Scan the gel (Excitation: 532 nm). Self-Validation Step: A highly specific compound will yield a single fluorescent band corresponding to the ~23 kDa β5 subunit. The absence of other bands confirms that the 4-chloro-N-piperidin-4-ylbenzamide motif successfully prevents promiscuous covalent labeling.

Conclusion

The strategic integration of the 4-chloro-N-piperidin-4-ylbenzamide motif represents a masterclass in structure-based drug design. By exploiting the S5 pocket of the 20S proteasome, this aliphatic-heterocycle dramatically widens the therapeutic window compared to legacy inhibitors[1]. For application scientists and drug developers, deploying orthogonal, self-validating assays—combining multiplexed kinetics with ABPP—is essential to unequivocally prove this enhanced specificity.

References

  • Dong, X.-W., Zhang, J.-K., Xu, L., Che, J.-X., Cheng, G., Hu, X.-B., Sheng, L., Gao, A.-H., Li, J., Liu, T., Hu, Y.-Z., & Zhou, Y.-B. (2019). Covalent docking modelling-based discovery of tripeptidyl epoxyketone proteasome inhibitors composed of aliphatic-heterocycles. European Journal of Medicinal Chemistry, 164, 602-614.[Link]

  • Guedes, R. A., Aniceto, N., Andrade, M. A. P., Salvador, J. A. R., & Guedes, R. C. (2019). Chemical Patterns of Proteasome Inhibitors: Lessons Learned from Two Decades of Drug Design. International Journal of Molecular Sciences, 20(21), 5326.[Link]

  • Stubba, D., Bensinger, D., Steinbacher, J., Proskurjakov, L., Gómez, Á. S., Schmidt, U., Roth, S., Schmitz, K., & Schmidt, B. (2019). Cell-Based Optimization of Covalent Reversible Ketoamide Inhibitors Bridging the Unprimed to the Primed Site of the Proteasome β5 Subunit. ChemMedChem, 14(23), 2005-2022.[Link]

Sources

Comparative

Comparative Guide: Anticonvulsant Activity of Pyrrolidinyl vs. Piperidinyl Benzamides

Executive Summary In the development of neurotherapeutics, subtle structural modifications can dictate the success or failure of a compound. Among substituted benzamides, the transition from a 5-membered nitrogen heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of neurotherapeutics, subtle structural modifications can dictate the success or failure of a compound. Among substituted benzamides, the transition from a 5-membered nitrogen heterocycle (pyrrolidinyl) to a 6-membered heterocycle (piperidinyl) yields a profound divergence in anticonvulsant efficacy. This guide provides an objective, data-driven comparison of these two structural classes, detailing the mechanistic causality behind their performance and outlining the gold-standard experimental protocols used to validate them.

Mechanistic Rationale: Why Ring Size Dictates Efficacy

As an application scientist analyzing structure-activity relationships (SAR), it is crucial to look beyond simple receptor binding and consider the dynamic physicochemical environment of the target. The primary mechanism of action for anticonvulsant benzamides is the use-dependent blockade of voltage-gated sodium channels (VGSCs)[1].

When comparing a prototype pyrrolidinyl benzamide (e.g., U-49524E) to its piperidinyl analog (e.g., U-49132E), one might assume their similar basicity (identical pKa values) would result in comparable target engagement. However, the piperidinyl moiety is entirely inactive in vivo. The causality lies in steric hindrance and hydrophobicity.

Electrophysiological evidence indicates that these benzamides must access the VGSC binding site through a narrow, hydrophilic pathway[1]. The addition of a single methylene group to form the 6-membered piperidine ring significantly increases the molecule's bulk and hydrophobicity. This creates a physical and energetic barrier, drastically slowing the drug's association kinetics with the resting and slow-inactivated states of the sodium channel. Conversely, the smaller, less hydrophobic 5-membered pyrrolidine ring perfectly navigates this hydrophilic pore, enabling rapid channel block and robust seizure protection[1].

SAR_Logic Core Benzamide Core (Anticonvulsant Scaffold) Pyr Pyrrolidinyl Substitution (5-membered ring) Core->Pyr Pip Piperidinyl Substitution (6-membered ring) Core->Pip Prop_Pyr Less Bulky, Less Hydrophobic (Optimal for narrow hydrophilic pore) Pyr->Prop_Pyr Prop_Pip Bulkier, More Hydrophobic (Steric hindrance in pore access) Pip->Prop_Pip Result_Pyr High VGSC Inhibition (IC50 = 118 μM) Prop_Pyr->Result_Pyr Result_Pip Low VGSC Inhibition (IC50 = 396 μM) Prop_Pip->Result_Pip InVivo_Pyr Active in MES Test (ED50 = 35 mg/kg) Result_Pyr->InVivo_Pyr InVivo_Pip Inactive in MES Test (ED50 > 100 mg/kg) Result_Pip->InVivo_Pip

Structural Activity Relationship (SAR) logic comparing pyrrolidinyl and piperidinyl benzamides.

Comparative Performance Data

The following table synthesizes the quantitative experimental data comparing the two benzamide classes, utilizing U-49524E (pyrrolidinyl) and U-49132E (piperidinyl) as the definitive case studies[1].

Metric / PropertyPyrrolidinyl Benzamide (U-49524E)Piperidinyl Benzamide (U-49132E)
Ring Structure 5-membered nitrogen heterocycle6-membered nitrogen heterocycle
Physicochemical Profile Less bulky, lower hydrophobicityBulkier, higher hydrophobicity
VGSC Inhibition (IC₅₀ at -80 mV) 118 μM396 μM
Channel Block Kinetics (Half-time) 2.2 ± 0.4 minutes (Rapid)10.7 ± 1.1 minutes (Slow)
In Vivo Efficacy (MES ED₅₀, i.p.) 35 mg/kg (Potent)> 100 mg/kg (Inactive)

Experimental Workflows & Validation Protocols

To ensure self-validating and reproducible results, the evaluation of these compounds relies on two foundational protocols: an in vivo seizure model and an in vitro electrophysiological assay.

Protocol A: Maximal Electroshock Seizure (MES) Test

The MES test is the gold-standard in vivo model for identifying compounds that prevent generalized tonic-clonic seizures, directly correlating with a drug's ability to prevent seizure spread via sodium channel blockade.

  • Subject Preparation: Utilize adult male CF-1 mice (20-25g). Group animals in cohorts of 8-10 per dose.

  • Drug Administration: Suspend the synthesized benzamide in a standard vehicle (e.g., 0.5% methylcellulose) and administer via intraperitoneal (i.p.) injection.

  • Incubation: Allow a 30-minute pre-treatment interval to ensure peak central nervous system (CNS) penetration.

  • Shock Induction: Apply a 50 mA, 60 Hz alternating current for exactly 0.2 seconds via saline-soaked corneal electrodes.

  • Observation & Endpoint: Immediately observe the subject for the presence of Hindlimb Tonic Extension (HLTE). Validation Check: Protection is strictly defined as the complete abolition of the HLTE component.

  • Data Analysis: Test multiple doses to calculate the ED₅₀ (Effective Dose for 50% of the population) using probit analysis.

Protocol B: Whole-Cell Patch Clamp for VGSC Inhibition

To isolate the causality of the in vivo results, whole-cell patch clamping quantifies the exact kinetics of sodium channel blockade[1].

  • Cell Preparation: Culture N1E-115 mouse neuroblastoma cells, which express high densities of endogenous voltage-gated sodium channels.

  • Electrode Setup: Pull glass patch pipettes to a resistance of 1–3 MΩ. Fill with a CsF-based intracellular solution to block outward potassium currents and isolate sodium currents.

  • Membrane Clamping: Establish a whole-cell configuration and maintain a holding potential of -80 mV.

  • Depolarization Protocol: Apply step depolarizations to 0 mV for 10 ms at a frequency of 0.1 Hz to elicit peak inward Na⁺ currents.

  • Drug Application: Perfuse the extracellular bath with the target benzamide (e.g., 100 μM concentration).

  • Kinetic Recording: Continuously record the peak inward Na⁺ current amplitude over time. Validation Check: Calculate the steady-state IC₅₀ and the half-time of block by fitting the decay of the current amplitude to a single exponential function.

Mechanism Admin Drug Application (Pyrrolidinyl Benzamide) Access Access via Narrow Hydrophilic Pathway Admin->Access State Binding to Resting & Slow-Inactivated States Access->State Rapid Kinetics (t1/2 = 2.2 min) Block Use-Dependent VGSC Blockade State->Block Outcome Seizure Arrest (Anticonvulsant Efficacy) Block->Outcome

Mechanism of use-dependent voltage-gated sodium channel block by pyrrolidinyl benzamides.

References

  • Zhu Y, Im WB, Lewis RA, VonVoigtlander PF. "Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel." British Journal of Pharmacology. 1992 May;106(1):49-54. URL:[Link]

Sources

Validation

Comparative Guide: Validation of a Stability-Indicating HPLC Method for Benzamide Derivatives (Metoclopramide)

Benzamide derivatives, such as the antiemetic agent metoclopramide, are critical components in modern pharmacotherapy. However, their chemical architecture—specifically the central amide linkage—renders them highly susce...

Author: BenchChem Technical Support Team. Date: March 2026

Benzamide derivatives, such as the antiemetic agent metoclopramide, are critical components in modern pharmacotherapy. However, their chemical architecture—specifically the central amide linkage—renders them highly susceptible to hydrolytic cleavage and oxidative degradation over their shelf life. To ensure patient safety and regulatory compliance, analytical scientists must develop a robust Stability-Indicating Method (SIM) capable of resolving the Active Pharmaceutical Ingredient (API) from all process impurities and degradation products.

According to the [1], forced degradation studies are a mandatory regulatory requirement to establish degradation pathways and validate the analytical procedure's resolving power. Furthermore, the newly revised[2] mandates a lifecycle and Quality-by-Design (QbD) approach to method validation, emphasizing robustness, specificity, and a deep understanding of the analytical control strategy.

The Causality of Experimental Choices

Developing a SIM is not merely about finding a chromatographic peak; it requires a mechanistic understanding of the drug's chemistry. Metoclopramide (4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide) undergoes acid and base-catalyzed hydrolysis to yield 4-amino-5-chloro-2-methoxybenzoic acid and N,N-diethylethylenediamine.

Because these degradation products possess similar polarities and UV chromophores to the parent drug, achieving baseline separation requires careful manipulation of chromatographic selectivity ( α ) and efficiency ( N ).

Why pH 3.0? We utilize a low-pH phosphate buffer (pH 3.0) to fully protonate the basic tertiary amine of metoclopramide. This prevents secondary electrostatic interactions with residual free silanols on the silica stationary phase—the primary cause of severe peak tailing ( Tf​>1.5 ) in basic drugs.

Product Comparison: Selecting the Optimal Stationary Phase

To objectively determine the best column architecture for this SIM, we compared three distinct column technologies under identical mobile phase conditions (Isocratic Elution: 75% 0.05M Potassium Phosphate Buffer pH 3.0 / 25% Acetonitrile at 1.0 mL/min).

Table 1: Chromatographic Performance Comparison (Metoclopramide vs. Primary Hydrolytic Degradant)
Performance MetricProduct A: Core-Shell C18 (1.7 µm)Product B: Fully Porous C18 (5.0 µm)Product C: Phenyl-Hexyl (3.0 µm)
Retention Time (API) 2.4 min6.2 min4.8 min
Resolution ( Rs​ ) 3.51.8 (Fails ICH criteria)2.2
Theoretical Plates ( N ) > 25,000~ 8,000~ 14,000
Peak Tailing ( Tf​ ) 1.051.451.20
System Backpressure 450 bar120 bar280 bar

Conclusion of Comparison : Product A (Core-Shell C18) significantly outperforms the traditional fully porous C18 (Product B). The solid, impermeable core of the 1.7 µm particles severely restricts longitudinal diffusion (the B-term in the van Deemter equation) and minimizes the mass transfer path. This results in ultra-high efficiency ( N>25,000 ) and a resolution well above the regulatory requirement of Rs​≥2.0 . While Product C offers alternative π−π selectivity for aromatic degradants, it cannot match the throughput and resolving power of the core-shell architecture.

Methodology: A Self-Validating Protocol

A robust SIM must act as a self-validating system where each experimental phase verifies the integrity of the previous one. Specificity confirms the degradation profile; Linearity establishes the dynamic range; Accuracy ensures recovery within that range; and Precision guarantees reproducibility.

Step 1: Forced Degradation Workflow (Sample Generation)

The goal of forced degradation is to achieve 5–20% degradation of the API. Excessive degradation (>20%) risks forming secondary or tertiary degradants that do not reflect real-world stability profiles[3].

  • Acid Hydrolysis : Transfer 10 mg of metoclopramide to a 100 mL volumetric flask. Add 10 mL of 0.1M HCl. Heat in a water bath at 60°C for 4 hours. Neutralize with 10 mL of 0.1M NaOH.

  • Base Hydrolysis : Transfer 10 mg of API to a flask. Add 10 mL of 0.1M NaOH. Heat at 60°C for 4 hours. Neutralize with 10 mL of 0.1M HCl.

  • Oxidation : Add 10 mL of 3% H2​O2​ to 10 mg of API. Store at room temperature for 24 hours in the dark to prevent concurrent photolysis.

  • Photolysis : Expose the solid powder and aqueous solution to UV light (minimum 200 Watt-hours/m²) per ICH Q1B guidelines.

  • Dilution : Dilute all stressed samples with the mobile phase to a target API concentration of 50 µg/mL prior to injection.

G A Benzamide API (Metoclopramide) B1 Acid Hydrolysis (0.1M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1M NaOH, 60°C) A->B2 B3 Oxidation (3% H2O2, RT) A->B3 B4 Photolysis (UV/Vis, ICH Q1B) A->B4 C Degradation Product Pool (Target: 5-20% Degradation) B1->C B2->C B3->C B4->C D HPLC Column Screening (Core-Shell vs Porous) C->D Optimize Resolution (Rs > 2.0) E Method Validation (ICH Q2(R2)) D->E Lock Method Parameters

Fig 1. Forced degradation workflow and stability-indicating method development for benzamides.

Step 2: Chromatographic Method Validation (ICH Q2(R2))

Using the optimized Core-Shell C18 column, the method is formally validated across critical performance parameters[4].

Validation N1 Specificity (Peak Purity > 0.99) N2 Linearity & Range (R² > 0.999) N1->N2 N3 Accuracy (98-102% Recovery) N2->N3 N4 Precision (RSD < 2.0%) N3->N4 N5 Robustness (DoE Approach) N4->N5

Fig 2. Sequential self-validating system for analytical procedures according to ICH Q2(R2).

  • Specificity : Inject the stressed samples. Utilize a Photodiode Array (PDA) detector to calculate peak purity. The purity angle must be less than the purity threshold across the entire peak, proving no degradants co-elute with the API.

  • Linearity : Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration (25 to 75 µg/mL). Plot peak area vs. concentration and calculate the regression coefficient.

  • Accuracy : Spike known amounts of API into a synthetic placebo matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery against the theoretical concentration.

  • Precision : Perform six replicate injections of the 100% standard to determine system precision (Intra-day), and repeat the process on a second day with a different analyst (Inter-day).

  • Robustness : Deliberately vary the flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±5°C) to ensure method reliability under slight operational fluctuations.

Data Presentation: Validation Summary

Table 2: ICH Q2(R2) Validation Results for the Core-Shell C18 Method
Validation ParameterAcceptance Criteria (ICH Q2)Observed ResultPass/Fail
Specificity (Peak Purity) Purity Angle < ThresholdAngle: 0.124 < Threshold: 0.280Pass
Linearity ( R2 ) ≥0.999 0.9998Pass
Accuracy (% Recovery) 98.0% – 102.0%99.6% – 101.2%Pass
Method Precision (% RSD) ≤2.0% 0.85%Pass
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.15 µg/mL / 0.45 µg/mLPass

References

  • Stability Testing of New Drug Substances and Products Q1A(R2) . International Council for Harmonisation (ICH).[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline . European Medicines Agency (EMA).[Link]

  • Development and Validation of Stability Indicating HPLC Method for Estimation of Metoclopramide Hydrochloride From A Novel Formulation . Semantic Scholar.[Link]

  • Stability-indicating HPLC–DAD methods for determination of two binary mixtures . National Center for Biotechnology Information (PMC).[Link]

Sources

Comparative

comparing the cell cycle arrest effects of different benzamide analogs.

For researchers and drug development professionals, understanding the nuanced effects of small molecule inhibitors on cell cycle progression is paramount. This guide provides an in-depth comparison of the cell cycle arre...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the nuanced effects of small molecule inhibitors on cell cycle progression is paramount. This guide provides an in-depth comparison of the cell cycle arrest effects of two major classes of benzamide analogs: Histone Deacetylase (HDAC) inhibitors and Poly (ADP-ribose) Polymerase (PARP) inhibitors. We will delve into the mechanistic underpinnings of their actions, supported by experimental data, to provide a clear framework for selecting and utilizing these compounds in research and development.

The Central Role of Cell Cycle Control in Cancer Therapy

The cell cycle is a tightly regulated process that governs cell proliferation. Loss of this control is a hallmark of cancer, leading to unchecked cell division. Consequently, inducing cell cycle arrest is a key strategy in cancer therapy to halt tumor growth and promote cell death (apoptosis).[1][2] Benzamide analogs have emerged as a promising class of therapeutic agents that can modulate cell cycle progression through various mechanisms.

Part 1: HDAC Inhibitors - Transcriptional Regulators of the Cell Cycle

Benzamide-based HDAC inhibitors are a class of epigenetic modifiers that have shown significant anti-tumor activity.[3] They function by inhibiting HDAC enzymes, which are responsible for removing acetyl groups from histones. This inhibition leads to histone hyperacetylation, a more relaxed chromatin structure, and the altered transcription of various genes, including critical cell cycle regulators.[1][4]

Mechanism of Action: The p21-Dependent Pathway

A primary mechanism by which HDAC inhibitors induce cell cycle arrest is through the transcriptional upregulation of the cyclin-dependent kinase (CDK) inhibitor p21 (also known as p21WAF1/Cip1).[5][6] Increased p21 expression leads to the inhibition of cyclin/CDK complexes, particularly those active in the G1/S and G2/M transitions, thereby causing the cell to halt its progression through the cell cycle.[1]

HDACi_Pathway HDACi Benzamide HDAC Inhibitor (e.g., Mocetinostat, Entinostat) HDAC HDAC1/2 HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Ac Acetylation Histones->Ac Increased p21_Gene p21 Gene (CDKN1A) Ac->p21_Gene Promotes Transcription p21_Protein p21 Protein p21_Gene->p21_Protein Translation Cyclin_CDK Cyclin/CDK Complexes (e.g., Cyclin E/CDK2) p21_Protein->Cyclin_CDK Inhibition CellCycleArrest G1 Phase Cell Cycle Arrest Cyclin_CDK->CellCycleArrest Leads to

Caption: HDAC inhibitor-mediated G1 cell cycle arrest pathway.

Comparative Analysis: Mocetinostat vs. Entinostat

Mocetinostat (MGCD0103) and Entinostat (MS-275) are both Class I selective benzamide HDAC inhibitors that have demonstrated the ability to induce cell cycle arrest.[3][7]

  • Mocetinostat: This inhibitor of HDACs 1, 2, 3, and 11 has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines.[7][8] In glioblastoma cells, mocetinostat treatment leads to an upregulation of the cell cycle arrest marker, the retinoblastoma (Rb) suppressor gene.[9] Studies in prostate cancer and colon cancer-initiating cells have also highlighted its ability to cause cell cycle arrest.[8]

  • Entinostat: As a selective inhibitor of HDAC1 and HDAC3, entinostat has been observed to induce G1 cell cycle arrest in B-cell lymphoma models.[10] This arrest is directly linked to the induction of p21 expression.[10] The cell cycle effects can be cell-type dependent, with some studies showing G1 arrest while others report G2 arrest in different cancer cell lines.

Compound Target HDACs Primary Cell Cycle Effect Key Mediators Cell Line Examples
Mocetinostat Class I (1, 2, 3) & IV (11)G1 or G2/M Arrest, ApoptosisUpregulation of RbGlioblastoma (C6, T98G)[9], Pancreatic Cancer[3]
Entinostat Class I (1, 3)G1 ArrestUpregulation of p21B-cell Lymphoma[10]

Note: The specific phase of cell cycle arrest can be cell-type dependent and may be influenced by the underlying genetic background of the cancer cells.

Part 2: PARP Inhibitors - Exploiting DNA Damage Repair Pathways

Benzamide analogs that function as PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[10][11] Their mechanism of action is rooted in the concept of synthetic lethality.[11]

Mechanism of Action: DNA Damage and G2/M Checkpoint Activation

PARP enzymes are critical for the repair of single-strand DNA breaks (SSBs).[11] When PARP is inhibited, these SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[11] In cells with faulty HR repair, these DSBs cannot be effectively repaired, leading to genomic instability. This accumulation of DNA damage triggers the G2/M checkpoint, halting the cell cycle to allow for repair. If the damage is too extensive, the cell is directed towards apoptosis.[10][12][13]

PARPi_Pathway PARPi Benzamide PARP Inhibitor (e.g., Veliparib, Rucaparib) PARP PARP Enzyme PARPi->PARP Inhibition SSB Single-Strand Breaks (SSBs) PARP->SSB SSB Repair Replication DNA Replication (S Phase) SSB->Replication Accumulate and encounter DSB Double-Strand Breaks (DSBs) Replication->DSB Leads to HR_deficient HR-Deficient Cancer Cell (e.g., BRCA1/2 mutant) DSB->HR_deficient G2M_Checkpoint G2/M Checkpoint Activation HR_deficient->G2M_Checkpoint Unrepaired DSBs Trigger CellCycleArrest G2/M Phase Cell Cycle Arrest G2M_Checkpoint->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis If damage is severe

Caption: PARP inhibitor-mediated G2/M cell cycle arrest pathway.

Comparative Analysis: Veliparib vs. Rucaparib

Veliparib (ABT-888) and Rucaparib are both potent PARP inhibitors, but they exhibit some differences in their effects on the cell cycle.

  • Veliparib: While an effective PARP inhibitor, some studies suggest that Veliparib has a less pronounced effect on inducing cell cycle arrest compared to other PARP inhibitors like olaparib.[14][15] One comparative study found that in U2OSDR-GFP cells, olaparib treatment led to a 60% increase in the G2-phase population, whereas the increase with veliparib was a more modest 42%.[14] This difference was attributed to olaparib's stronger, p53-dependent off-target effects on the cell cycle.[14]

  • Rucaparib: Rucaparib has been shown to induce a dose-dependent G2/M cell cycle arrest in cervical cancer cells.[16] In ovarian cancer cell lines, combination treatment with rucaparib and MDM2 inhibitors resulted in an increased percentage of cells in the G2/M phase compared to either agent alone.[17] This G2/M arrest is consistent with its mechanism of trapping PARP on DNA and inducing replicative stress.[17]

Compound Primary Cell Cycle Effect Mechanism Cell Line Examples & Observations
Veliparib Modest G2/M ArrestPARP inhibition leading to DNA damage.Less potent at inducing G2 arrest compared to olaparib in U2OSDR-GFP cells.[14]
Rucaparib Dose-dependent G2/M ArrestPARP trapping, replicative stress, and DNA damage accumulation.Increased G2/M population in Hela and Siha cervical cancer cells.[16] Enhanced G2/M arrest in A2780 and IGROV-1 ovarian cancer cells when combined with other agents.[17]

Part 3: Experimental Protocols for Assessing Cell Cycle Arrest

To rigorously evaluate and compare the effects of benzamide analogs on cell proliferation and cell cycle distribution, a combination of well-established assays is essential. The following protocols provide a self-validating system for generating reliable and reproducible data.

Experimental Workflow Overview

Workflow A 1. Cell Culture & Treatment - Seed cells - Treat with Benzamide Analogs B 2. Cell Proliferation Assay (MTT) - Assess overall effect on cell viability A->B C 3. Cell Cycle Analysis (Flow Cytometry) - Quantify cells in G1, S, G2/M phases A->C D 4. Protein Expression Analysis (Western Blot) - Measure levels of key cell cycle regulators (p21, Cyclins, CDKs) A->D E 5. Data Integration & Analysis - Correlate proliferation, cell cycle, and protein data B->E C->E D->E

Caption: A typical experimental workflow for analyzing cell cycle effects.

Protocol 1: Cell Proliferation (MTT) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzamide analogs. Replace the medium with fresh medium containing the compounds or vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Causality Check: This incubation allows viable cells to convert MTT to formazan. The duration is critical; insufficient time leads to a weak signal, while excessive time can lead to artifacts.

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By measuring the fluorescence intensity of PI in a population of permeabilized cells, one can quantify the DNA content and thus determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of the benzamide analogs for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet gently in 1 mL of ice-cold 70% ethanol while vortexing at a low speed. Fix the cells overnight at -20°C.

    • Causality Check: Ethanol fixation permeabilizes the cells and preserves DNA integrity, which is crucial for accurate PI staining and consistent fluorescence intensity.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Self-Validation: RNase A is essential to degrade RNA, as PI can also bind to double-stranded RNA, which would otherwise lead to an overestimation of DNA content.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. Use software (e.g., ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Protocol 3: Western Blotting for Cell Cycle Proteins

Principle: Western blotting allows for the detection and relative quantification of specific proteins in a complex mixture, such as a cell lysate. This is used to validate the mechanistic findings from the cell cycle analysis by measuring changes in key regulatory proteins.

Methodology:

  • Lysate Preparation: After treatment with benzamide analogs, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Mix the lysate with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Self-Validation: Proper blocking is critical to minimize background noise and ensure the specificity of the antibody signal.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., p21, Cyclin D1, CDK4, β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Conclusion

Benzamide analogs, encompassing both HDAC and PARP inhibitors, represent powerful tools for modulating the cell cycle in cancer research. HDAC inhibitors like Mocetinostat and Entinostat primarily act by transcriptionally upregulating the CDK inhibitor p21, leading to G1 phase arrest. In contrast, PARP inhibitors such as Veliparib and Rucaparib exploit DNA repair deficiencies, causing an accumulation of DNA damage that triggers a robust G2/M checkpoint arrest.

The choice of inhibitor depends on the specific research question and the genetic context of the cancer model. For cancers with epigenetic dysregulation, HDAC inhibitors may be more appropriate. For those with known DNA repair defects, PARP inhibitors offer a targeted, synthetic lethal approach. The experimental protocols outlined in this guide provide a comprehensive framework for dissecting the precise effects of these compounds, enabling researchers to generate robust and reliable data to advance the development of novel cancer therapeutics.

References

  • Jelinic, M., & Levine, D. A. (2014). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Therapeutics, 13(6), 1645-1654.
  • Jelinic, M., & Levine, D. A. (2014). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. AACR Journals.
  • Hopkins, T. A., et al. (2022). Comparative Analyses of Poly(ADP-Ribose) Polymerase Inhibitors. Journal of Pharmacology and Experimental Therapeutics, 382(3), 264-275.
  • Landsverk, K. S., et al. (2015).
  • BenchChem. (2025). A Comparative Analysis of PARP Inhibitors: A Guide for Researchers. BenchChem.
  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
  • Martin, M., et al. (2013).
  • Rasmussen, T. A., et al. (2013).
  • Landsverk, K. S., et al. (2015).
  • Richon, V. M., et al. (2000). Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation. Proceedings of the National Academy of Sciences, 97(18), 10014-10019.
  • Weng, S. A., et al. (2016). Inhibition of Class I Histone Deacetylases 1 and 2 Promotes Urothelial Carcinoma Cell Death by Various Mechanisms. Molecular Cancer Therapeutics, 15(2), 239-249.
  • Creative Diagnostics. (n.d.). Histone Deacetylase Pathway.
  • Wagner, J. M., et al. (2017). Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug. Oncotarget, 8(46), 77249-77262.
  • Chen, L. S., et al. (2015). Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents.
  • Zoundjiekpon, V., et al. (2019). effect of HDaC inhibitors on histone acetylation and p21 expression in F9 cells in the presence or absence of HDaC1 or HDaC2.
  • Huang, L., et al. (2002). Histone deacetylase (HDAC) inhibitor activation of p21WAF1 involves changes in promoter-associated proteins, including HDAC1. Molecular and Cellular Biology, 22(10), 3446-3452.
  • El-Sharkawy, A., et al. (2020). Combination treatment with rucaparib (Rubraca) and MDM2 inhibitors, Nutlin-3 and RG7388, has synergistic and dose reduction potential in ovarian cancer. PLoS ONE, 15(1), e0227457.
  • Lee, S., et al. (2015). Modulation of Cell Cycle Regulators by HDACs. Frontiers in Cell and Developmental Biology, 3, 67.
  • KrennHrubec, K., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Current topics in medicinal chemistry, 15(22), 2275-2289.
  • Al-Ostoot, F. H., et al. (2021). Mocetinostat as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G. Cellular and Molecular Biology, 67(1), 12-21.
  • Grivas, P., et al. (2020). Mocetinostat for patients with previously treated, locally advanced/metastatic urothelial carcinoma and inactivating alterations of acetyltransferase genes. Cancer, 126(15), 3465-3473.
  • LoRusso, P. (2016). Profile of veliparib and its potential in the treatment of solid tumors. OncoTargets and Therapy, 9, 6257-6265.
  • Liu, Y., et al. (2021). Rucaparib promotes G2/M cell cycle arrest in a dose-dependent manner in cervical cancer cells.
  • Batlevi, C. L., et al. (2021). Mocetinostat (MGCD0103): A review of an isotype-specific histone deacetylase inhibitor.
  • Taylor & Francis Online. (n.d.). Veliparib – Knowledge and References. Taylor & Francis Online.

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Validation

A Senior Application Scientist's Guide to the Metabolic Stability of Piperidine Derivatives

Introduction: The Privileged Piperidine and the Metabolic Hurdle The piperidine ring is a cornerstone of modern medicinal chemistry, rightfully earning its status as a "privileged scaffold."[1][2] Its prevalence in pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperidine and the Metabolic Hurdle

The piperidine ring is a cornerstone of modern medicinal chemistry, rightfully earning its status as a "privileged scaffold."[1][2] Its prevalence in pharmaceuticals stems from its synthetic tractability, favorable physicochemical properties, and its ability to serve as a versatile linker or a key pharmacophoric element influencing a compound's solubility and target engagement.[3][2] However, this ubiquity presents a critical challenge in drug discovery: metabolic instability. The metabolic fate of a drug candidate is a primary determinant of its pharmacokinetic profile, directly impacting its efficacy, safety, and dosing regimen.[4][5] Compounds that are metabolized too quickly fail to achieve therapeutic concentrations, while those that form reactive or toxic metabolites can lead to adverse effects.

This guide provides a comparative analysis of the metabolic stability of various piperidine derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind experimental choices. We will dissect the metabolic pathways that render the piperidine ring susceptible to degradation, detail a robust experimental framework for assessing this stability, and explore medicinal chemistry strategies to overcome these liabilities, all supported by experimental data and authoritative references.

Part 1: Deconstructing the Metabolic Landscape of Piperidine Derivatives

Understanding the metabolic "hotspots" on the piperidine ring is the first step toward designing more durable drug candidates. Metabolism is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver, with CYP3A4 being a major contributor to the biotransformation of many piperidine-containing drugs.[6][7]

Key Metabolic Pathways:

  • Oxidation at Carbons Alpha to Nitrogen: This is one of the most common metabolic liabilities. The enzymatic abstraction of a hydrogen atom from the carbon adjacent to the piperidine nitrogen leads to the formation of an unstable iminium ion intermediate, which is then hydrolyzed to a ketone, resulting in the formation of a lactam.[8][9]

  • N-Dealkylation: When the piperidine nitrogen is substituted (e.g., N-methyl, N-benzyl), this pathway becomes highly prevalent. It involves the oxidation of the carbon on the substituent that is directly attached to the nitrogen, leading to the cleavage of the N-substituent bond.[6][7] This can dramatically alter the pharmacological profile of the parent molecule, sometimes leading to active or inactive metabolites.

  • Ring Hydroxylation: Oxidation can also occur at other positions on the carbocyclic part of the ring (C3 or C4), leading to hydroxylated derivatives.

  • Ring Opening: Under certain enzymatic conditions, the piperidine ring itself can be cleaved, leading to linear amine derivatives.[6][9]

Structural Factors Dictating Metabolic Fate:

The susceptibility of a piperidine derivative to these pathways is not random; it is dictated by its specific chemical structure.

  • Substitution Pattern: The nature and position of substituents are critical. Functionalization at or near the nitrogen atom has the most profound impact on metabolic stability.[1]

  • Steric Hindrance: Introducing bulky substituents near a metabolic hotspot can physically block the access of metabolizing enzymes. For instance, replacing a hydrogen with a methyl or gem-dimethyl group on the carbons alpha to the nitrogen can significantly impede lactam formation.[10]

  • Electronic Effects: The electron density around the ring influences its susceptibility to oxidation. Attaching electron-withdrawing groups can decrease the reactivity of the ring, sometimes enhancing stability, whereas electron-donating groups can have the opposite effect.[7][9]

  • Conformational Rigidity: Increasing the rigidity of the molecule can improve metabolic stability. Conformationally flexible molecules can more easily adopt a binding pose within the active site of a metabolizing enzyme. Replacing a simple piperidine with a more rigid structure, such as a spirocyclic or bridged bicyclic system, can lock the molecule in a conformation that is less favorable for metabolism.[1][3][10]

cluster_Piperidine Piperidine Derivative cluster_Enzymes Metabolizing Enzymes (e.g., CYP3A4) cluster_Pathways Primary Metabolic Pathways PD Piperidine Core CYP Cytochrome P450 PD->CYP Enters Active Site Lactam α-Carbon Oxidation (Lactam Formation) CYP->Lactam Dealk N-Dealkylation CYP->Dealk Hydrox Ring Hydroxylation CYP->Hydrox RingOpen Ring Opening CYP->RingOpen

Caption: Major metabolic pathways for piperidine derivatives mediated by CYP enzymes.

Part 2: The Experimental Framework for Assessing Metabolic Stability

To quantify and compare the metabolic stability of different derivatives, we rely on robust in vitro assays that serve as a proxy for in vivo hepatic clearance. These assays are indispensable in early drug discovery for ranking compounds and guiding medicinal chemistry efforts.[11][5]

Choice of In Vitro System: A Question of Complexity and Throughput

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are a cost-effective and high-throughput model rich in Phase I enzymes like CYPs but lack Phase II enzymes.[4][8] They are the workhorse for initial stability screening.

  • Hepatocytes: These are whole liver cells that contain the full complement of Phase I and Phase II metabolic enzymes, as well as transporter proteins.[4][8] Hepatocyte assays provide a more complete picture of hepatic metabolism but are more complex and lower throughput.

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, offering a broader range of metabolic reactions than microsomes alone.[11]

For the purpose of this guide, we will focus on the liver microsomal stability assay , as it is the most common starting point for comparing the intrinsic metabolic liabilities of piperidine derivatives related to oxidative metabolism.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is designed as a self-validating system. The inclusion of a positive control with known metabolic characteristics (e.g., Verapamil, a high-clearance compound) ensures that the assay is performing as expected.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Cl_int) of piperidine derivatives by measuring the rate of disappearance of the parent compound upon incubation with human liver microsomes.[3]

Materials:

  • Test Compounds (Piperidine Derivatives A, B, C) and Positive Control (Verapamil)

  • Pooled Human Liver Microsomes (HLM) (e.g., from a commercial supplier)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (Solutions A & B)

  • Internal Standard (IS) solution (e.g., a structurally similar, stable compound like Labetalol) in Acetonitrile (ACN) for quenching.

  • 96-well plates, incubator shaker, centrifuge.

Methodology:

  • Preparation of Reagents:

    • Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer (e.g., to a final assay concentration of 0.5 mg/mL protein).

    • Prepare a 1 µM working solution of each test compound and the positive control by diluting from DMSO stocks. Causality Check: Keeping the final DMSO concentration below 0.5% is crucial to avoid inhibiting CYP enzyme activity.

  • Incubation Setup:

    • In a 96-well plate, add the HLM working solution.

    • Add the test compound working solution to the wells.

    • Pre-warm the plate at 37°C for 10 minutes in an incubator shaker. Causality Check: Pre-incubation ensures all components reach the optimal reaction temperature before initiation.

  • Initiating the Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system. Causality Check: NADPH is the essential cofactor required for CYP450 enzyme activity. Without it, the oxidative metabolism will not proceed.

    • Immediately after adding NADPH, take the first sample (t=0 min). This is done by transferring an aliquot of the reaction mixture into a separate 96-well plate containing ice-cold ACN with the Internal Standard. Causality Check: The ice-cold ACN serves to "quench" or stop the enzymatic reaction by precipitating the microsomal proteins and provides the IS for accurate quantification.

  • Time-Course Sampling:

    • Continue incubating the reaction plate at 37°C.

    • At subsequent predetermined time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer aliquots into the quenching plate.[12]

  • Sample Processing:

    • Once all time points are collected, centrifuge the quenching plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[13][14] LC-MS/MS provides the necessary sensitivity and selectivity to accurately quantify the low concentrations of the parent compound remaining in a complex biological matrix.[13]

    • The amount of remaining parent compound is determined by calculating the peak area ratio of the analyte to the Internal Standard.

Caption: Experimental workflow for the in vitro microsomal stability assay.

Data Analysis and Interpretation

The raw data from the LC-MS/MS is a measure of the parent compound remaining at each time point. This data is used to calculate two key parameters that define metabolic stability.

  • Calculate Percent Remaining:

    • The peak area ratio (Analyte/IS) at each time point is expressed as a percentage of the ratio at t=0.

  • Determine the Elimination Rate Constant (k):

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the resulting line, determined by linear regression, is the elimination rate constant (k). The degradation of the compound is assumed to follow first-order kinetics.[3]

  • Calculate In Vitro Half-Life (t½):

    • This is the time it takes for 50% of the compound to be metabolized.

    • Formula: t½ (min) = 0.693 / k[3][12]

  • Calculate Intrinsic Clearance (Cl_int):

    • This parameter represents the volume of liver blood cleared of the drug per unit of time per unit of microsomal protein, reflecting the intrinsic metabolic capacity of the liver enzymes.

    • Formula: Cl_int (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein)[3][12]

A lower Cl_int value and a longer t½ indicate greater metabolic stability.[12]

cluster_params Key Parameters data_in LC-MS/MS Data (Peak Area Ratios) calc_pct Calculate % Remaining vs. T=0 data_in->calc_pct plot Plot ln(% Remaining) vs. Time calc_pct->plot regression Linear Regression plot->regression slope Determine Slope (k) regression->slope t_half Calculate Half-Life (t½) t½ = 0.693 / k slope->t_half cl_int Calculate Intrinsic Clearance (Cl_int) Cl_int = (k) / [Protein] slope->cl_int

Caption: Data analysis pipeline for calculating metabolic stability parameters.

Part 3: A Comparative Study of Piperidine Derivatives

To illustrate these principles, let's analyze hypothetical but representative data for a series of piperidine derivatives. The goal is to understand how specific structural modifications impact metabolic stability.

Compound IDStructureModificationt½ (min)Cl_int (µL/min/mg)
PD-01 R = H, R' = HParent Scaffold12115.5
PD-02 R = CH₃, R' = HN-Methylation9154.0
PD-03 R = H, R' = CH₃C4-Methylation1592.4
PD-04 R = H, R' = FC4-Fluorination2555.4
PD-05 (See Diagram)C2 Gem-Dimethyl> 60< 11.5
PD-06 (See Diagram)Spirocyclic Fusion> 60< 11.5

Structures for PD-05 and PD-06 would be depicted in a real guide, showing gem-dimethyl groups at the C2 position for PD-05 and a spirocyclic ring fused at C2 for PD-06.

Analysis of Structure-Metabolism Relationships:

  • PD-01 (Parent Scaffold): Exhibits moderate metabolic instability, with a half-life of 12 minutes. This serves as our baseline. Metabolism likely occurs via oxidation at the carbons alpha to the nitrogen.

  • PD-02 (N-Methylation): The introduction of a small N-alkyl group provides a new, highly susceptible site for metabolism via N-dealkylation, a rapid metabolic pathway. This leads to a decrease in stability (shorter t½, higher Cl_int) compared to the parent compound.

  • PD-03 (C4-Methylation): Placing a methyl group at the C4 position, away from the primary metabolic hotspots, has a modest stabilizing effect. This may be due to subtle changes in binding orientation within the CYP active site.

  • PD-04 (C4-Fluorination): Fluorine, a small but highly electronegative atom, can act as a "metabolic blocker." Its electron-withdrawing nature deactivates the adjacent C-H bonds, making them less susceptible to oxidation. This results in a significant improvement in stability.

  • PD-05 (C2 Gem-Dimethyl): This modification is a classic example of using steric hindrance to improve stability. The two methyl groups at the C2 position, which is alpha to the nitrogen, effectively shield this primary metabolic hotspot from enzymatic attack, dramatically increasing the half-life and reducing clearance.

  • PD-06 (Spirocyclic Fusion): Creating a spirocycle at the C2 position introduces significant conformational rigidity and steric bulk. This strategy is highly effective at blocking metabolism at this position, leading to excellent metabolic stability.

Conclusion: Designing for Metabolic Durability

The metabolic stability of piperidine derivatives is not an immutable property but a parameter that can be rationally modulated through strategic chemical design. This guide has demonstrated that the piperidine ring, while a privileged scaffold, possesses inherent metabolic liabilities, primarily N-dealkylation and oxidation at the carbons alpha to the nitrogen.

By employing robust in vitro assays, such as the microsomal stability assay, drug discovery teams can quantify the metabolic stability of their compounds, establish clear structure-metabolism relationships, and prioritize candidates for further development. The key to success lies in an iterative cycle of design, synthesis, and testing, where insights from metabolic assays directly inform the next round of chemical modifications. Strategies such as introducing steric bulk or electron-withdrawing groups at metabolic hotspots, or increasing conformational rigidity, are powerful tools for enhancing metabolic durability and ultimately, for engineering successful drug candidates.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from Nuvisan CRO Services. URL: [Link]

  • Reddy, G. S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. URL: [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from BioIVT. URL: [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from Cyprotex ADME-Tox Solutions | Evotec. URL: [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. URL: [Link]

  • Sagan, F., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. URL: [Link]

  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. URL: [Link]

  • Tupertsev, B., Osipenko, S., et al. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. URL: [Link]

  • Technology Networks. (n.d.). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Retrieved from Technology Networks. URL: [Link]

  • Chen, W. L., et al. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. URL: [Link]

  • ResearchGate. (n.d.). Piperidine derivatives scope of this review. Retrieved from ResearchGate. URL: [Link]

  • Wiley Analytical Science. (2023, November 28). The importance of unstable metabolites in LC-MS/MS-based bioanalysis. Retrieved from Wiley Analytical Science. URL: [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from Creative Bioarray. URL: [Link]

  • ManTech Publications. (2025, May 15). Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. Retrieved from ManTech Publications. URL: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from ResearchGate. URL: [Link]

  • ACS Publications. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Retrieved from ACS Medicinal Chemistry Letters. URL: [Link]

  • Bio-protocol. (2020). 3.9. Microsomal Metabolic Stability. Retrieved from Bio-protocol. URL: [Link]

  • MDPI. (2023, April 10). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. Retrieved from MDPI. URL: [Link]

  • ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Retrieved from ACS Omega. URL: [Link]

  • ResearchGate. (2023, May). a) Different modalities of piperidine-containing drugs and drug.... Retrieved from ResearchGate. URL: [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from MDPI. URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-chloro-N-piperidin-4-ylbenzamide

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and respo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-chloro-N-piperidin-4-ylbenzamide, a halogenated organic compound. The procedures outlined here are grounded in established safety protocols and regulatory guidelines to ensure the protection of laboratory personnel and the environment.

The causality behind these stringent disposal protocols lies in the potential hazards associated with halogenated organic compounds. When improperly disposed of, such as through incineration at inadequate temperatures, they can form toxic byproducts like dioxins.[1] Therefore, a self-validating system of waste management, from the point of generation to final disposal, is not just a regulatory requirement but a cornerstone of responsible research.

I. Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2] Similar compounds show acute oral toxicity.[2]

  • Irritation: Can cause skin, eye, and respiratory system irritation.[3]

  • Environmental Hazard: Halogenated compounds can be persistent in the environment and require specific disposal methods to prevent contamination of soil and water.[4]

Hazard ClassPotential EffectsRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.[2]Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves and clothing.[5][6]
Eye Damage/Irritation May cause serious eye irritation.[6]Wear safety glasses with side-shields or goggles.[7]
Aquatic Toxicity Potentially harmful to aquatic life.Prevent release to the environment.[7]

II. Personal Protective Equipment (PPE)

A robust defense against chemical exposure is paramount. The following PPE is mandatory when handling 4-chloro-N-piperidin-4-ylbenzamide waste:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical waste.[7]

  • Eye/Face Protection: Safety glasses with side shields or chemical safety goggles.[7] A face shield may be necessary for larger quantities or when there is a risk of splashing.

  • Skin and Body Protection: A lab coat or chemical-resistant apron. For significant quantities, a full chemical suit may be required.[7]

  • Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is necessary.[7] Always work in a well-ventilated area, preferably within a chemical fume hood.[8]

III. Waste Segregation and Collection Protocol

Proper segregation is the first and most critical step in the disposal workflow. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the disposal process.

Experimental Protocol: Waste Collection

  • Container Selection: Use a dedicated, properly labeled, and leak-proof container for solid 4-chloro-N-piperidin-4-ylbenzamide waste. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("4-chloro-N-piperidin-4-ylbenzamide"), and the appropriate hazard pictograms (e.g., harmful, irritant).[9][10]

  • Segregation: This waste stream is classified as halogenated organic solid waste .

    • DO NOT mix with non-halogenated organic waste.

    • DO NOT mix with acidic or basic waste.[11]

    • DO NOT mix with oxidizing agents.[3]

  • Accumulation: Keep the waste container closed when not in use.[8] Store it in a designated, well-ventilated, and secure satellite accumulation area away from heat sources and direct sunlight.[9][12]

Diagram: Waste Disposal Decision Workflow

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Segregation & Storage cluster_2 Step 3: Disposal & Documentation A Generate 4-chloro-N-piperidin- 4-ylbenzamide Waste B Select Designated Halogenated Organic Solid Waste Container A->B C Properly Label Container: 'Hazardous Waste', Chemical Name, Hazards B->C D Is the waste mixed with non-halogenated solvents? C->D E Store in Satellite Accumulation Area D->E No F STOP! Consult EHS. Do not mix. D->F Yes G Arrange for Pickup by Certified Hazardous Waste Contractor E->G H Complete Waste Manifest/Log G->H I Final Disposal via High-Temperature Incineration H->I

Sources

Handling

A Comprehensive Safety and Handling Guide for 4-chloro-N-piperidin-4-ylbenzamide

As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, field-tested protoc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, field-tested protocols for handling 4-chloro-N-piperidin-4-ylbenzamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, our approach is grounded in a conservative assessment based on the known hazards of its structural analogs, including substituted benzamides and piperidine derivatives. This ensures a robust margin of safety for all personnel.

Proactive Safety Protocol: Hazard Assessment

Before any handling, a thorough risk assessment is mandatory.[1] The molecular structure of 4-chloro-N-piperidin-4-ylbenzamide suggests several potential hazards based on its constituent moieties. Structurally similar benzamide compounds exhibit hazards such as acute oral toxicity, skin and eye irritation, and in some cases, suspected mutagenicity.[2] Therefore, this compound must be handled as potentially hazardous upon ingestion, inhalation, and dermal contact.

Key Assumed Hazards:

  • Oral Toxicity: Harmful if swallowed.[3]

  • Skin & Eye Irritation: May cause significant irritation upon contact.[4][5]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[5][6]

  • Unknown Long-Term Effects: Due to the lack of specific data, assume the potential for chronic effects and handle accordingly.

The Core Defense: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is your primary defense against exposure.[7] The following equipment is mandatory for all procedures involving 4-chloro-N-piperidin-4-ylbenzamide.

PPE CategoryItemSpecificationRationale
Eye & Face Protection Chemical Splash GogglesConforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[8][9]Protects eyes from airborne dust particles and accidental splashes of solutions.[2][6]
Face ShieldTo be worn over goggles.Recommended for bulk handling or when a significant splash hazard exists, providing full-face protection.[6][8]
Skin & Body Protection Chemical-Resistant GlovesNitrile or Neoprene gloves. Inspect for integrity before each use.[2]Prevents direct skin contact with the chemical.[6] Change gloves frequently, especially if contamination is suspected.[1]
Laboratory CoatLong-sleeved, properly fitted.Protects skin and personal clothing from contamination.[2][8] The cuffs of the gloves should be situated over the lab coat cuffs.[1]
Respiratory Protection NIOSH-Approved Respirator or Engineering ControlsN95 dust mask (minimum) or a half-mask respirator with P100 cartridges.Required if handling outside of a certified fume hood or if dust generation is unavoidable.[2][6] Protects against inhalation of harmful dust.

Operational Blueprint: From Weighing to Waste

A systematic workflow minimizes exposure and ensures procedural consistency. The following diagram and protocols outline the essential steps for safely handling this compound.

Safe Handling Workflow: 4-chloro-N-piperidin-4-ylbenzamide

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Risk Assessment & Don PPE B 2. Verify Engineering Controls (Fume Hood, Eyewash) A->B C 3. Weighing (Minimize Dust) B->C Proceed to Handling D 4. Solubilization (Controlled Addition) C->D E 5. Use in Application (Maintain Containment) D->E F 6. Waste Disposal (Segregated Hazardous Waste) E->F G 7. Decontaminate Surfaces & Glassware F->G H 8. Doff PPE (Correct Sequence) G->H

Caption: Workflow for the safe handling of 4-chloro-N-piperidin-4-ylbenzamide.

Engineering Controls: The First Line of Defense

Your primary barrier against exposure is not PPE, but proper engineering controls.

  • Chemical Fume Hood: All handling of solid 4-chloro-N-piperidin-4-ylbenzamide that could generate dust must be conducted in a certified chemical fume hood.[4][6] This minimizes inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[7]

  • Safety Stations: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure your work area within the fume hood is clean and uncluttered.[1] Assemble all necessary equipment and reagents.

  • Weighing:

    • Place an analytical balance inside the fume hood or use a powder-containment hood.[4]

    • If that is not feasible, tare a sealable container, add the chemical to the container inside the fume hood, seal it, and then move it to the balance for weighing.[1]

    • Use a spatula to transfer the solid, avoiding any actions that could create airborne dust.[2][4]

  • Dissolution:

    • Add the weighed solid to your chosen solvent within the fume hood.

    • Keep the container covered as much as possible during this process.

    • Ensure the solvent is compatible with the compound and appropriate for your application.

  • Storage: When not in use, store the compound in a tightly sealed, clearly labeled container.[6][10] Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[6][11]

Spill Management

Accidents happen; a prepared response is critical.

  • Evacuate & Secure: Alert others in the area. If the spill is large or outside a containment hood, evacuate the immediate vicinity.

  • Assess: Wearing your full PPE, assess the extent of the spill.

  • Contain & Clean (Dry Spill):

    • Do not use a dry brush or create dust clouds.[6][12]

    • Gently cover the spill with an inert absorbent material like sand or vermiculite.

    • Carefully sweep or scoop the material into a labeled hazardous waste container.[4][12]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel (using an appropriate solvent if necessary), and place all cleaning materials into the hazardous waste container.[4]

Waste Disposal

All materials contaminated with 4-chloro-N-piperidin-4-ylbenzamide are considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, wipes, and excess chemical. Place it in a clearly labeled, sealed hazardous waste container.[6][13]

  • Liquid Waste: Unused solutions should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.

  • Compliance: All waste disposal must adhere to local, state, and federal regulations.[14] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.

Emergency Response: First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek prompt medical attention.[5][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5][10] Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[3][5]

References

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  • Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide. (n.d.). Benchchem.
  • Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide. (n.d.). Benchchem.
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  • N-Methyl-4-Chloro Piperidine Manufacturers, with SDS. (n.d.). Muby Chemicals.
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  • 4-Benzylpiperidine. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG.
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